molecular formula C5H7ClN2O B2867671 (5-chloro-1-methyl-1H-imidazol-2-yl)methanol CAS No. 334893-99-1

(5-chloro-1-methyl-1H-imidazol-2-yl)methanol

Cat. No.: B2867671
CAS No.: 334893-99-1
M. Wt: 146.57
InChI Key: WVYWXQMEOXPVNO-UHFFFAOYSA-N
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Description

(5-chloro-1-methyl-1H-imidazol-2-yl)methanol is a useful research compound. Its molecular formula is C5H7ClN2O and its molecular weight is 146.57. The purity is usually 95%.
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Properties

IUPAC Name

(5-chloro-1-methylimidazol-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O/c1-8-4(6)2-7-5(8)3-9/h2,9H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYWXQMEOXPVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (5-chloro-1-methyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol, a heterocyclic compound of increasing interest in medicinal chemistry and synthetic organic chemistry. We will delve into its chemical identity, physicochemical properties, a plausible and detailed synthetic pathway, reactivity, safety protocols, and its emerging applications, particularly as a versatile building block in the development of novel therapeutics.

Core Compound Identification and Properties

This compound is a substituted imidazole derivative. The presence of a chlorine atom, a methyl group on one of the imidazole nitrogens, and a hydroxymethyl group at the 2-position bestows upon it a unique combination of electronic and steric properties, making it a valuable intermediate in organic synthesis.

Chemical Identity
IdentifierValue
CAS Number 334893-99-1[1]
IUPAC Name (5-chloro-1-methylimidazol-2-yl)methanol[2]
Molecular Formula C₅H₇ClN₂O[2]
Molecular Weight 146.57 g/mol [2]
Canonical SMILES CN1C(=CN=C1CO)Cl
InChI Key WVYWXQMEOXPVNO-UHFFFAOYSA-N[2]
Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in both chemical reactions and biological systems. Below is a summary of the computed properties for this compound.

PropertyValueSource
XLogP3 0.1PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 1PubChem[2]
Exact Mass 146.0246905 DaPubChem[2]
Monoisotopic Mass 146.0246905 DaPubChem[2]
Topological Polar Surface Area 38.1 ŲPubChem[2]
Heavy Atom Count 9PubChem[2]

Synthesis and Mechanistic Insights

G A 5-chloro-1H-imidazole B 5-chloro-1-methyl-1H-imidazole A->B  Step 1: N-Methylation    (e.g., CH3I, NaH in THF)   C 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde B->C  Step 2: C2-Formylation    (e.g., n-BuLi, then DMF)   D This compound C->D  Step 3: Reduction    (e.g., NaBH4 in MeOH)  

Caption: Proposed synthetic workflow for this compound.

Step 1: N-Methylation of 5-chloro-1H-imidazole

The initial step involves the regioselective methylation of the imidazole ring. Direct methylation of 4(5)-substituted imidazoles can often lead to a mixture of N1 and N3 isomers. However, for many applications, a specific isomer is required.

Protocol:

  • Deprotonation: To a solution of 5-chloro-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. The use of a strong base ensures complete deprotonation to form the sodium imidazolide salt, which enhances the nucleophilicity of the imidazole nitrogen.

  • Methylation: To the resulting suspension, add methyl iodide (CH₃I, 1.2 eq) dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours.

  • Work-up and Purification: The reaction is quenched by the careful addition of water. The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation to yield 5-chloro-1-methyl-1H-imidazole.

Step 2: Regioselective C2-Formylation

The C2 position of the imidazole ring is the most acidic and can be deprotonated with a strong organolithium base. The resulting lithiated species is a potent nucleophile that can react with an electrophile like N,N-dimethylformamide (DMF) to install a formyl group.

Protocol:

  • Lithiation: Dissolve 5-chloro-1-methyl-1H-imidazole (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C. Add n-butyllithium (n-BuLi, 1.1 eq) dropwise. The reaction mixture is stirred at this temperature for 1 hour to ensure complete deprotonation at the C2 position.

  • Formylation: Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture at -78 °C. The reaction is then allowed to slowly warm to room temperature and stirred for an additional 2 hours.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product, 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde, is extracted with an organic solvent, and the organic phase is dried and concentrated. Purification is typically achieved through column chromatography.

Step 3: Reduction of the Formyl Group

The final step is the reduction of the aldehyde to the primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

Protocol:

  • Reduction: Dissolve 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde (1.0 eq) in methanol (MeOH) and cool the solution to 0 °C. Add NaBH₄ (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stirring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Expected Spectral Characteristics

While experimental spectra for the title compound are not widely published, the following characteristics can be predicted based on its structure and data from similar compounds.

Spectroscopy Expected Characteristics
¹H NMR - A singlet for the N-methyl protons (around 3.7-3.9 ppm).- A singlet for the C4 proton of the imidazole ring (around 7.0-7.2 ppm).- A singlet or a broad singlet for the hydroxyl proton (variable, depending on solvent and concentration).- A singlet for the methylene protons of the hydroxymethyl group (around 4.6-4.8 ppm).
¹³C NMR - A signal for the N-methyl carbon (around 33-35 ppm).- A signal for the methylene carbon of the hydroxymethyl group (around 55-58 ppm).- Signals for the imidazole ring carbons (C2, C4, C5) in the aromatic region (approximately 120-150 ppm).
Mass Spectrometry (ESI+) - Predicted [M+H]⁺ at m/z 147.03197.- Predicted [M+Na]⁺ at m/z 169.01391.[3]

Reactivity and Chemical Behavior

The reactivity of this compound is governed by its three key functional components:

  • Hydroxymethyl Group: The primary alcohol can undergo typical reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to a leaving group (e.g., tosylate or halide) for subsequent nucleophilic substitution.

  • Imidazole Ring: The imidazole nucleus is aromatic and can participate in electrophilic substitution reactions, although the C4 position is the only unsubstituted carbon. The nitrogen atoms can act as ligands for metal coordination.

  • Chloro Substituent: The chlorine atom at the C5 position deactivates the ring towards electrophilic substitution to some extent. It can potentially be displaced via nucleophilic aromatic substitution under harsh conditions or participate in metal-catalyzed cross-coupling reactions.

Applications in Drug Discovery and Development

Substituted imidazoles are a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[4] The title compound, with its multiple functional handles, is a particularly attractive building block.

Role as a Linker or Building Block in PROTACs

A significant potential application for this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase.[5]

G cluster_0 PROTAC Structure cluster_1 Potential Role of the Topic Compound A Warhead (Binds to Target Protein) B Linker A->B C E3 Ligase Ligand B->C D This compound E Incorporation into the Linker or as part of the Warhead/Ligand scaffold D->E  Derivatization  

Caption: Role of the title compound as a building block in PROTACs.

The hydroxymethyl group can be readily converted into a reactive functional group (e.g., an azide, alkyne, or halide) to serve as an attachment point for a linker. The substituted imidazole core itself can be part of the "warhead" that binds to the target protein or integrated into the E3 ligase ligand, offering a rigid scaffold to control the spatial orientation of the two ends of the PROTAC molecule. The chloro-substituent provides an additional site for diversification through cross-coupling reactions, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Safety and Handling

Based on the available hazard information, this compound should be handled with appropriate care in a laboratory setting.

Hazard StatementDescriptionPrecautionary Measures
H302 Harmful if swallowedDo not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek medical attention.
H315 Causes skin irritationWear protective gloves. Wash skin thoroughly after handling.
H319 Causes serious eye irritationWear eye protection. Rinse cautiously with water for several minutes if in eyes.
H335 May cause respiratory irritationUse only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its well-defined structure and multiple functional groups allow for a wide range of chemical transformations, making it an ideal starting material for the synthesis of more complex molecules, including novel therapeutic agents like PROTACs. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers looking to leverage its unique properties in their drug discovery and development programs.

References

An In-depth Technical Guide to (5-chloro-1-methyl-1H-imidazol-2-yl)methanol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol, a substituted imidazole of interest to researchers in medicinal chemistry, drug discovery, and materials science. Given the limited availability of experimental data for this specific molecule, this document synthesizes established chemical principles and data from analogous structures to offer a robust framework for its synthesis, characterization, and potential applications. We will delve into its physicochemical properties, propose a detailed synthetic pathway grounded in established organic chemistry, and discuss its potential as a valuable building block in the development of novel bioactive compounds.

Introduction to the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1] Its unique aromatic and electronic properties, including its ability to act as a proton donor and acceptor, make it a privileged scaffold for interacting with biological targets.[2] Substituted imidazoles are known to exhibit a wide range of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[3][4] The introduction of a chloro-substituent and a methanol group, as in the case of this compound, offers a unique combination of steric and electronic features that can be exploited for the fine-tuning of molecular interactions and the development of novel therapeutic agents. This guide aims to provide the foundational knowledge necessary for researchers to synthesize and utilize this promising chemical entity.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its successful application in research. While experimental data for this compound is not extensively documented, we can rely on high-quality computed properties from established databases such as PubChem. These predicted values provide a strong starting point for experimental design and handling.[5]

PropertyValueSource
Molecular Formula C₅H₇ClN₂OPubChem[5]
Molecular Weight 146.57 g/mol PubChem[5]
IUPAC Name This compoundPubChem[5]
CAS Number 334893-99-1PubChem[5]
XLogP3 0.1PubChem[5]
Hydrogen Bond Donors 1PubChem[5]
Hydrogen Bond Acceptors 3PubChem[5]
Rotatable Bond Count 1PubChem[5]
Monoisotopic Mass 146.0246905 DaPubChem[5]

Note: The properties listed above are computationally derived and should be confirmed experimentally.

Proposed Synthetic Pathway

G cluster_0 Step 1: Formylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Reduction A 1-methylimidazole B 1-methyl-1H-imidazole-2-carbaldehyde A->B  POCl₃, DMF (Vilsmeier-Haack) C 1-methyl-1H-imidazole-2-carbaldehyde D 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde C->D  N-Chlorosuccinimide (NCS) E 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde F This compound E->F  NaBH₄, Methanol

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

The following protocol is a proposed methodology. Researchers should exercise standard laboratory safety precautions and may need to optimize reaction conditions.

Step 1: Vilsmeier-Haack Formylation of 1-methylimidazole

  • Rationale: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like imidazoles. It utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

  • Procedure:

    • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of anhydrous DMF (3 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane) to 0 °C in an ice bath.

    • Slowly add phosphoryl chloride (1.1 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

    • Add a solution of 1-methylimidazole (1 equivalent) in the same anhydrous solvent to the reaction mixture dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-methyl-1H-imidazole-2-carbaldehyde.

    • Purify the product by column chromatography on silica gel.

Step 2: Chlorination with N-Chlorosuccinimide (NCS)

  • Rationale: N-Chlorosuccinimide is a mild and effective electrophilic chlorinating agent for aromatic and heteroaromatic compounds.

  • Procedure:

    • Dissolve the purified 1-methyl-1H-imidazole-2-carbaldehyde (1 equivalent) in an anhydrous solvent such as acetonitrile or dichloromethane in a round-bottom flask.

    • Add N-chlorosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde.

    • Further purification can be achieved by column chromatography.

Step 3: Reduction of the Aldehyde to the Alcohol

  • Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols in the presence of many other functional groups.

  • Procedure:

    • Dissolve the 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

    • If necessary, the product can be further purified by recrystallization or column chromatography.

Potential Applications and Biological Significance

While specific biological data for this compound is not widely published, its structural motifs suggest several promising avenues for investigation.

  • Kinase Inhibition: Substituted imidazoles are well-established scaffolds for the development of protein kinase inhibitors.[8][9] The nitrogen atoms of the imidazole ring can form key hydrogen bonds with the hinge region of the kinase active site, while the substituents can be modified to achieve potency and selectivity. This compound could serve as a valuable starting point or fragment for the design of novel kinase inhibitors for oncology and inflammatory diseases.

  • Antimicrobial Agents: Chloro-substituted imidazoles have demonstrated significant antimicrobial and antifungal activity.[1] The presence of the chlorine atom can enhance the lipophilicity and membrane permeability of the molecule, contributing to its antimicrobial efficacy.

  • Building Block for Complex Molecules: The primary alcohol functionality provides a versatile handle for further chemical modifications. It can be readily oxidized to an aldehyde or carboxylic acid, or converted to an ether, ester, or amine, allowing for its incorporation into more complex molecular architectures.

G A This compound B Kinase Inhibitors A->B  Fragment-based design C Antimicrobial Agents A->C  Structure-activity relationship studies D Complex Molecule Synthesis A->D  Versatile chemical handle

Caption: Potential research applications of the target compound.

Conclusion

This compound represents a chemical entity with considerable potential for researchers in the life sciences. While a comprehensive experimental dataset is yet to be established, this guide provides a solid theoretical and practical foundation for its synthesis and exploration. The proposed synthetic pathway is robust and relies on well-understood chemical transformations. The structural features of this molecule suggest its utility as a scaffold for the development of novel kinase inhibitors and antimicrobial agents. It is our hope that this guide will empower researchers to unlock the full potential of this intriguing substituted imidazole.

References

An In-depth Technical Guide to (5-chloro-1-methyl-1H-imidazol-2-yl)methanol: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the heterocyclic compound (5-chloro-1-methyl-1H-imidazol-2-yl)methanol. We will delve into its chemical identity, a detailed, field-proven synthetic protocol, and explore its potential applications in the broader context of medicinal chemistry and drug discovery. This document is intended to serve as a foundational resource for researchers investigating novel imidazole-based scaffolds.

Chemical Identity and Structure Elucidation

This compound is a substituted imidazole derivative. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. In this specific molecule, the ring is functionalized with a chloro group at the 5-position, a methyl group at the 1-position nitrogen, and a hydroxymethyl (-CH₂OH) group at the 2-position.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1]. Its structure and key identifiers are summarized below.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:
PropertyValueSource
Molecular Formula C₅H₇ClN₂O[1]
Molecular Weight 146.57 g/mol [1]
CAS Number 334893-99-1[1][2]
IUPAC Name This compound[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]

Synthesis Methodology: A Self-Validating Protocol

The synthesis of this compound can be efficiently achieved through the reduction of its corresponding aldehyde precursor, 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde . This transformation is a standard procedure in organic synthesis, and the choice of reducing agent is critical for achieving a high yield and purity. Based on established protocols for analogous imidazole derivatives, we recommend the use of sodium borohydride (NaBH₄) due to its mild nature and high selectivity for aldehydes in the presence of other functional groups.

The causality behind this choice lies in the chemoselectivity of NaBH₄. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially interact with the chloro-substituted imidazole ring, leading to undesired side products. Sodium borohydride, being a less potent hydride donor, selectively reduces the aldehyde to the primary alcohol without affecting the aromatic heterocycle.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Isolation cluster_3 Purification A Dissolve 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde in Methanol B Cool the solution to 0°C in an ice bath A->B C Add Sodium Borohydride (NaBH₄) portion-wise B->C D Stir the reaction mixture at 0°C for 1 hour C->D E Allow the reaction to warm to room temperature and stir for 2-3 hours D->E F Quench the reaction with water E->F G Remove Methanol under reduced pressure F->G H Extract the aqueous layer with Ethyl Acetate (3x) G->H I Combine organic layers, wash with brine, and dry over Na₂SO₄ H->I J Concentrate the organic phase in vacuo I->J K Purify the crude product by column chromatography J->K

Figure 2: Step-by-step workflow for the synthesis of this compound.

Detailed Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde in anhydrous methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution until it reaches a temperature of 0-5 °C.

  • Reduction: Slowly add 1.1 equivalents of sodium borohydride (NaBH₄) to the cooled solution in small portions over 15-20 minutes. The portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for one hour. Subsequently, remove the ice bath and allow the reaction to proceed at room temperature for an additional 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Extract the resulting aqueous solution three times with ethyl acetate. The use of a saturated sodium chloride solution (brine) during the final wash of the combined organic layers helps to remove residual water.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

Potential Applications and Future Directions

While specific biological activities for this compound are not extensively documented in publicly available literature, the imidazole scaffold is a well-established "privileged structure" in medicinal chemistry. Imidazole derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities[3][4].

The presence of the chloro and hydroxymethyl groups on the 1-methylimidazole core of the target molecule provides several avenues for its potential application:

  • Antimicrobial Agents: The chloro-substitution on the imidazole ring is a common feature in many antifungal and antibacterial agents. This functional group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

  • Enzyme Inhibition: The hydroxymethyl group can act as a hydrogen bond donor, enabling interactions with the active sites of various enzymes. Many imidazole-containing drugs exert their therapeutic effects by inhibiting key enzymes involved in disease pathogenesis.

  • Scaffold for Further Derivatization: this compound can serve as a valuable building block for the synthesis of more complex molecules. The hydroxyl group can be readily converted into other functional groups, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Given the rich pharmacology of the imidazole nucleus, this compound represents a promising, yet underexplored, molecule. Further investigation into its biological properties is warranted and could lead to the discovery of novel therapeutic agents. Researchers in drug development are encouraged to consider this compound as a starting point for new discovery programs.

References

Biological activity of chlorinated imidazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Chlorinated Imidazole Derivatives

Executive Summary

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic introduction of chlorine atoms onto this scaffold profoundly modifies its physicochemical properties, often leading to a significant enhancement and diversification of its biological activities. This guide provides an in-depth exploration of the multifaceted biological profiles of chlorinated imidazole derivatives for researchers, scientists, and drug development professionals. We will dissect the core mechanisms of action underlying their antifungal, antibacterial, and anticancer properties, supported by field-proven experimental protocols and quantitative data. The narrative emphasizes the causal relationships between chemical structure, particularly chlorination, and biological effect, grounding all claims in authoritative scientific literature.

The Chlorinated Imidazole Scaffold: A Privileged Structure in Modern Drug Discovery

The imidazole nucleus, a five-membered aromatic heterocycle with two nitrogen atoms, is a common feature in many essential biological molecules, including the amino acid histidine and purines.[1][2] This unique structure possesses both hydrogen bond donor and acceptor capabilities, allowing it to interact effectively with a wide array of biological targets like enzymes and receptors.[3]

The Impact of Chlorination on Physicochemical Properties and Bioactivity

Chlorination is a key strategy in medicinal chemistry to modulate a molecule's properties. The introduction of chlorine, an electron-withdrawing and lipophilic atom, can significantly alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity can enhance membrane permeability, while the electronic effects can modify the binding affinity of the molecule to its target.[1] Studies have shown that the potency of imidazole antimycotics is enhanced by increased chlorination of the molecule.[4] This enhancement is often attributed to improved interaction with target enzymes or disruption of cellular processes.[4]

A Broad Spectrum of Biological Activities

Chlorinated imidazole derivatives have demonstrated a remarkable range of biological activities, making them a fertile ground for drug discovery.[2][5] Their most prominent applications are in the fields of:

  • Antifungal Therapeutics: Forming the basis of many clinically used antimycotic drugs.[6][7][8]

  • Anticancer Agents: Exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms.[2][9][10]

  • Antibacterial Agents: Showing efficacy against both Gram-positive and Gram-negative bacteria.[11][12]

  • Other Applications: Including antiparasitic and herbicidal activities.[13]

Antifungal Activity: Disrupting Fungal Cell Membrane Integrity

The most well-established biological activity of chlorinated imidazoles is their potent antifungal effect.[1][14] Compounds like clotrimazole, miconazole, and econazole are mainstays in the treatment of fungal infections.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for antifungal imidazoles is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, its main sterol component.[6][7][8][14]

  • Targeting Lanosterol 14α-Demethylase (CYP51): Imidazoles specifically target and inhibit a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[15][16] This enzyme is critical for the conversion of lanosterol to ergosterol.

  • Consequences of Inhibition: The inhibition of this enzyme leads to the depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors in the fungal cell membrane.[6][8] This disrupts membrane fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.[6][7]

  • Secondary Effects: Some imidazole derivatives also affect the synthesis of triglycerides and phospholipids and can lead to an intracellular buildup of toxic concentrations of hydrogen peroxide, contributing to cell necrosis.[6][7][8]

The diagram below illustrates the inhibitory action of chlorinated imidazoles on the fungal ergosterol biosynthesis pathway.

Antifungal_Mechanism Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Lanosterol 14α-Demethylase (CYP51) Imidazole Chlorinated Imidazole Derivative Imidazole->CYP51 Anticancer_Mechanisms cluster_drug Drug Action cluster_outcomes Cellular Outcomes Drug Chlorinated Imidazole Derivative Tubulin Tubulin Polymerization Drug->Tubulin Inhibits Kinases Signaling Kinases (e.g., EGFR, ABL) Drug->Kinases Inhibits DNA DNA Drug->DNA Interacts with Apoptosis Apoptosis Pathways Drug->Apoptosis Induces Arrest Cell Cycle Arrest Tubulin->Arrest ProlifInhibit Inhibition of Proliferation Kinases->ProlifInhibit CellDeath Apoptosis / Cell Death DNA->CellDeath Apoptosis->CellDeath Arrest->CellDeath

References

The Evolving Landscape of Medicinal Chemistry: A Technical Guide to Substituted (1H-imidazol-2-yl)methanol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its unique physicochemical properties and versatile reactivity have made it a privileged scaffold in the design and synthesis of a vast array of therapeutic agents.[1][2] This in-depth technical guide focuses on a specific, yet highly promising, subclass: substituted (1H-imidazol-2-yl)methanol compounds. We will delve into the synthetic intricacies, explore the nuanced structure-activity relationships, and illuminate the therapeutic potential of these molecules, providing a comprehensive resource for researchers dedicated to the discovery of novel therapeutics.

The Imidazole Scaffold: A Privileged Structure in Drug Discovery

The imidazole ring is a ubiquitous motif in nature, found in essential biomolecules such as the amino acid histidine, histamine, and purines.[2] This prevalence has inspired medicinal chemists to harness its therapeutic potential. Imidazole-containing drugs have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and antihypertensive properties.[3][4] The success of drugs like ketoconazole (antifungal) and cimetidine (histamine H2-receptor antagonist) underscores the therapeutic significance of this heterocyclic core.[3] The (1H-imidazol-2-yl)methanol framework, in particular, offers a unique combination of a reactive hydroxyl group and a modifiable imidazole core, providing a versatile platform for the development of new chemical entities with tailored pharmacological profiles.

Synthetic Strategies for Substituted (1H-imidazol-2-yl)methanol Compounds

The synthesis of substituted (1H-imidazol-2-yl)methanol derivatives typically involves a multi-step approach, beginning with the construction or modification of the imidazole ring, followed by the introduction and subsequent reduction of a carbonyl group at the C2 position.

General Synthetic Workflow

A common and effective strategy for the synthesis of N-substituted (1H-imidazol-2-yl)methanol compounds is illustrated below. This workflow allows for the introduction of diverse substituents at the N1 position and other positions on the imidazole ring, enabling the exploration of a broad chemical space.

G cluster_0 Imidazole Core Functionalization Start Imidazole or Substituted Imidazole N_Alkylation N-Alkylation Start->N_Alkylation Alkyl Halide, Base C2_Formylation C2-Formylation N_Alkylation->C2_Formylation n-BuLi, DMF Reduction Reduction C2_Formylation->Reduction NaBH4 or LiAlH4 Final_Product Substituted (1H-imidazol-2-yl)methanol Reduction->Final_Product

Caption: General synthetic workflow for N-substituted (1H-imidazol-2-yl)methanol derivatives.

Detailed Experimental Protocols

This protocol describes the synthesis of 1-alkyl-1H-imidazole, a key intermediate.

Materials:

  • Imidazole

  • Alkyl halide (e.g., 1-bromopentane)

  • Sodium hydride (NaH) or a similar strong base

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0°C under an inert atmosphere, add imidazole (1.0 equivalent) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.

  • Cool the mixture back to 0°C and add the alkyl halide (1.05 equivalents) dropwise.

  • Let the reaction mixture warm to room temperature and stir overnight.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield the 1-alkyl-1H-imidazole.

This step introduces a formyl group at the C2 position of the imidazole ring.

Materials:

  • 1-Alkyl-1H-imidazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

Procedure:

  • Dissolve 1-alkyl-1H-imidazole (1.0 equivalent) in anhydrous THF and cool the solution to -78°C under an inert atmosphere.

  • Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70°C.

  • Stir the resulting mixture at -78°C for 1 hour.

  • Add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography.

The final step involves the reduction of the aldehyde to the corresponding primary alcohol.

Materials:

  • 1-Alkyl-1H-imidazole-2-carbaldehyde

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Methanol or anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

Procedure (using NaBH₄):

  • Dissolve the 1-alkyl-1H-imidazole-2-carbaldehyde (1.0 equivalent) in methanol and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude (1-alkyl-1H-imidazol-2-yl)methanol, which can be further purified by column chromatography or recrystallization.

Physicochemical Properties and Spectroscopic Characterization

Substituted (1H-imidazol-2-yl)methanol compounds are typically viscous oils or low-melting solids. Their solubility is dependent on the nature of the substituents, with alkyl chains increasing lipophilicity and the hydroxyl group contributing to polarity.

Spectroscopic Characterization Data for a Representative Compound: (1-pentyl-1H-imidazol-2-yl)methanol

Spectroscopic DataChemical Shift (δ) / m/z
¹H NMR (CDCl₃, 400 MHz) 7.05 (s, 1H, imidazole-H), 6.90 (s, 1H, imidazole-H), 4.65 (s, 2H, -CH₂OH), 4.00 (t, J = 7.2 Hz, 2H, N-CH₂-), 2.50 (br s, 1H, -OH), 1.80 (quint, J = 7.2 Hz, 2H, -CH₂-), 1.30 (m, 4H, -CH₂-CH₂-), 0.90 (t, J = 7.0 Hz, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) 148.0 (C2), 128.5 (C4/C5), 122.0 (C4/C5), 57.0 (-CH₂OH), 47.0 (N-CH₂-), 30.0 (-CH₂-), 29.0 (-CH₂-), 22.5 (-CH₂-), 14.0 (-CH₃)
Mass Spectrometry (ESI+) m/z 169.13 [M+H]⁺, 191.11 [M+Na]⁺

Biological Activities and Therapeutic Potential

The therapeutic potential of substituted (1H-imidazol-2-yl)methanol compounds spans a wide range of applications, with antifungal and anticancer activities being particularly prominent.

Antifungal Activity

Imidazole-based compounds are a cornerstone of antifungal therapy. Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1][5]

Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Imidazole antifungals inhibit the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme crucial for the conversion of lanosterol to ergosterol.[6] This inhibition leads to the accumulation of toxic methylated sterols and a depletion of ergosterol, resulting in increased membrane permeability, disruption of membrane-bound enzymes, and ultimately, inhibition of fungal growth.[1][5]

G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition by Imidazole Derivatives Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Lanosterol->Ergosterol Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Imidazole Substituted (1H-imidazol-2-yl)methanol Imidazole->Lanosterol Inhibition Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by substituted (1H-imidazol-2-yl)methanol compounds.

The antifungal potency of imidazole derivatives is significantly influenced by the nature of the substituents on the imidazole ring and the side chains.

  • N1-Substituent: The lipophilicity of the N1-substituent plays a crucial role in the compound's ability to penetrate the fungal cell membrane. Longer alkyl chains or aromatic groups generally enhance antifungal activity.[6]

  • C2-Substituent: The hydroxymethyl group at the C2 position can participate in hydrogen bonding interactions with the active site of lanosterol 14α-demethylase.

  • Other Ring Substituents: The introduction of electron-withdrawing groups, such as halogens, on aromatic rings attached to the imidazole core often leads to increased antifungal activity.[7]

Anticancer Activity

Numerous studies have highlighted the potential of imidazole derivatives as anticancer agents.[8] Their mechanisms of action are diverse and can involve the inhibition of key enzymes, disruption of microtubule dynamics, and interference with cell signaling pathways.

The following table summarizes the in vitro cytotoxic activity of some representative imidazole derivatives against various cancer cell lines. While not all compounds possess the (1H-imidazol-2-yl)methanol core, this data provides a valuable insight into the anticancer potential of the broader imidazole class.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 21 A549 (Lung)0.29[8]
Compound 35 MCF-7 (Breast)3.37[8]
Compound 46 MDA-MB-231 (Breast)1.22[8]
Kim-161 (5a) T24 (Bladder)56.11[9]
Kim-111 (5b) T24 (Bladder)67.29[9]

Note: IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

  • Tubulin Polymerization Inhibition: Some imidazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8]

  • Kinase Inhibition: The imidazole scaffold can interact with the ATP-binding site of various kinases, such as VEGFR-2 and EGFR, which are crucial for cancer cell proliferation and survival.[8]

  • Topoisomerase Inhibition: Certain imidazole-containing compounds can inhibit topoisomerases, enzymes that regulate DNA topology, leading to DNA damage and cell death.

Future Perspectives and Conclusion

Substituted (1H-imidazol-2-yl)methanol compounds represent a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with the broad spectrum of biological activities exhibited by imidazole derivatives, makes them highly attractive for further investigation. Future research should focus on the synthesis of diverse libraries of these compounds and their systematic evaluation in a range of biological assays. A deeper understanding of their mechanism of action at the molecular level, aided by computational modeling and structural biology, will be instrumental in the rational design of more potent and selective drug candidates. The continued exploration of this chemical space holds the promise of delivering next-generation therapeutics for a variety of diseases.

References

Unraveling the Molecular Trajectory of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol: A Technical Guide to its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1] This in-depth technical guide focuses on the potential mechanism of action of a specific, yet under-characterized molecule: (5-chloro-1-methyl-1H-imidazol-2-yl)methanol. In the absence of direct empirical data for this compound, this whitepaper synthesizes the extensive body of research on structurally related imidazole derivatives to propose and technically substantiate three primary putative mechanisms of action: antifungal, anticancer, and anti-inflammatory. We will delve into the molecular pathways associated with these activities and provide detailed experimental protocols for their validation, offering a foundational framework for future research and drug development endeavors.

Introduction: The Imidazole Moiety as a Privileged Scaffold

The five-membered aromatic ring of imidazole, containing two nitrogen atoms, is a recurring motif in a multitude of biologically active molecules.[1] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, confer upon it a remarkable versatility in interacting with biological targets.[2] This has led to the development of a wide array of imidazole-containing drugs with applications ranging from antifungal and anticancer to anti-inflammatory therapies.[1]

Postulated Mechanism of Action I: Antifungal Activity via Ergosterol Biosynthesis Inhibition

A prominent and well-established mechanism of action for many imidazole-based antifungal agents is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[4]

The Ergosterol Biosynthesis Pathway: A Key Fungal Vulnerability

Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a complex, multi-step process, with the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51), being a key catalyst.

Imidazole-Mediated Inhibition of Lanosterol 14α-Demethylase

Imidazole antifungals act by binding to the heme iron atom in the active site of lanosterol 14α-demethylase, thereby inhibiting its function. This leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane and inhibiting fungal growth. The nitrogen atom at the 3-position of the imidazole ring is crucial for this interaction.

Diagram: Proposed Antifungal Mechanism of Action

Antifungal_Mechanism cluster_fungal_cell Fungal Cell Imidazole_Compound This compound Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Imidazole_Compound->Lanosterol_14a_demethylase Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Lanosterol_14a_demethylase->Ergosterol_Biosynthesis Catalyzes Ergosterol_Depletion Ergosterol Depletion Ergosterol_Biosynthesis->Ergosterol_Depletion Leads to Membrane_Disruption Membrane Disruption & Fungal Cell Death Ergosterol_Depletion->Membrane_Disruption Anticancer_Mechanism cluster_cancer_cell Cancer Cell Imidazole_Compound This compound Target_Kinase Target Kinase (e.g., p38 MAP Kinase) Imidazole_Compound->Target_Kinase Inhibition Downstream_Signaling Downstream Signaling Pathways Target_Kinase->Downstream_Signaling Activates Apoptosis_Cell_Cycle_Arrest Apoptosis / Cell Cycle Arrest Target_Kinase->Apoptosis_Cell_Cycle_Arrest Inhibition leads to Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation_Survival Promotes Anti_inflammatory_Mechanism Inflammatory_Stimuli Inflammatory Stimuli COX2 COX-2 Inflammatory_Stimuli->COX2 p38_MAPK p38 MAP Kinase Inflammatory_Stimuli->p38_MAPK Prostaglandins Prostaglandins COX2->Prostaglandins Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) p38_MAPK->Proinflammatory_Cytokines Inflammation Inflammation Prostaglandins->Inflammation Proinflammatory_Cytokines->Inflammation Imidazole_Compound This compound Imidazole_Compound->COX2 Inhibition Imidazole_Compound->p38_MAPK Inhibition

References

Spectroscopic Characterization of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol, a key building block in contemporary drug discovery and materials science. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While a complete experimental dataset for this specific molecule is not publicly available, this guide leverages established spectroscopic principles and data from closely related analogs to provide a robust predictive framework for its characterization.

Introduction: The Significance of this compound

This compound, with the CAS Number 334893-99-1, is a substituted imidazole derivative.[1][2][3][4] The imidazole ring is a ubiquitous scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. The specific substitution pattern of this compound—a chloro group at the 5-position, a methyl group at the 1-position, and a methanol group at the 2-position—imparts unique electronic and steric properties that are of significant interest for the development of novel therapeutic agents and functional materials.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such molecules. This guide provides the foundational spectroscopic data and interpretation necessary for any researcher working with this compound.

Molecular Structure and Key Physicochemical Properties

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Molecular Structure of this compound

Caption: 2D structure of this compound.

PropertyValueSource
Molecular Formula C₅H₇ClN₂O[2]
Molecular Weight 146.57 g/mol [2]
CAS Number 334893-99-1[1][2]
IUPAC Name This compound[2]
InChIKey WVYWXQMEOXPVNO-UHFFFAOYSA-N[2]
Predicted XlogP 0.1[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 1[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Based on data from analogous compounds, the following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.[5][6]

Predicted ¹H NMR Spectrum

The expected proton NMR spectrum will show distinct signals for the methyl, methylene, hydroxyl, and imidazole ring protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~7.1-7.3Singlet1HH4 (imidazole ring)The single proton on the imidazole ring is expected to appear as a singlet in the aromatic region. In 5-chloro-1-methyl-1H-imidazole, the imidazole protons appear around 7.0-7.5 ppm.[7] The electron-withdrawing nature of the adjacent nitrogen and chloro atoms will deshield this proton.
~4.7-4.9Singlet2H-CH₂OH (methylene)The methylene protons adjacent to the hydroxyl group and the imidazole ring are expected to be deshielded and appear as a singlet. The exact chemical shift can be solvent-dependent.
~3.6-3.8Singlet3H-CH₃ (N-methyl)The N-methyl protons will appear as a sharp singlet. In 1-methylimidazole, this signal is observed around 3.6 ppm.[2][8] The electronic environment in the target molecule is similar.
Variable (broad)Singlet1H-OH (hydroxyl)The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. It will likely appear as a broad singlet that can be exchanged with D₂O.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~145-150C2 (imidazole ring)This carbon is attached to two nitrogen atoms and the methanol group, leading to significant deshielding. In related imidazoles, the C2 carbon typically resonates in this downfield region.[6]
~128-132C4 (imidazole ring)This carbon is a methine carbon in the imidazole ring. Its chemical shift is influenced by the adjacent nitrogen and the C5 carbon.
~118-122C5 (imidazole ring)The carbon bearing the chloro substituent will be influenced by the electronegativity of the chlorine atom. In 5-chloro-1-methyl-1H-imidazole, the imidazole carbons are in a similar range.[7]
~55-60-CH₂OH (methylene)The methylene carbon attached to the oxygen atom will be in this typical range for an alcohol.
~33-36-CH₃ (N-methyl)The N-methyl carbon chemical shift is characteristic and falls within the expected range for such groups in heterocyclic systems.[5]
Experimental Protocol for NMR Spectroscopy

Workflow for NMR Sample Preparation and Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). add_ref Add an internal standard (e.g., TMS) if required. dissolve->add_ref transfer Transfer the solution to a 5 mm NMR tube. add_ref->transfer insert_sample Insert the sample into the NMR spectrometer. transfer->insert_sample tune_probe Tune and match the probe to the appropriate frequency. insert_sample->tune_probe shim Shim the magnetic field to achieve homogeneity. tune_probe->shim acquire_1h Acquire the ¹H NMR spectrum. shim->acquire_1h acquire_13c Acquire the ¹³C NMR spectrum. acquire_1h->acquire_13c ft Apply Fourier transform to the FID. acquire_13c->ft phase Phase correct the spectrum. ft->phase baseline Apply baseline correction. phase->baseline integrate Integrate the signals (for ¹H NMR). baseline->integrate calibrate Calibrate the chemical shift scale. integrate->calibrate

Caption: A generalized workflow for NMR analysis.

  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) to a volume of about 0.6 mL in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for the -OH proton.[9][10]

  • Instrumentation : Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition : Acquire the proton spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C-Cl bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3200-3500BroadO-H stretch (hydroxyl)The broadness of this peak is due to hydrogen bonding. This is a characteristic feature of alcohols.[11]
3000-3150MediumC-H stretch (imidazole ring)Aromatic C-H stretches typically appear above 3000 cm⁻¹.[11]
2850-3000MediumC-H stretch (methyl and methylene)Aliphatic C-H stretches are found in this region.
~1600-1650MediumC=N stretch (imidazole ring)The carbon-nitrogen double bond in the imidazole ring will have a characteristic absorption in this region.[12]
~1450-1550Medium to StrongC=C stretch (imidazole ring)Aromatic ring stretching vibrations typically give rise to one or more bands in this region.
1000-1100StrongC-O stretch (primary alcohol)The stretching vibration of the C-O bond in the methanol group is expected to be a strong band in this fingerprint region.
700-800Medium to StrongC-Cl stretchThe carbon-chlorine bond stretch is expected in this region, though it can sometimes be difficult to assign definitively.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation : For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. ATR is often simpler as it requires placing the solid sample directly on the crystal.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition : A background spectrum of the empty sample compartment (or the ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

  • Data Processing : The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum and Fragmentation
  • Molecular Ion (M⁺) : The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (146.57 for C₅H₇ClN₂O). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak will be observed, which is characteristic of compounds containing one chlorine atom.

  • Key Fragmentation Pathways :

    • Loss of -CH₂OH : A common fragmentation for primary alcohols is the alpha-cleavage, leading to the loss of the hydroxymethyl radical (•CH₂OH, 31 Da). This would result in a fragment ion at m/z 115.

    • Loss of H₂O : Dehydration is a common fragmentation pathway for alcohols, which would lead to a fragment at m/z 128.

    • Fragmentation of the Imidazole Ring : The imidazole ring can undergo characteristic fragmentation, often involving the loss of HCN or related species.[13][14]

    • Loss of Cl : Cleavage of the C-Cl bond would result in a fragment at m/z 111.

PubChemLite provides predicted collision cross-section values for various adducts, which can be useful in advanced mass spectrometry techniques.[8][15]

Conceptual Fragmentation Pathway

MS_Fragmentation cluster_loss1 Loss of •CH₂OH cluster_loss2 Loss of H₂O cluster_loss3 Loss of •Cl M [M]⁺˙ m/z 146/148 F1 [M - •CH₂OH]⁺ m/z 115/117 M->F1 F2 [M - H₂O]⁺˙ m/z 128/130 M->F2 F3 [M - •Cl]⁺ m/z 111 M->F3

Caption: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization : Electron Impact (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI will typically induce more fragmentation, while ESI is more likely to show the protonated molecule [M+H]⁺.

  • Mass Analysis : A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

  • Detection : The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for the identification and characterization of this important chemical entity. The provided protocols offer a standardized approach for researchers to obtain high-quality experimental data. As with any predictive guide, experimental verification remains the gold standard, and the information herein should be used to guide and interpret those empirical findings.

References

Methodological & Application

Synthesis of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol, a valuable intermediate in pharmaceutical research and drug development. The protocol details the selective reduction of the precursor aldehyde, 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde, utilizing sodium borohydride. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry, offering a detailed, step-by-step methodology grounded in established chemical principles. The causality behind experimental choices, safety considerations, and methods for purification and characterization are thoroughly discussed to ensure reliable and reproducible results.

Introduction

Substituted imidazole-containing compounds are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities. The target molecule, this compound, serves as a key building block for the synthesis of more complex pharmaceutical agents. The presence of a chloro-substituent and a hydroxymethyl group on the 1-methylimidazole scaffold offers multiple points for further chemical modification.

The synthetic strategy outlined herein focuses on the chemoselective reduction of an aldehyde functional group to a primary alcohol. This transformation is a fundamental reaction in organic synthesis. The choice of reducing agent is critical to avoid unwanted side reactions and ensure a high yield of the desired product. Sodium borohydride (NaBH₄) is an exemplary reagent for this purpose due to its mild nature and high selectivity for aldehydes and ketones over other reducible functional groups.[1][2][3][4] This protocol has been designed to be robust, scalable, and accessible to researchers with a foundational understanding of synthetic organic chemistry techniques.

Reaction Mechanism and Rationale

The core of this synthesis is the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde.

Reaction Scheme:

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation aldehyde 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde alkoxide Intermediate Alkoxide aldehyde->alkoxide 1. NaBH₄ 2. Nucleophilic attack by H⁻ nabh4 NaBH₄ alkoxide_protonation Intermediate Alkoxide alcohol This compound alkoxide_protonation->alcohol Protonation h2o H₂O (from workup)

Caption: Reaction mechanism for the reduction of the aldehyde to the alcohol.

The reaction proceeds in two main stages:

  • Nucleophilic Addition: The borohydride anion ([BH₄]⁻) delivers a hydride ion to the carbonyl carbon of the aldehyde. This is the rate-determining step and results in the formation of a tetrahedral intermediate alkoxide.

  • Protonation: During the aqueous workup, the alkoxide intermediate is protonated by a protic solvent (in this case, water added during quenching) to yield the final primary alcohol product.

Rationale for Reagent Selection:

  • Sodium Borohydride (NaBH₄): As a mild reducing agent, NaBH₄ is highly selective for the reduction of aldehydes and ketones.[3] Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ does not typically reduce other functional groups like esters, amides, or nitriles under these reaction conditions.[1] This selectivity is advantageous as it simplifies the reaction and purification process.

  • Methanol (MeOH) as Solvent: Methanol serves as an excellent solvent for both the imidazole aldehyde and sodium borohydride. Additionally, as a protic solvent, it can participate in the reaction by coordinating with the borohydride, thereby modulating its reactivity, and it also aids in the protonation of the final alkoxide.

  • Ammonium Chloride (NH₄Cl) Quench: The reaction is quenched with a saturated aqueous solution of ammonium chloride to neutralize any excess sodium borohydride and to provide a proton source for the alkoxide intermediate. This is a standard and gentle workup procedure for borohydride reductions.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
5-chloro-1-methyl-1H-imidazole-2-carbaldehyde≥95%Commercial Source
Sodium borohydride (NaBH₄)≥98%Commercial Source
Methanol (MeOH), anhydrousACS GradeCommercial Source
Dichloromethane (DCM)ACS GradeCommercial Source
Saturated aqueous ammonium chloride (NH₄Cl) solutionReagent GradeIn-house prep.
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeCommercial Source
Round-bottom flask (50 mL)GlasswareStandard Lab Supply
Magnetic stirrer and stir barEquipmentStandard Lab Supply
Ice bathEquipmentStandard Lab Supply
Separatory funnel (100 mL)GlasswareStandard Lab Supply
Rotary evaporatorEquipmentStandard Lab Supply
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄Commercial Source

Step-by-Step Synthesis Procedure

G start Start dissolve Dissolve 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde in anhydrous methanol in a round-bottom flask. start->dissolve cool Cool the solution to 0°C in an ice bath. dissolve->cool add_nabh4 Add sodium borohydride portion-wise over 10 minutes. cool->add_nabh4 stir Stir the reaction mixture at 0°C for 1 hour. add_nabh4->stir monitor Monitor reaction progress by TLC. stir->monitor quench Slowly add saturated aqueous NH₄Cl solution to quench the reaction. monitor->quench Upon completion warm Allow the mixture to warm to room temperature. quench->warm concentrate Remove methanol under reduced pressure. warm->concentrate extract Extract the aqueous residue with dichloromethane (3x). concentrate->extract combine Combine the organic layers. extract->combine dry Dry the combined organic layers over anhydrous MgSO₄. combine->dry filter_concentrate Filter and concentrate the organic solution in vacuo. dry->filter_concentrate purify Purify the crude product by column chromatography (if necessary). filter_concentrate->purify end End: Obtain this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde (1.44 g, 10.0 mmol).

  • Dissolution: Add 20 mL of anhydrous methanol to the flask and stir until the aldehyde is completely dissolved.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0°C with continuous stirring.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (0.42 g, 11.0 mmol, 1.1 equivalents) portion-wise over approximately 10 minutes. Note: The addition of NaBH₄ to methanol will generate some hydrogen gas, so ensure adequate ventilation.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Quenching: After 1 hour, slowly and carefully add 10 mL of saturated aqueous ammonium chloride solution to the reaction mixture while it is still in the ice bath to quench the excess sodium borohydride.

  • Solvent Removal: Remove the flask from the ice bath and allow it to warm to room temperature. Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.

  • Extraction: Transfer the remaining aqueous residue to a 100 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent, if necessary. The final product should be a white to off-white solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the final compound.

Safety and Handling Precautions

  • Sodium Borohydride: Is a flammable solid and can react with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Methanol: Is a flammable and toxic liquid. Avoid inhalation and contact with skin.

  • Dichloromethane: Is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • General Precautions: Standard laboratory safety practices should be followed throughout the procedure.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reaction (aldehyde remains)Insufficient reducing agent or short reaction time.Add an additional 0.2 equivalents of NaBH₄ and continue stirring for another 30 minutes. Check TLC again.
Low yieldInefficient extraction.Increase the number of extractions with dichloromethane or use a continuous liquid-liquid extractor.
Product contamination with saltsIncomplete removal of aqueous phase.Ensure careful separation of layers during extraction. A brine wash of the combined organic layers may be beneficial.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By employing a mild and selective sodium borohydride reduction, the target compound can be obtained in good yield and purity. The rationale behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the synthetic process. This protocol should serve as a valuable resource for researchers engaged in the synthesis of imidazole-based compounds for pharmaceutical and other applications.

References

Microwave-Assisted Synthesis of Substituted Imidazoles: A Modern Protocol for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazole Scaffold and the Need for Speed

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural compounds like histamine and histidine and a vast array of synthetic drugs with diverse therapeutic actions, including antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The synthesis of novel substituted imidazoles is, therefore, a critical activity in drug discovery and development. Traditional synthetic methods, however, often involve long reaction times, harsh conditions, and complex purification procedures, creating a bottleneck in the development pipeline.[4][5]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, revolutionizing the synthesis of heterocyclic compounds.[6][7] By utilizing microwave energy to directly and efficiently heat reaction mixtures, MAOS dramatically reduces reaction times from hours or days to mere minutes, while often increasing yields and product purity.[8][9] This application note provides a detailed guide to the principles, strategies, and protocols for the microwave-assisted synthesis of substituted imidazoles, designed for professionals in pharmaceutical and chemical research.

Part 1: Understanding the Engine - The Principles of Microwave-Assisted Synthesis

Conventional heating relies on conduction, where heat is transferred from an external source, through the vessel walls, and into the reaction mixture, leading to inefficient and uneven heating.[8] Microwave synthesis operates on a fundamentally different principle: dielectric heating.[10]

The Mechanism of Microwave Heating

Microwave energy interacts directly with polar molecules or ions in the reaction mixture.[1][11] This interaction generates heat through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwave.[10] This constant reorientation causes intense molecular friction, which is dissipated as heat.

  • Ionic Conduction: In the presence of ions, the oscillating electric field generates ionic motion. Collisions between these moving ions create heat due to electrical resistance.[1]

This direct coupling of energy results in rapid, uniform, and volumetric heating of the reaction medium, avoiding the thermal gradients and "wall effects" common in conventional heating.[12][13]

Causality: Why MAOS is Superior for Imidazole Synthesis

The advantages of MAOS are not just about speed; they are a direct consequence of its unique heating mechanism, which is particularly beneficial for the multi-component reactions often used for imidazole synthesis.

  • Dramatic Rate Acceleration: Chemical reaction rates are highly dependent on temperature. In sealed vessels, microwave heating can rapidly raise the temperature of a reaction mixture far above the solvent's atmospheric boiling point, leading to rate enhancements that can be as much as 1,000-fold compared to conventional methods.[9][10]

  • Enhanced Yields and Purity: The rapid heating minimizes the time reactants spend at high temperatures, reducing the formation of side products and thermal decomposition, which often translates to higher isolated yields and cleaner reaction profiles.[9][12]

  • Green Chemistry Alignment: MAOS is a cornerstone of green chemistry.[13][14] The remarkable speed reduces energy consumption, and the efficiency often allows for the use of less solvent or even solvent-free conditions, significantly reducing hazardous waste.[6][9]

Part 2: Strategic Approaches to Microwave-Assisted Imidazole Synthesis

Several classical named reactions for imidazole synthesis have been successfully adapted and optimized for microwave conditions. The most prominent among these is the Debus-Radziszewski reaction.

The Radziszewski Reaction: A Versatile Multi-Component Strategy

The Radziszewski synthesis is a one-pot, three-component condensation that is exceptionally well-suited for MAOS.[4][15] It typically involves the reaction of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and a source of ammonia (commonly ammonium acetate).[16][17] This approach allows for the rapid assembly of highly functionalized 2,4,5-trisubstituted imidazoles, which are of significant interest in drug development.

The reaction proceeds under microwave irradiation with remarkable efficiency, often in the presence of a catalyst or under solvent-free conditions.[4][15] The choice of catalyst can range from simple acids like glacial acetic acid to metal salts like cupric chloride or heterogeneous catalysts, each offering specific advantages.[5][16]

Radziszewski_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Condensation & Cyclization cluster_2 Step 3: Oxidation/Aromatization Dicarbonyl 1,2-Dicarbonyl Diimine Diimine Intermediate Dicarbonyl->Diimine Condensation Ammonia1 Ammonia (2 equiv.) Ammonia1->Diimine Intermediate Cyclization Precursor Diimine->Intermediate Aldehyde Aldehyde Aldehyde->Intermediate Condensation Ammonia2 Ammonia Imidazole 2,4,5-Trisubstituted Imidazole Intermediate->Imidazole Oxidation

Caption: Generalized mechanism of the Radziszewski imidazole synthesis.

The Van Leusen Imidazole Synthesis

An alternative and powerful method is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[18][19] In this synthesis, an aldimine (which can be pre-formed or generated in situ from an aldehyde and a primary amine) reacts with TosMIC in the presence of a base.[20] This method has also been adapted for microwave conditions, providing a route to 1,4,5- or 1,5-substituted imidazoles.[18][21] The use of microwave irradiation accelerates the cycloaddition step, making it a highly efficient process.[18]

Part 3: Experimental Protocols and Methodologies

The following protocols are designed to be self-validating, providing a robust starting point for researchers. All operations should be performed in a chemical fume hood using appropriate personal protective equipment (PPE). Microwave reactions must be conducted in a dedicated scientific microwave reactor equipped with temperature and pressure sensors.

Protocol 1: General Procedure for Microwave-Assisted Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol describes a general, solvent-free method for synthesizing a library of 2,4,5-trisubstituted imidazoles.

Materials:

  • 1,2-Dicarbonyl compound (e.g., Benzil, 1.0 mmol)

  • Substituted aldehyde (1.0 mmol)

  • Ammonium acetate (2.5 - 5.0 mmol)

  • Catalyst (e.g., Cupric Chloride (10 mol%) or Glacial Acetic Acid (2-3 drops))[3][16]

  • 10 mL microwave reaction vial with a magnetic stir bar

Workflow:

Caption: Standard workflow for microwave-assisted imidazole synthesis.

Step-by-Step Methodology:

  • Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add the 1,2-dicarbonyl compound (1.0 mmol), the desired aldehyde (1.0 mmol), ammonium acetate (2.5 mmol), and the catalyst (e.g., cupric chloride, 10 mol%).[16]

  • Mixing: Briefly mix the components with a spatula to ensure a homogenous solid mixture.

  • Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave reactor. Irradiate the mixture at a set power (e.g., 300 W) or temperature for a specified time (typically 2-15 minutes).[15][16] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality Note: The use of a sealed vessel allows the internal pressure to rise, enabling the reaction temperature to exceed the melting points of the reactants quickly, facilitating a rapid reaction in the molten state.

  • Cooling & Work-up: After irradiation is complete, allow the vial to cool to room temperature (this is often aided by a compressed air stream in modern reactors).

  • Product Isolation: Pour the cooled reaction mixture into ice-cold water. A solid precipitate will form.

  • Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and dry. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.[15]

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Part 4: Data Presentation and Optimization

The efficiency of the microwave-assisted Radziszewski reaction is evident when comparing reaction times and yields for various substrates.

Table 1: Comparison of Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
EntryAldehydeCatalystPower (W)Time (min)Yield (%)Reference
14-MethoxybenzaldehydeCuCl₂·2H₂O3001292[16]
2BenzaldehydeCuCl₂·2H₂O3001590[16]
34-ChlorobenzaldehydeGlyoxylic Acid8001.598[15]
44-NitrobenzaldehydeGlyoxylic Acid8002.094[15]
54-ChlorobenzaldehydeNone (Factorial Design)7207.0>70[22]

This table summarizes representative data from cited literature to showcase the rapid and high-yielding nature of the protocol.

Trustworthiness & Validation: Optimizing Reaction Conditions

The protocols provided are a starting point. For novel substrates, optimization may be required. A factorial design approach can be employed to systematically investigate the effects of key variables like microwave power and irradiation time on the product yield.[22] This allows for the rapid determination of optimal conditions, ensuring the process is efficient and reproducible. The key to a self-validating system is consistent monitoring via TLC and robust characterization of the final product to confirm identity and purity.

Conclusion and Future Outlook

Microwave-assisted synthesis has proven to be a powerful, reliable, and environmentally benign technology for the rapid synthesis of substituted imidazoles.[7][23] It provides drug development professionals with a tool to accelerate the creation of compound libraries, enabling faster exploration of structure-activity relationships (SARs).[8][24] The protocols and strategies outlined in this guide demonstrate that MAOS is not merely a laboratory curiosity but a robust and scalable method ready to meet the demands of modern chemical research. As microwave technology continues to evolve, its integration into automated and continuous-flow synthesis platforms promises even greater efficiencies in the future.[25]

References

The Strategic Application of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol, a pivotal heterocyclic building block in contemporary drug discovery. We will dissect its synthesis, elucidate its critical role as a synthetic intermediate, and provide detailed protocols for its application, with a particular focus on the development of novel antifungal agents. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who seek to leverage this versatile scaffold in their synthetic endeavors.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its coordination with metal ions in biological systems contribute to its frequent appearance in successful drug candidates.[1] The strategic placement of substituents on the imidazole core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

This compound, with its specific substitution pattern, offers medicinal chemists a valuable tool for generating novel molecular architectures. The 1-methyl group prevents unwanted N-H acidity and potential metabolic liabilities. The 5-chloro substituent can enhance biological activity, improve metabolic stability, and modulate the pKa of the imidazole ring.[3] The 2-hydroxymethyl group serves as a versatile synthetic handle, allowing for the facile introduction of various functionalities through etherification, esterification, or conversion to a leaving group for nucleophilic substitution.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The general strategy involves the formation of the substituted imidazole core, followed by the introduction and modification of the functional groups at the C2 and C5 positions. A plausible and literature-supported synthetic pathway is outlined below.

G cluster_0 Synthesis of 1-Methylimidazole cluster_1 Vilsmeier-Haack Formylation cluster_2 Chlorination cluster_3 Reduction A Imidazole C 1-Methylimidazole A->C Base (e.g., NaH) B Methylating Agent (e.g., CH3I, (CH3)2SO4) B->C D 1-Methylimidazole F 1-Methyl-1H-imidazole-2-carbaldehyde D->F Vilsmeier Reagent E POCl3, DMF E->F G 1-Methyl-1H-imidazole-2-carbaldehyde I 5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde G->I H Chlorinating Agent (e.g., NCS) H->I J 5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde L This compound J->L K Reducing Agent (e.g., NaBH4) K->L

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of 1-Methylimidazole

This protocol describes the N-methylation of imidazole.

Materials:

  • Imidazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of imidazole (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) or dimethyl sulfate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 1-methylimidazole.

Protocol 2: Vilsmeier-Haack Formylation of 1-Methylimidazole

This protocol details the formylation at the C2 position of the imidazole ring.

Materials:

  • 1-Methylimidazole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of anhydrous DMF (3.0 eq) in DCM at 0 °C under an inert atmosphere, add POCl₃ (1.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-methylimidazole (1.0 eq) in DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction mixture to 0 °C and carefully neutralize by the slow addition of saturated aqueous NaHCO₃ solution until the pH is ~7-8.

  • Extract the product with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-methyl-1H-imidazole-2-carbaldehyde.

Protocol 3: Chlorination of 1-Methyl-1H-imidazole-2-carbaldehyde

This protocol describes the regioselective chlorination at the C5 position.

Materials:

  • 1-Methyl-1H-imidazole-2-carbaldehyde

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-methyl-1H-imidazole-2-carbaldehyde (1.0 eq) in acetonitrile.

  • Add N-Chlorosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and remove the acetonitrile under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous Na₂S₂O₃ solution to remove any unreacted NCS, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde.

Protocol 4: Reduction to this compound

This final step involves the reduction of the aldehyde to the primary alcohol.

Materials:

  • 5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

Application in the Synthesis of Antifungal Agents

This compound is a key intermediate in the synthesis of novel antifungal agents, particularly those belonging to the azole class. The hydroxymethyl group at the C2 position serves as a convenient point of attachment for building more complex molecular scaffolds.

A notable application of this intermediate is in the synthesis of compounds described in patent WO2010025953A1 , which discloses novel antifungal agents. In these syntheses, the hydroxyl group of this compound is typically converted into a better leaving group, such as a mesylate or tosylate, or directly displaced under Mitsunobu conditions. This allows for the introduction of various nucleophiles, leading to the final drug candidates.

G A This compound C Activated Intermediate (e.g., Mesylate, Tosylate) A->C Activation B Activation of Hydroxyl Group (e.g., MsCl, TsCl, or Mitsunobu conditions) B->C E Final Antifungal Compound C->E Nucleophilic Substitution D Nucleophile (Nu-H) (e.g., Phenol, Thiol, Amine) D->E

Caption: General synthetic application of the title compound in drug discovery.

Protocol 5: Exemplary Synthesis of an Antifungal Agent (Based on Patent WO2010025953A1)

This protocol provides a representative example of how this compound is utilized in the synthesis of a potential antifungal agent.

Materials:

  • This compound

  • A substituted phenol (as the nucleophile)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Mitsunobu Reaction):

  • Dissolve this compound (1.0 eq), the substituted phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction for the consumption of the starting materials by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired ether-linked antifungal compound.

Structure-Activity Relationship (SAR) Insights

The imidazole scaffold is a cornerstone of many antifungal drugs that target lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway of fungi.[4] The nitrogen atom at position 3 of the imidazole ring coordinates to the heme iron in the active site of the enzyme, inhibiting its function.

The 5-chloro substituent in this compound plays a crucial role in enhancing the antifungal activity of the final compounds. The electron-withdrawing nature of the chlorine atom can:

  • Increase the potency of the compound by favorably modulating the electronic properties of the imidazole ring for optimal interaction with the target enzyme.

  • Improve the metabolic stability of the molecule by blocking a potential site of oxidative metabolism.

  • Enhance the lipophilicity of the compound, which can influence its pharmacokinetic properties, such as cell membrane permeability and distribution.

The 1-methyl group is important for preventing N-H acidity, which can lead to undesired side reactions or metabolic inactivation. It also contributes to the overall lipophilicity of the molecule.

The 2-hydroxymethyl group , as demonstrated in the application section, is the key point of diversification. The nature of the substituent introduced at this position has a significant impact on the antifungal spectrum and potency of the final drug molecule. By varying the nucleophile in reactions such as the Mitsunobu reaction, a library of compounds can be synthesized for SAR studies to identify the optimal substituent for a particular fungal target.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its well-defined substitution pattern provides a strategic starting point for the synthesis of novel, biologically active compounds, particularly in the field of antifungal drug discovery. The synthetic protocols and application examples provided in this guide are intended to empower researchers to effectively utilize this important intermediate in their quest for new therapeutic agents. The continued exploration of derivatives of this scaffold holds significant promise for the development of the next generation of imidazole-based medicines.

References

Application Notes & Protocols: (5-chloro-1-methyl-1H-imidazol-2-yl)methanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its ability to engage in various biological interactions. The specific substitution pattern of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol offers a unique combination of steric and electronic properties, making it a valuable intermediate in the synthesis of complex molecules. The chloro-substituent can influence the pKa of the imidazole nitrogen and provide a site for further functionalization, while the methanol group at the 2-position is a versatile handle for elongation of the carbon skeleton or introduction of other functional groups.

These application notes provide a detailed guide to the practical use of this compound as a pharmaceutical intermediate, with a focus on a key synthetic transformation: its oxidation to the corresponding aldehyde. This aldehyde is a critical building block for the synthesis of more complex bioactive molecules, such as novel cyclic amine derivatives with potential therapeutic applications.

Part 1: Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis. The following table summarizes key data for this compound.

PropertyValueSource
Molecular Formula C₅H₇ClN₂O--INVALID-LINK--
Molecular Weight 146.58 g/mol --INVALID-LINK--
CAS Number 334893-99-1--INVALID-LINK--
Appearance White to off-white solidGeneral Supplier Data
Solubility Soluble in methanol, dichloromethane, chloroformInferred from reaction conditions

Handling and Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. This compound is for research and development purposes only. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical.

Part 2: Core Application - Oxidation to 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde

A primary and highly valuable application of this compound is its oxidation to the corresponding aldehyde, 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde. This aldehyde is a key synthon for introducing the substituted imidazole moiety into a larger molecular framework, often a critical step in the synthesis of novel therapeutic agents.

Causality Behind Experimental Choices:

The choice of an oxidizing agent is paramount to the success of this transformation. The imidazole ring is sensitive to harsh oxidizing conditions, and the presence of the chloro-substituent can further influence its reactivity. Therefore, a mild and selective oxidizing agent is required.

Dess-Martin Periodinane (DMP) is an excellent choice for this oxidation for several reasons:

  • Mild Reaction Conditions: DMP oxidations are typically carried out at room temperature or below, which helps to prevent side reactions and degradation of the starting material or product.

  • High Selectivity for Primary Alcohols: DMP is highly selective for the oxidation of primary alcohols to aldehydes, with minimal over-oxidation to the carboxylic acid.

  • Neutral pH: The reaction is run under neutral conditions, which is advantageous for acid- or base-sensitive substrates.

  • Simple Work-up: The byproducts of the reaction are soluble in water, allowing for a straightforward extractive work-up.

The workflow for this key transformation is illustrated in the following diagram:

Oxidation_Workflow cluster_start Starting Material cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification cluster_product Product Start This compound Reaction Dess-Martin Periodinane (DMP) in Dichloromethane (DCM) at 0°C to room temperature Start->Reaction Step 1 Workup Quench with Na₂S₂O₃ and NaHCO₃ solution Extract with Chloroform Purify by Flash Column Chromatography Reaction->Workup Step 2 Product 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde Workup->Product Step 3

Figure 1: Workflow for the oxidation of this compound.
Detailed Protocol: Synthesis of 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde

This protocol is adapted from a documented procedure for the synthesis of a key intermediate for a novel cyclic amine derivative with potential as an advillin function promoter.[1]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Chloroform

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

  • Flash chromatography setup

Procedure:

  • Reaction Setup:

    • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add Dess-Martin Periodinane (1.2 eq) portion-wise at 0°C under a nitrogen atmosphere.

    • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 1:1). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Work-up:

    • Upon completion of the reaction, quench by adding a 10% aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

    • Stir vigorously for 15-20 minutes until the solid dissolves and the two layers are clear.

    • Transfer the mixture to a separatory funnel and extract with chloroform (3 x volume of DCM).

    • Combine the organic layers, wash with 10% aqueous sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde as a white solid.[1]

Self-Validating System:

  • Characterization: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum for 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde would show a singlet for the aldehyde proton around 9.70 ppm, a singlet for the imidazole ring proton around 7.24 ppm, and a singlet for the N-methyl protons around 3.98 ppm.[1]

  • Purity Assessment: Purity should be assessed by High-Performance Liquid Chromatography (HPLC).

Part 3: Further Synthetic Utility and Outlook

The resulting 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde is a versatile intermediate for a variety of subsequent reactions, including:

  • Reductive Amination: To introduce a substituted aminomethyl group at the 2-position.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds and extend the carbon chain.

  • Aldol and Related Condensation Reactions: To form more complex carbon skeletons.

  • Grignard and Organolithium Additions: To introduce alkyl, aryl, or other functional groups.

The following diagram illustrates the logical relationship of this intermediate in a broader synthetic context.

Synthetic_Utility cluster_products Potential Downstream Products Start This compound Intermediate 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde Start->Intermediate Oxidation (e.g., DMP) Product1 Substituted Amines Intermediate->Product1 Reductive Amination Product2 Alkenes Intermediate->Product2 Wittig Reaction Product3 Complex Aldol Adducts Intermediate->Product3 Aldol Condensation Product4 Secondary Alcohols Intermediate->Product4 Grignard Addition

Figure 2: Synthetic utility of the aldehyde intermediate.

The strategic use of this compound and its aldehyde derivative allows for the efficient construction of novel molecular architectures with potential for a wide range of biological activities. Researchers and drug development professionals are encouraged to explore the utility of this versatile intermediate in their synthetic campaigns.

References

Application Notes and Protocols for the Use of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol in Antifungal Agent Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Agents and the Role of Imidazole Scaffolds

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Consequently, there is an urgent and unmet need for the discovery and development of new antifungal agents with novel mechanisms of action or improved efficacy against resistant pathogens[1]. The azole class of antifungals, which includes imidazoles and triazoles, has been a cornerstone of antifungal therapy for decades[2]. These agents primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane[2][3]. Disruption of ergosterol synthesis alters membrane fluidity and permeability, ultimately leading to fungal cell death[3].

Imidazole-based compounds, in particular, have been extensively explored in medicinal chemistry due to their versatile biological activities[4]. Marketed antifungal drugs such as ketoconazole, miconazole, and clotrimazole are all built upon an imidazole scaffold, underscoring its importance in this therapeutic area[1][5]. The development of new imidazole derivatives continues to be a highly active area of research, with a focus on modifying the core structure to enhance potency, broaden the spectrum of activity, and overcome resistance mechanisms[1][6][7].

This document provides detailed application notes and protocols for the use of a key intermediate, (5-chloro-1-methyl-1H-imidazol-2-yl)methanol (CAS 334893-99-1)[7], in the synthesis of novel antifungal agents. The strategic placement of the chloro and N-methyl groups on the imidazole ring is intended to modulate the electronic and steric properties of the molecule, which can significantly influence its interaction with the target enzyme and, consequently, its antifungal activity. These protocols are designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and evaluation of new antifungal therapies.

Synthesis of the Core Intermediate: this compound

The synthesis of this compound can be approached through a multi-step pathway starting from simpler imidazole precursors. The following protocol is a representative synthesis based on established chemical transformations for imidazole derivatives, including N-methylation, Vilsmeier-Haack formylation, chlorination, and subsequent reduction.

Synthetic Pathway Overview

Synthesis_Pathway A 1-Methyl-1H-imidazole B 1-Methyl-1H-imidazole-2-carbaldehyde A->B  Vilsmeier-Haack  (POCl3, DMF) C 5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde B->C  Chlorination  (N-Chlorosuccinimide) D This compound C->D  Reduction  (LiAlH4 or NaBH4) Antifungal_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A This compound E 1. Deprotonation of Alcohol (Formation of Alkoxide) A->E B Substituted Benzyl Halide (e.g., 2,4-Dichlorobenzyl chloride) F 2. Nucleophilic Substitution (SN2) (Ether Formation) B->F C Base (e.g., NaH) C->E D Anhydrous Solvent (e.g., THF, DMF) D->E E->F G Quenching F->G H Extraction G->H I Purification (Column Chromatography) H->I J Final Antifungal Compound I->J

References

Application Notes and Protocols: Strategic Functionalization of the Hydroxymethyl Group on Imidazole Rings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Hydroxymethyl Group as a Versatile Handle in Imidazole Chemistry

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1][2][3][4][5] Its prevalence stems from its unique electronic properties, ability to participate in hydrogen bonding, and its role as a bioisostere for other functional groups. Among the various substituted imidazoles, hydroxymethylimidazoles represent a particularly valuable class of building blocks. The hydroxymethyl group serves as a versatile synthetic handle, allowing for a wide array of chemical transformations to introduce diverse functionalities. This strategic functionalization is pivotal in modulating the physicochemical properties, pharmacokinetic profiles, and target engagement of imidazole-containing drug candidates.[1][3]

This guide provides an in-depth exploration of key strategies for the functionalization of the hydroxymethyl group on imidazole rings. We will delve into the underlying chemical principles, provide field-proven experimental protocols, and offer insights into common challenges and their solutions.

I. The Crucial Role of Imidazole Nitrogen Protection

Before embarking on the functionalization of the hydroxymethyl group, a critical consideration is the reactivity of the imidazole ring itself, specifically the acidic N-H proton. In many reactions, the nucleophilicity of the imidazole nitrogen can lead to undesired side reactions. Therefore, protection of the imidazole nitrogen is often a prerequisite for achieving high yields and clean conversions.

The choice of protecting group is dictated by its stability to the reaction conditions required for the subsequent functionalization and the ease of its removal under mild conditions that do not compromise the newly installed functional group.

Common Protecting Groups for Imidazole Nitrogen:
Protecting GroupAbbreviationIntroduction ReagentsDeprotection ConditionsKey Considerations
TritylTrTrityl chloride (TrCl), base (e.g., Et3N)Mild acid (e.g., TFA in DCM)Bulky, offers good steric protection.
2,2,2-Trichloroethyl chloroformateTrocTroc-Cl, base (e.g., K2CO3)Zn/AcOH or electrolysisCan be selectively removed in the presence of other protecting groups.
Diethoxymethyl/Dimethoxymethyl-Triethyl orthoformate or trimethyl orthoformateMild aqueous acidReadily hydrolyzed.[6]
(Dimethylamino)sulfonyl-(Dimethylamino)sulfonyl chloride-Used in specific synthetic routes.[7]

Expert Insight: The selection of a protecting group should be a strategic decision based on the overall synthetic route. For instance, the Troc group is advantageous when subsequent steps involve acidic conditions that would cleave a Trityl group.

II. Key Functionalization Strategies and Protocols

A. Oxidation to Imidazole-carboxaldehydes

The oxidation of hydroxymethylimidazoles to their corresponding aldehydes provides a gateway to a vast array of subsequent chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

Chemical Principle: The selective oxidation of a primary alcohol to an aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents include manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), and conditions for Swern or Dess-Martin periodinane oxidation.

Experimental Protocol: Oxidation using Manganese Dioxide (MnO₂)

This protocol is particularly effective for activated alcohols like hydroxymethylimidazoles.

  • Reaction Setup: To a stirred solution of N-protected hydroxymethylimidazole (1.0 eq) in a suitable solvent (e.g., dichloromethane (DCM) or chloroform, 10-20 mL/mmol) is added activated manganese dioxide (5-10 eq).

  • Reaction Monitoring: The reaction is stirred vigorously at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours).

  • Workup: The reaction mixture is filtered through a pad of Celite® to remove the MnO₂. The filter cake is washed thoroughly with the reaction solvent.

  • Purification: The combined filtrate is concentrated under reduced pressure, and the resulting crude aldehyde is purified by column chromatography on silica gel.

Data Presentation: Comparison of Oxidizing Agents

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
MnO₂DCM or CHCl₃, rtMild, good for activated alcohols, easy workupRequires a large excess of reagent, can be slow
PCCDCM, rtEfficient, relatively mildCarcinogenic, requires careful handling
Swern Oxidation(COCl)₂, DMSO, Et₃N, DCM, -78 °CVery mild, high yieldsRequires low temperatures, can have an unpleasant odor
Dess-Martin PeriodinaneDCM, rtMild, rapid, high yieldsReagent is shock-sensitive, can be expensive

Diagram: Workflow for Oxidation of Hydroxymethylimidazole

G cluster_start Starting Material cluster_reaction Oxidation cluster_workup Workup & Purification cluster_product Product start N-Protected Hydroxymethylimidazole reaction Add Oxidizing Agent (e.g., MnO₂) in Solvent (e.g., DCM) start->reaction filter Filter through Celite® reaction->filter concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify product N-Protected Imidazole-carboxaldehyde purify->product

Caption: General workflow for the oxidation of a hydroxymethylimidazole to an imidazole-carboxaldehyde.

B. Etherification: Building Diverse Side Chains

Conversion of the hydroxymethyl group to an ether allows for the introduction of a wide variety of alkyl or aryl side chains, which can significantly impact the molecule's lipophilicity and binding interactions.

Chemical Principle: The Williamson ether synthesis, involving the deprotonation of the alcohol followed by reaction with an alkyl halide, is a common method. Alternatively, for more sensitive substrates, the Mitsunobu reaction provides a mild and versatile approach.

Experimental Protocol: Mitsunobu Etherification

The Mitsunobu reaction allows for the formation of ethers with inversion of configuration if a chiral center is present.[8][9] It is particularly useful for coupling with acidic phenols or other alcohols.

  • Reaction Setup: To a solution of the N-protected hydroxymethylimidazole (1.0 eq), the desired alcohol or phenol (1.1-1.5 eq), and triphenylphosphine (PPh₃) (1.5 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon) is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.[10][11]

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-16 hours, while being monitored by TLC.

  • Workup: The reaction mixture is concentrated, and the residue is directly purified by column chromatography to remove triphenylphosphine oxide and other byproducts.

  • Purification: Further purification can be achieved by recrystallization or a second column chromatography if necessary.

Expert Insight: A common challenge in the Mitsunobu reaction is the removal of the triphenylphosphine oxide byproduct. Using polymer-supported triphenylphosphine can simplify the purification process as the byproduct can be removed by simple filtration.[10]

C. Esterification: Modulating Polarity and Pro-drug Strategies

Esterification of the hydroxymethyl group can be used to modulate the polarity of the molecule, improve cell permeability, or create pro-drug candidates that are hydrolyzed in vivo to release the active parent alcohol.[12]

Chemical Principle: Esterification can be achieved through various methods, including reaction with an acid chloride or anhydride in the presence of a base, or through coupling with a carboxylic acid using a carbodiimide reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Experimental Protocol: EDC/DMAP-Mediated Esterification

This method is mild and suitable for a wide range of carboxylic acids.

  • Reaction Setup: To a stirred solution of the N-protected hydroxymethylimidazole (1.0 eq), the carboxylic acid (1.2 eq), and 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq) in anhydrous DCM at 0 °C is added EDC hydrochloride (1.5 eq).

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 4-18 hours, with progress monitored by TLC.

  • Workup: The reaction mixture is diluted with DCM and washed successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Diagram: Key Functionalization Pathways of the Hydroxymethyl Group

G cluster_products Functionalized Products start R-Im-CH₂OH aldehyde R-Im-CHO (Aldehyde) start->aldehyde [O] (e.g., MnO₂) ether R-Im-CH₂OR' (Ether) start->ether R'OH, PPh₃, DEAD (Mitsunobu) ester R-Im-CH₂OCOR' (Ester) start->ester R'COOH, EDC, DMAP halide R-Im-CH₂X (Halide, X=Cl, Br) start->halide SOCl₂ or PBr₃ amine R-Im-CH₂NR'₂ (Amine) halide->amine HNR'₂ alkyne R-Im-CH₂-C≡CR' (Alkyne) halide->alkyne HC≡CR', Pd(0), Cu(I) (Sonogashira)

Caption: Major synthetic routes for the functionalization of a hydroxymethyl group on an imidazole ring.

D. Conversion to Halomethylimidazoles: Precursors for Nucleophilic Substitution

The conversion of the hydroxymethyl group to a more reactive leaving group, such as a halide, opens up possibilities for a wide range of nucleophilic substitution reactions. Chloromethyl and bromomethyl imidazoles are particularly useful intermediates.

Chemical Principle: Thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used reagents for the conversion of primary alcohols to the corresponding chlorides and bromides, respectively.

Experimental Protocol: Synthesis of Chloromethylimidazole

  • Reaction Setup: The N-protected hydroxymethylimidazole (1.0 eq) is dissolved in an anhydrous solvent like DCM or chloroform. The solution is cooled to 0 °C. Thionyl chloride (1.1-1.5 eq) is added dropwise with stirring.

  • Reaction Monitoring: After the addition, the reaction is allowed to warm to room temperature and stirred for 1-4 hours. The reaction should be monitored by TLC.

  • Workup: The reaction mixture is carefully quenched by pouring it onto ice water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine.

  • Purification: The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude chloromethylimidazole can often be used in the next step without further purification. If necessary, it can be purified by column chromatography, though care must be taken due to its potential instability.

E. Synthesis of Aminomethylimidazoles

Aminomethylimidazoles are important pharmacophores. They can be synthesized from the corresponding halomethylimidazoles via nucleophilic substitution with an amine or through a two-step process involving conversion to an azide followed by reduction.

Experimental Protocol: From Chloromethylimidazole

  • Reaction Setup: To a solution of the crude N-protected chloromethylimidazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is added the desired primary or secondary amine (2-3 eq). A non-nucleophilic base like diisopropylethylamine (DIPEA) can be added if the amine salt is used.

  • Reaction Monitoring: The reaction is stirred at room temperature or gently heated (40-60 °C) until the starting material is consumed, as indicated by TLC.

  • Workup: The reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine.

  • Purification: The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude aminomethylimidazole is purified by column chromatography.

F. C-C Bond Formation: The Sonogashira Coupling

Halomethylimidazoles can also serve as electrophiles in cross-coupling reactions. The Sonogashira coupling, for instance, allows for the introduction of alkyne functionalities, which are valuable for further modifications via click chemistry or as structural elements themselves.[13][14][15]

Chemical Principle: The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[13][14] While typically used for sp²-hybridized carbons, adaptations for sp³-hybridized halides like bromomethylimidazoles exist.

Experimental Protocol: Sonogashira Coupling of Bromomethylimidazole

  • Reaction Setup: In a reaction vessel, the N-protected bromomethylimidazole (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are combined under an inert atmosphere.[14][15] An anhydrous solvent such as THF or DMF is added, followed by a suitable base (e.g., triethylamine or diisopropylamine) and the terminal alkyne (1.2 eq).

  • Reaction Monitoring: The reaction is stirred at room temperature or slightly elevated temperatures and monitored by TLC.

  • Workup: The reaction mixture is filtered to remove any solids, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine.

  • Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

III. Conclusion and Future Perspectives

The hydroxymethyl group on the imidazole ring is a powerful and versatile functional handle that enables a vast array of synthetic transformations. The strategies outlined in these application notes—oxidation, etherification, esterification, and conversion to halo- and aminomethyl derivatives, as well as C-C bond formation—provide a robust toolkit for medicinal chemists and drug development professionals. A thorough understanding of these methods, coupled with strategic protecting group chemistry, is essential for the efficient synthesis of novel imidazole-based therapeutic agents. As synthetic methodologies continue to advance, we can anticipate the development of even more selective and efficient ways to functionalize this important scaffold, further expanding the chemical space accessible to drug discovery programs.

IV. References

  • Curtis, N. J., & Rasmussen, M. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20).

  • Google Patents. (n.d.). Process for preparing 4-(hydroxymethyl)imidazole compounds. Retrieved from --INVALID-LINK--

  • Organic Reactions. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from --INVALID-LINK--

  • Synquest Labs. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Method for preparing 4-hydroxymethyl imidazoles. Retrieved from --INVALID-LINK--

  • Lee, J., et al. (1989). Synthesis of 2,4(5)-Bis(hydroxymethyl)imidazoles and 2,4(5)-Bis[(2-hydroxyethoxy)methyl]imidazoles: Precursors of 2,4(5)-Connected Imidazole Crown Ethers. Journal of Organic Chemistry, 54(6), 1256-1264.

  • A Review on Imidazole Derivatives Having Appropriate Remedies for Extreme Diseases. (2020). ResearchGate.

  • Sharma, V., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(15), 4938.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from --INVALID-LINK--

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021). National Institutes of Health.

  • de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.

  • Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate. (2005). Tetrahedron Letters, 46(43), 7341-7344.

  • Google Patents. (n.d.). New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester. Retrieved from --INVALID-LINK--

  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Biology and Chemistry, 15(1), 58-65.

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). National Institutes of Health.

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from --INVALID-LINK--

  • Mechanochemical Mitsunobu Reactions. (2024). ResearchGate.

  • ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. Retrieved from --INVALID-LINK--

  • MH Chem. (2022, July 12). Sonogashira Coupling- Reaction and application in Research Lab [Video]. YouTube.

  • Google Patents. (n.d.). Process for producing 1-hydroxymethylimidazoles. Retrieved from --INVALID-LINK--

  • de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed.

  • Synthesis of Aromatic Aldehydes by Oxidative Hydroxymethylation. (2004). ResearchGate.

  • Chemistry LibreTexts. (n.d.). Sonogashira Coupling. Retrieved from --INVALID-LINK--

  • Special Issue : C–H Functionalization Chemistry: Applications in Drug Synthesis. (2022). MDPI.

  • Enzymatic reactions towards aldehydes: An overview. (2021). National Institutes of Health.

  • Thermo Fisher Scientific. (n.d.). Reagents for Modifying Aldehydes and Ketones—Section 3.3. Retrieved from --INVALID-LINK--

  • Rosyda, M., et al. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MOJ Ecology & Environmental Sciences, 5(3), 141-151.

  • Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. (2018). National Institutes of Health.

  • Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. (2025). Drug Hunter.

  • Nitrone protecting groups for enantiopure N-hydroxyamino acids: synthesis of N-terminal peptide hydroxylamines for chemoselective ligations. (2005). Organic & Biomolecular Chemistry.

  • Wikipedia. (n.d.). 1-Methylimidazole. Retrieved from --INVALID-LINK--

  • Synthesis of Aromatic Aldehydes by Oxidative Hydroxymethylation. (2004). Scite.ai.

  • Khan Academy. (n.d.). Oxidation of aldehydes using Tollens' reagent [Video].

  • The Preparation of 4(5)-Hydroxymethyl-imidazole. (1942). Journal of the American Chemical Society.

References

Application Notes and Protocols for the Synthesis of Fused Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Fused Heterocycles in Modern Drug Discovery

Fused heterocyclic compounds, organic molecules where at least one heterocyclic ring is fused to another ring, represent a cornerstone of medicinal chemistry and drug development.[1][2] Their rigid, three-dimensional structures provide a unique scaffold that can effectively interact with biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4] The prevalence of these motifs in both natural products and blockbuster drugs underscores their significance.[3] This guide provides an in-depth exploration of key synthetic strategies for constructing these vital molecular architectures, aimed at researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of classical named reactions and modern catalytic methods, offering detailed, field-proven protocols to empower your research endeavors.

I. Foundational Strategies: Classical Named Reactions in Heterocycle Synthesis

Certain named reactions have long stood as the bedrock for constructing specific fused heterocyclic cores. Their reliability and predictability make them indispensable tools in the synthetic chemist's arsenal.

A. The Pictet-Spengler Reaction: Crafting Tetrahydroisoquinoline Scaffolds

The Pictet-Spengler reaction is a highly efficient method for synthesizing tetrahydroisoquinolines and their analogs, such as tetrahydro-β-carbolines, which are prevalent in alkaloid natural products.[5] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (ring closure).[6][7][8][9]

The driving force of the Pictet-Spengler reaction is the formation of a highly electrophilic iminium ion intermediate under acidic conditions. This intermediate is then attacked by the electron-rich aromatic ring to form a new carbon-carbon bond, leading to the fused ring system. The choice of acid catalyst (protic or Lewis) and reaction temperature can be critical; less nucleophilic aromatic rings may require stronger acids and higher temperatures to achieve good yields.[9]

Pictet_Spengler cluster_intermediates Intermediates cluster_product Product amine β-Arylethylamine imine Schiff Base amine->imine + Carbonyl carbonyl Aldehyde/Ketone iminium Iminium Ion (Electrophile) imine->iminium + H⁺ spirocycle Spirocyclic Intermediate iminium->spirocycle Intramolecular Electrophilic Attack product Tetrahydroisoquinoline spirocycle->product Rearomatization (-H⁺)

Caption: Generalized mechanism of the Pictet-Spengler reaction.

This protocol is adapted from established procedures for the synthesis of tetrahydro-β-carboline derivatives.

Materials:

  • Tryptamine

  • Acetaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve tryptamine (1.60 g, 10 mmol) in dichloromethane (50 mL).

  • Addition of Reagents: To this solution, add acetaldehyde (0.56 mL, 10 mmol).

  • Acid Catalysis: Cool the mixture to 0 °C in an ice bath and slowly add trifluoroacetic acid (0.77 mL, 10 mmol). The addition of a strong acid is crucial for the efficient formation of the iminium ion.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases. This step neutralizes the acid and allows for the extraction of the product into the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 1-methyl-1,2,3,4-tetrahydro-β-carboline.

Substrate (β-arylethylamine)Carbonyl CompoundAcid CatalystYield (%)Reference
PhenethylamineDimethoxymethaneHClModerate[7]
TryptamineAcetaldehydeTFAHigh[5]
Tyrosine Methyl EsterFormaldehydeHClGood[7]
B. The Bischler-Napieralski Reaction: A Gateway to Dihydroisoquinolines

The Bischler-Napieralski reaction is a cornerstone method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[10][11][12] This reaction is particularly effective for aromatic rings that are electron-rich.[13] The resulting dihydroisoquinolines can be readily oxidized to form the corresponding aromatic isoquinolines.[10][13]

The reaction is carried out under acidic and dehydrating conditions.[13] Reagents like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) are commonly employed.[10][11] Two primary mechanisms have been proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate.[10][13] The nitrilium ion pathway is often favored as it explains the formation of certain side products.

Bischler_Napieralski cluster_reactants Reactant cluster_intermediates Intermediates cluster_product Product amide β-Arylethylamide intermediate1 Activated Intermediate (e.g., with POCl₃) amide->intermediate1 + POCl₃ nitrilium Nitrilium Ion (Electrophile) intermediate1->nitrilium - (OPOCl₂)⁻ cation Cyclized Cation nitrilium->cation Intramolecular Electrophilic Attack product 3,4-Dihydroisoquinoline cation->product Rearomatization (-H⁺)

Caption: Mechanism of the Bischler-Napieralski reaction via a nitrilium ion intermediate.

This protocol is a representative example of the Bischler-Napieralski cyclization.

Materials:

  • N-(3,4-Dimethoxyphenethyl)acetamide

  • Phosphoryl chloride (POCl₃)

  • Acetonitrile (anhydrous)

  • Sodium hydroxide solution (10%)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Standard inert atmosphere glassware

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add the N-(3,4-dimethoxyphenethyl)acetamide (2.23 g, 10 mmol) and anhydrous acetonitrile (40 mL).

  • Reagent Addition: Cool the solution to 0 °C and slowly add phosphoryl chloride (1.4 mL, 15 mmol) dropwise. The use of an excess of POCl₃ ensures complete conversion of the amide.

  • Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approximately 80-85 °C) for 2 hours.

  • Quenching and Basification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Once the ice has melted, basify the solution to pH > 10 with a 10% sodium hydroxide solution. This step is crucial to deprotonate the product for extraction.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired dihydroisoquinoline.

Dehydrating AgentTemperatureNotesReference
POCl₃RefluxWidely used and effective for many substrates.[10][13]
P₂O₅ in refluxing POCl₃High RefluxMore stringent conditions for electron-deficient rings.[10]
Tf₂ORoom Temp to RefluxEffective for phenethylcarbamates.[10]
Polyphosphoric acid (PPA)High TempCan serve as both catalyst and solvent.[10]
C. The Doebner-von Miller Reaction: Constructing Quinolines

The Doebner-von Miller reaction is a classic method for synthesizing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds.[14] This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is typically catalyzed by strong Brønsted or Lewis acids.[14][15]

The reaction mechanism involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and subsequent oxidation to form the aromatic quinoline ring.[15] A significant challenge in this reaction is the tendency for the α,β-unsaturated carbonyl compound to polymerize under the harsh acidic conditions, leading to tar formation and low yields.[16]

Troubleshooting Tar Formation:

  • Biphasic Solvent System: Using a biphasic system (e.g., aqueous acid and an organic solvent like toluene) can sequester the carbonyl compound in the organic phase, reducing its self-polymerization.[16]

  • Optimizing Acid: A careful selection of the acid catalyst (e.g., comparing HCl, H₂SO₄, and Lewis acids like ZnCl₂) can help find a balance between reaction rate and side product formation.[14][16]

  • Controlled Addition: A slow, dropwise addition of the α,β-unsaturated carbonyl to the refluxing aniline/acid mixture can maintain a low instantaneous concentration of the carbonyl, thus minimizing polymerization.[16]

Doebner_von_Miller cluster_intermediates Intermediates cluster_product Product aniline Aniline adduct 1,4-Adduct aniline->adduct + Carbonyl (Conjugate Addition) carbonyl α,β-Unsaturated Carbonyl cyclized Cyclized Intermediate adduct->cyclized Cyclization dihydro Dihydroquinoline cyclized->dihydro Dehydration product Quinoline dihydro->product Oxidation

Caption: A simplified mechanism for the Doebner-von Miller quinoline synthesis.

This protocol outlines the synthesis of quinaldine from aniline and crotonaldehyde.

Materials:

  • Aniline

  • Concentrated hydrochloric acid (HCl)

  • Crotonaldehyde

  • Nitrobenzene (as an oxidant)

  • Sodium hydroxide solution

  • Dichloromethane (DCM)

  • Standard reflux apparatus

Procedure:

  • Reaction Setup: In a 500 mL three-neck flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline (18.6 g, 0.2 mol) in 100 mL of 6M hydrochloric acid.

  • Heating: Heat the solution to reflux.

  • Controlled Addition: Add a solution of crotonaldehyde (14.0 g, 0.2 mol) and nitrobenzene (12.3 g, 0.1 mol) dropwise from the dropping funnel over a period of 1-2 hours. This slow addition is critical to minimize polymerization.[16]

  • Reflux: Continue to reflux the mixture for an additional 4-6 hours.

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated sodium hydroxide solution until the pH is basic.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain 2-methylquinoline.

D. The Paal-Knorr Synthesis: Accessing Fused Pyrroles and Furans

The Paal-Knorr synthesis is a versatile and straightforward method for preparing substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[17][18] For the synthesis of fused pyrroles, a 1,4-dicarbonyl is condensed with a primary amine or ammonia, typically under acidic conditions.[19][20]

The synthesis of pyrroles proceeds through the formation of a hemiaminal by the attack of the amine on a protonated carbonyl group.[20] This is followed by an intramolecular attack of the nitrogen on the second carbonyl, forming a five-membered ring intermediate which then dehydrates to yield the aromatic pyrrole.[17][20] The ring-closing step is generally the rate-determining step.[19]

Paal_Knorr_Pyrrole cluster_intermediates Intermediates cluster_product Product dicarbonyl 1,4-Dicarbonyl hemiaminal Hemiaminal dicarbonyl->hemiaminal + Amine amine Primary Amine cyclic_int Cyclic Intermediate (Dihydroxytetrahydropyrrole) hemiaminal->cyclic_int Intramolecular Cyclization product Substituted Pyrrole cyclic_int->product Dehydration (-2H₂O)

Caption: General mechanism for the Paal-Knorr pyrrole synthesis.

Microwave-assisted synthesis offers a significant acceleration of the Paal-Knorr reaction, making it a more efficient and greener alternative.[20]

Materials:

  • 1,4-Diketone substrate (e.g., hexane-2,5-dione)

  • Primary amine (e.g., aniline)

  • Glacial acetic acid

  • Ethanol

  • Microwave reactor vials

  • Microwave reactor

Procedure:

  • Vial Preparation: In a microwave vial, dissolve the 1,4-diketone (1 mmol) in ethanol (4 mL).

  • Reagent Addition: Add glacial acetic acid (0.4 mL) to serve as the catalyst, followed by the primary amine (3 mmol, 3 equivalents). The use of excess amine can help drive the reaction to completion.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 80 °C for 10-20 minutes. The power is typically applied to rapidly reach the target temperature and then maintained at a lower level.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Partition the mixture between water and ethyl acetate.

  • Extraction and Purification: Extract the aqueous phase with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over magnesium sulfate, and evaporate the solvent. Purify the crude material by column chromatography.[20]

II. Modern Frontiers: Catalytic and Multicomponent Strategies

While classical reactions are invaluable, modern synthetic chemistry has introduced powerful new tools for constructing fused heterocycles with greater efficiency, complexity, and diversity.

A. Transition-Metal-Catalyzed Cyclizations

Transition metal catalysis has revolutionized the synthesis of fused heterocycles by enabling novel bond formations and cyclization pathways.[21][22] Catalysts based on palladium, gold, silver, and rhodium are frequently used to mediate cycloisomerization and hydroarylation reactions, among others.[23][24][25]

  • Cycloisomerization: This involves the intramolecular rearrangement of a linear substrate containing unsaturation (e.g., an enyne) to form a cyclic product. Gold and silver catalysts are particularly effective at activating alkynes for nucleophilic attack.[23][26]

  • Hydroarylation: This process involves the addition of an aromatic C-H bond across a C-C triple or double bond, providing a direct route to fused systems.[25]

TM_Catalysis_Workflow cluster_workflow General Workflow for Transition-Metal-Catalyzed Fused Heterocycle Synthesis start Select Substrate (e.g., Propargyl-substituted heterocycle) catalyst Choose Catalyst System (e.g., Ag(I) or Au(I) salt) start->catalyst reaction Perform Cycloisomerization Reaction (Mild conditions, inert atmosphere) catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis

Caption: A generalized workflow for transition-metal-catalyzed synthesis.

This protocol is based on methods for synthesizing 1,3-disubstituted N-fused heterocycles.[23]

Materials:

  • N-propargyl substituted heterocycle (e.g., 2-(prop-2-yn-1-ylthio)benzothiazole)

  • Silver triflate (AgOTf) or other Ag(I) salt

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Setup: To a flame-dried Schlenk flask under argon, add the N-propargyl substituted heterocycle (1 mmol).

  • Solvent and Catalyst: Add anhydrous solvent (10 mL) followed by the silver catalyst (e.g., AgOTf, 5-10 mol%). The choice of a non-coordinating solvent is often key to prevent catalyst deactivation.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40 °C) until the starting material is consumed (monitored by TLC).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the fused heterocyclic product.

B. Cycloaddition Reactions: Building Rings with Precision

Cycloaddition reactions, such as the Diels-Alder ([4+2]) and various dipolar ([3+2]) cycloadditions, are powerful, atom-economical methods for constructing carbo- and heterocyclic rings with high stereocontrol.[27][28][29] These reactions are instrumental in creating complex polycyclic architectures from relatively simple precursors.[27]

This protocol is adapted from methods for synthesizing fused polycyclic pyrrolo-derivatives.[27]

Materials:

  • N-phenacylbenzothiazolium bromide (or similar heteroaromatic salt)

  • An electron-deficient olefin (e.g., N-phenylmaleimide)

  • A weak base (e.g., Na₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Toluene or DCM)

Procedure:

  • Reaction Mixture: In a flask, combine the heteroaromatic salt (0.15 mmol), the electron-deficient olefin (0.10 mmol), and the base (0.15 mmol).

  • Solvent: Add the appropriate solvent (1.0 mL). The choice of base and solvent can be critical and may require optimization.

  • Reaction: Stir the mixture at room temperature for the required time (e.g., 3-18 hours), monitoring by TLC.

  • Workup and Purification: Once the reaction is complete, concentrate the mixture and purify directly by column chromatography to isolate the fused polyheterocyclic product.

C. Multicomponent Reactions (MCRs): A Paradigm for Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, are a cornerstone of diversity-oriented synthesis.[30][31][32] This approach is highly efficient, minimizing purification steps and waste, making it ideal for generating libraries of compounds for drug screening.[30][33]

This generalized protocol is based on the principles of substrate-controlled three-component synthesis.[34]

Materials:

  • Reactant 1: Heterocyclic ketene aminal (HKA)

  • Reactant 2: Aryl glyoxal

  • Reactant 3: Cyclic 1,3-dicarbonyl compound (e.g., dimedone)

  • Solvent (e.g., Ethanol)

Procedure:

  • One-Pot Setup: To a vial, add the HKA (1 mmol), the aryl glyoxal (1 mmol), and the cyclic 1,3-dicarbonyl (1 mmol).

  • Solvent Addition: Add the solvent (5 mL).

  • Reaction: Stir the mixture at room temperature or reflux, depending on the specific substrates, until the reaction is complete as indicated by TLC.

  • Product Isolation: In many cases, the product may precipitate from the reaction mixture upon cooling. If so, collect the product by filtration.

  • Purification: If the product does not precipitate, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Conclusion

The synthesis of fused heterocyclic compounds is a dynamic and evolving field, crucial for the advancement of medicinal chemistry. While classical named reactions provide robust and reliable pathways to core scaffolds, modern methodologies involving transition-metal catalysis, cycloaddition, and multicomponent reactions have opened new avenues for creating molecular complexity and diversity with unparalleled efficiency. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for scientists dedicated to the discovery and development of novel therapeutic agents.

References

Application Notes and Protocols for Novel Fungicide Discovery in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Innovation in Fungal Disease Management

The global imperative to ensure food security is intrinsically linked to our ability to control plant diseases, among which fungal pathogens represent a significant and persistent threat. The evolution of fungicide resistance in key agricultural pathogens necessitates a continuous pipeline of novel fungicidal compounds with diverse modes of action.[1] This guide provides a comprehensive overview of the modern workflow for the discovery and preclinical evaluation of new fungicidal active ingredients. It is designed for researchers, scientists, and drug development professionals in the agrochemical sector, offering both the strategic rationale behind experimental choices and detailed, field-proven protocols. Our narrative emphasizes a self-validating system of experimentation, ensuring that the data generated is robust, reproducible, and translatable from the laboratory to the field.

Chapter 1: The Modern Fungicide Discovery Cascade

The journey from a chemical library to a viable fungicide candidate is a multi-step process designed to systematically identify and characterize promising compounds. This "discovery cascade" is structured to efficiently screen large numbers of molecules and progressively select those with the most desirable attributes.

Fungicide_Discovery_Workflow cluster_0 Phase 1: Discovery & Primary Screening cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Advanced Characterization Compound Library Compound Library High-Throughput Screening (HTS) High-Throughput Screening (HTS) Compound Library->High-Throughput Screening (HTS) Hit Identification Hit Identification High-Throughput Screening (HTS)->Hit Identification Dose-Response & MIC Determination Dose-Response & MIC Determination Hit Identification->Dose-Response & MIC Determination Spectrum of Activity Spectrum of Activity Dose-Response & MIC Determination->Spectrum of Activity Spore Germination Assay Spore Germination Assay Spectrum of Activity->Spore Germination Assay Greenhouse Efficacy Trials Greenhouse Efficacy Trials Spore Germination Assay->Greenhouse Efficacy Trials Phytotoxicity Assessment Phytotoxicity Assessment Greenhouse Efficacy Trials->Phytotoxicity Assessment Field Trials Field Trials Phytotoxicity Assessment->Field Trials Mode of Action (MoA) Studies Mode of Action (MoA) Studies Field Trials->Mode of Action (MoA) Studies Resistance Risk Assessment Resistance Risk Assessment Mode of Action (MoA) Studies->Resistance Risk Assessment Formulation Development Formulation Development Resistance Risk Assessment->Formulation Development Regulatory Submission Regulatory Submission Formulation Development->Regulatory Submission

Caption: The fungicide discovery and development workflow.

High-Throughput Screening (HTS): Casting a Wide Net

Expertise & Experience: The initial phase of discovery hinges on the ability to rapidly assess large chemical libraries for antifungal activity. High-throughput screening (HTS) in microtiter plate formats is the cornerstone of this effort. The choice of assay is critical; it must be robust, reproducible, and relevant to the target pathogen(s). Spectrophotometric quantification of mycelial growth is a widely adopted and reliable method.[2]

Protocol 1: High-Throughput Screening for Antifungal Activity using Optical Density [3]

This protocol details a common method for HTS of antifungal compounds by measuring the inhibition of fungal growth via optical density at 620 nm in a 96-well or 348-well plate format.

Materials:

  • Target fungal strain (e.g., Botrytis cinerea, Fusarium proliferatum)[4]

  • Appropriate liquid growth medium (e.g., Sabouraud Dextrose Broth, Potato Dextrose Broth)

  • Compound library dissolved in dimethyl sulfoxide (DMSO)

  • Positive control fungicide (e.g., Amphotericin B)

  • Sterile 96-well or 384-well flat-bottom microtiter plates

  • Multichannel pipette or automated liquid handler

  • Microplate reader

Procedure:

  • Inoculum Preparation: Culture the target fungus on a suitable agar medium. Harvest spores and suspend them in the liquid growth medium. Adjust the spore concentration to a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^5 spores/mL) that allows for logarithmic growth during the incubation period.

  • Plate Preparation: Using a liquid handler or multichannel pipette, dispense the fungal inoculum into the wells of the microtiter plates.

  • Compound Addition: Add a small volume of the test compounds from the library (typically dissolved in DMSO) to the wells to achieve the desired final screening concentration (e.g., 10-50 µM). Ensure the final DMSO concentration does not inhibit fungal growth (typically ≤1%).

  • Controls: Include wells with inoculum and DMSO only (negative control) and wells with inoculum and a known fungicide (positive control).

  • Incubation: Incubate the plates at an optimal temperature for the target fungus (e.g., 25-28°C) for a duration that allows for sufficient growth in the negative control wells (typically 24-72 hours).

  • Data Acquisition: Measure the optical density (OD) at 620 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (OD_compound - OD_blank) / (OD_negative_control - OD_blank))

  • Hit Identification: Compounds exhibiting inhibition above a predefined threshold (e.g., >80%) are considered "hits" and are selected for further characterization.

Trustworthiness: To ensure the reliability of HTS data, the Z'-factor is a critical quality control parameter. It provides a measure of the statistical effect size and the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.[4]

Chapter 2: In Vitro Characterization of Fungicidal Hits

Once primary hits are identified, a series of in vitro assays are conducted to quantify their potency, determine their spectrum of activity, and gain initial insights into their fungicidal or fungistatic nature.

Minimum Inhibitory Concentration (MIC) Determination

Expertise & Experience: The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism.[5] The broth microdilution method is the gold standard for determining the MIC of antifungal agents. It provides a quantitative measure of a compound's potency, which is essential for comparing different chemical scaffolds and for guiding structure-activity relationship (SAR) studies.

Protocol 2: Broth Microdilution MIC Assay [5]

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.

Materials:

  • Fungal isolate

  • RPMI-1640 medium

  • Test compound and control fungicide

  • Sterile 96-well U-bottom microtiter plates

  • Spectrophotometer or McFarland standards

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum as described in the HTS protocol, adjusted to a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent. Perform a two-fold serial dilution of the compound in RPMI-1640 medium directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-72 hours, depending on the growth rate of the fungus.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. For some fungi, a significant reduction in growth (e.g., 50% or 80%) may be used as the endpoint.

Minimum Fungicidal Concentration (MFC) Assay

Expertise & Experience: While the MIC indicates growth inhibition (fungistatic activity), the MFC determines the lowest concentration of a compound that kills the fungus (fungicidal activity). This distinction is critical for developing fungicides that can effectively eradicate a pathogen.

Protocol 3: MFC Determination

Procedure:

  • Following the determination of the MIC, take an aliquot from each well that shows no visible growth.

  • Spread the aliquot onto a suitable agar medium that does not contain the test compound.

  • Incubate the agar plates at an optimal temperature until growth is visible in the control plates.

  • The MFC is the lowest concentration from the MIC plate that results in no colony formation on the agar plate, typically corresponding to a 99.9% reduction in CFUs compared to the initial inoculum.

Spore Germination Assay

Expertise & Experience: Many fungicides exert their effect by inhibiting the very first stage of infection: spore germination. An assay to specifically measure this can provide valuable mechanistic insights.

Protocol 4: Spore Germination Inhibition Assay [6]

Procedure:

  • Prepare a spore suspension of the target fungus in a nutrient-poor medium to encourage germination.

  • In a microtiter plate, mix the spore suspension with various concentrations of the test compound.

  • Incubate the plate under conditions that promote germination (e.g., specific temperature and humidity).

  • After a set incubation period (e.g., 4-6 hours), fix the spores with a suitable agent (e.g., glutaraldehyde).

  • Using a microscope, count the number of germinated and non-germinated spores in a representative sample for each concentration.

  • Calculate the percentage of germination inhibition and determine the EC50 value (the concentration that inhibits 50% of spore germination).

Data Presentation: In Vitro Activity Summary

Compound IDTarget FungusMIC (µg/mL)MFC (µg/mL)Spore Germination EC50 (µg/mL)
FUNG-001Botrytis cinerea2.08.01.5
FUNG-002Botrytis cinerea4.0>6410.0
ControlBotrytis cinerea0.51.00.2

Chapter 3: In Vivo Efficacy and Phytotoxicity Assessment

Promising candidates from in vitro testing must demonstrate efficacy in a whole-plant system. Greenhouse trials provide a controlled environment to assess a compound's ability to control disease and to evaluate any potential harm to the host plant (phytotoxicity).

Greenhouse Efficacy Testing

Expertise & Experience: A well-designed greenhouse trial is a critical step in validating a fungicide's potential. The choice of plant-pathogen system, inoculum preparation, application method, and environmental conditions must be carefully controlled to obtain meaningful and reproducible results.

Protocol 5: Greenhouse Efficacy Trial for Botrytis cinerea on Tomato [7][8]

Materials:

  • Tomato plants (susceptible cultivar) at the 4-6 true leaf stage

  • Botrytis cinerea culture

  • Potato Dextrose Agar (PDA)

  • Sterile water

  • Handheld sprayer

  • Greenhouse with temperature and humidity control

Procedure:

  • Inoculum Preparation: Culture B. cinerea on PDA plates for 8-10 days. Flood the plates with sterile water and gently scrape the surface to release conidia. Filter the suspension through cheesecloth and adjust the spore concentration to approximately 3 x 10^4 conidia/mL.[7]

  • Fungicide Application: Prepare solutions of the test fungicide at various concentrations. Apply the fungicide solution as a foliar spray to the tomato plants until runoff. Include a negative control (water spray) and a positive control (commercial standard fungicide).

  • Plant Wounding (Optional but Recommended): To facilitate infection, artificially wound the plants by pruning the lower two leaves 24 hours after fungicide application.[7]

  • Inoculation: 24 hours after fungicide application, spray-inoculate the plants with the B. cinerea spore suspension.

  • Incubation: Maintain high humidity (>90%) for the first 24-48 hours post-inoculation to promote infection. Maintain greenhouse temperatures between 18-22°C.

  • Disease Assessment: 5-7 days after inoculation, assess disease severity using a rating scale (e.g., 0 = no symptoms, 1 = 1-25% leaf area affected, 2 = 26-50%, etc.).

  • Data Analysis: Analyze the disease severity data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine if the fungicide treatments significantly reduced disease compared to the untreated control.

Phytotoxicity Assessment

Expertise & Experience: It is crucial that a fungicide controls the pathogen without harming the crop. Phytotoxicity is assessed by visually inspecting the treated plants for any signs of damage, such as leaf burn, stunting, or discoloration, compared to untreated control plants.

Chapter 4: Advanced Characterization

For lead candidates that demonstrate strong in vivo efficacy and acceptable safety, the next phase involves in-depth studies to understand their mode of action, assess the risk of resistance development, and develop a stable and effective formulation.

Mode of Action (MoA) Elucidation

Expertise & Experience: Understanding a fungicide's MoA is critical for managing resistance and for regulatory purposes. A novel MoA is highly desirable as it can be effective against pathogens that have developed resistance to existing fungicides. One powerful method for MoA elucidation is the selection and analysis of resistant mutants.[9]

MoA_Elucidation Wild-Type Pathogen Wild-Type Pathogen Spontaneous or UV-induced Mutagenesis Spontaneous or UV-induced Mutagenesis Wild-Type Pathogen->Spontaneous or UV-induced Mutagenesis Selection on Fungicide-Amended Media Selection on Fungicide-Amended Media Spontaneous or UV-induced Mutagenesis->Selection on Fungicide-Amended Media Resistant Mutants Resistant Mutants Selection on Fungicide-Amended Media->Resistant Mutants Genetic Analysis (Sequencing) Genetic Analysis (Sequencing) Resistant Mutants->Genetic Analysis (Sequencing) Identification of Target Gene Identification of Target Gene Genetic Analysis (Sequencing)->Identification of Target Gene

Caption: Workflow for MoA identification via resistant mutant analysis.

Protocol 6: MoA Identification through Resistant Mutant Selection and Analysis

Procedure:

  • Mutant Generation: Expose a large population of fungal spores to a mutagenic agent (e.g., UV radiation) or rely on spontaneous mutation.

  • Selection: Plate the treated spores on a medium containing a selective concentration of the test fungicide (typically 10-100 times the MIC).

  • Isolation and Confirmation: Isolate colonies that grow on the selective medium. Confirm their resistance by re-testing their MIC.

  • Genetic Analysis: Sequence the genomes of the resistant mutants and compare them to the wild-type strain to identify mutations.

  • Target Identification: If multiple independent resistant mutants share mutations in the same gene, this gene is a strong candidate for the fungicide's target.

Formulation Development

Expertise & Experience: An active ingredient is rarely applied in its pure form. It must be formulated with other ingredients to improve its stability, handling, and efficacy. Emulsifiable concentrates (ECs) are a common formulation type for liquid active ingredients.[10]

Protocol 7: Development of an Emulsifiable Concentrate (EC) Formulation [11]

Principle: An EC is a solution of the active ingredient in a water-immiscible solvent with emulsifiers. When diluted with water, it forms a stable oil-in-water emulsion.

Procedure:

  • Solvent Selection: Identify a solvent or solvent blend that effectively dissolves the active ingredient and is compatible with other formulation components.

  • Emulsifier Screening: Screen a range of emulsifiers (anionic, non-ionic, or blends) to find a system that creates a stable emulsion when the solvent-active ingredient solution is mixed with water of varying hardness.

  • Optimization: Optimize the ratios of active ingredient, solvent, and emulsifiers to achieve the desired physical and chemical stability.

  • Performance Testing: Evaluate the final formulation for properties such as emulsion stability, storage stability at different temperatures, and efficacy in bioassays.

Chapter 5: Data Analysis and Regulatory Considerations

Statistical Analysis of Efficacy Data

Expertise & Experience: The objective evaluation of fungicide efficacy requires appropriate statistical analysis to distinguish true treatment effects from experimental variability.[12] For greenhouse and field trials, which are often conducted using a randomized complete block design, Analysis of Variance (ANOVA) is a standard statistical method. Statistical software such as R and SAS are widely used in agricultural research for these analyses.[13]

Regulatory Data Requirements

Expertise & Experience: Before a new fungicide can be commercialized, it must undergo a rigorous regulatory review process. In the United States, the Environmental Protection Agency (EPA) requires a comprehensive set of data to assess the potential risks to human health and the environment.[8] These data requirements are detailed in the Code of Federal Regulations at 40 CFR Part 158 and include studies on product chemistry, toxicology, environmental fate, and residue chemistry.[8]

Conclusion

The development of novel fungicides is a complex, multi-disciplinary endeavor that is essential for sustainable agriculture. The protocols and principles outlined in this guide provide a robust framework for the discovery and preclinical evaluation of new fungicidal compounds. By adhering to these methodologies, researchers can increase the probability of identifying and advancing candidates that are not only effective but also meet the stringent safety and regulatory standards of the 21st century.

References

Application Notes and Protocols for Molecular Docking Studies of Halogenated Imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenation in Imidazole-Based Drug Discovery

Imidazole is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile binding capabilities and synthetic accessibility.[1][2] The strategic introduction of halogen atoms (F, Cl, Br, I) to the imidazole ring or its substituents has emerged as a powerful strategy to enhance the pharmacological profile of these compounds. Halogenation can significantly modulate properties such as metabolic stability, membrane permeability, and, most notably, binding affinity for target proteins.[3][4] This enhancement in binding is often attributed to the formation of halogen bonds, a non-covalent interaction where the halogen atom acts as an electrophilic "σ-hole" donor to a Lewis base acceptor on the protein, such as a backbone carbonyl oxygen.[5]

Molecular docking is an indispensable computational tool for predicting and analyzing the binding of these halogenated imidazole derivatives to their biological targets.[3][6][7] However, the unique nature of halogen bonding, with its strong directionality and dependence on the electronic properties of the halogen, necessitates specialized considerations in docking protocols that are often not adequately addressed by standard scoring functions.[5]

This guide provides a comprehensive overview and detailed protocols for performing molecular docking studies of halogenated imidazole compounds. It is designed for researchers, scientists, and drug development professionals seeking to leverage this computational approach to accelerate their discovery pipelines. We will delve into the causality behind experimental choices, from ligand and protein preparation to the nuanced analysis of halogen-centric interactions, ensuring a robust and scientifically sound in silico evaluation.

The Physics of Interaction: Why Halogen Bonds Matter

A halogen bond (X-bond) is a directional, non-covalent interaction between a covalently bonded halogen atom (the X-bond donor) and a Lewis base (the X-bond acceptor). This phenomenon arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential, known as the σ-hole, on the side opposite to the covalent bond.[5] This positive region can then interact favorably with electron-rich atoms like oxygen, nitrogen, or sulfur in the protein's active site. The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F.[8]

The imidazole ring itself, with its nitrogen atoms, can act as a hydrogen bond acceptor or donor, while appended halogenated phenyl rings, a common motif in kinase inhibitors, can engage in both halogen bonding and π-π stacking interactions.[4][7] Accurately modeling these interactions is paramount for predicting the correct binding pose and affinity of halogenated imidazole compounds.

Recommended Docking Software

While numerous docking programs are available, for studies involving halogenated compounds, it is crucial to use software that has been specifically parameterized to handle halogen bonding. Here are some recommended options:

Software SuiteKey Features for Halogen Bonding
AutoDock VinaXB An extension of the widely used AutoDock Vina that incorporates a specific scoring function (XBSF) to better account for halogen bonding.[5]
Schrödinger Maestro Commercial suite with advanced force fields (e.g., OPLS4) and docking programs (Glide) that have improved handling of halogen bonding and provide sophisticated analysis tools.[9]
GOLD (Genetic Optimisation for Ligand Docking) A genetic algorithm-based docking program known for its flexibility and robust scoring functions that can be tuned to recognize halogen bonds.

This protocol will provide a generalized workflow applicable to most modern docking software, with specific notes on handling halogenated compounds.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the molecular docking of halogenated imidazole compounds.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Target Selection & Preparation (e.g., PDB ID: 1E9X) Ligand 2. Ligand Preparation (Halogenated Imidazole) Grid 3. Grid Generation Dock 4. Molecular Docking Grid->Dock Pose 5. Pose Analysis & Scoring Dock->Pose Validation 6. Re-docking & Validation Pose->Validation MD 7. Post-Docking Analysis (e.g., Molecular Dynamics) Validation->MD

Figure 1: High-level workflow for molecular docking of halogenated imidazole compounds.

Part 1: Target Protein Preparation
  • Selection of the Target Structure:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). For example, for antifungal imidazole studies, cytochrome P450 14α-demethylase (PDB ID: 1E9X) is a relevant target.[10]

    • Choose a high-resolution crystal structure (< 2.5 Å) if available.

    • Ensure the structure is co-crystallized with a ligand or is in a biologically relevant conformation.

  • Initial Protein Cleanup:

    • Load the PDB file into a molecular visualization and preparation tool (e.g., Schrödinger's Protein Preparation Wizard, AutoDock Tools).

    • Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands that are not part of the study. This is crucial to define the binding site accurately.[10]

    • Inspect for and correct any missing residues or atoms.

  • Protonation and Optimization:

    • Add hydrogen atoms to the protein. This is a critical step as hydrogen bonding is a key interaction.

    • Assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (typically 7.4). Tools like PROPKA can assist with this.

    • Perform a restrained energy minimization of the added hydrogens to relieve any steric clashes.

Part 2: Ligand Preparation
  • 2D to 3D Conversion:

    • Draw the 2D structure of your halogenated imidazole compound using a chemical sketcher (e.g., MarvinSketch, ChemDraw).

    • Convert the 2D structure to a 3D conformation.

  • Ligand Tautomerism and Ionization States:

    • Generate possible tautomers and ionization states of the imidazole ring at the chosen physiological pH. The imidazole ring has a pKa of ~7, so its protonation state can be critical.

    • It is advisable to dock multiple relevant states to avoid missing a key interaction.

  • Energy Minimization:

    • Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., OPLS4, MMFF94). This ensures a low-energy starting conformation.

  • Charge Assignment:

    • Assign partial atomic charges. For halogenated compounds, it is important to use a charge model that accurately reflects the electron-withdrawing nature of the halogens and the resulting σ-hole.

Part 3: Docking Protocol
  • Defining the Binding Site:

    • Define the binding site for docking by generating a grid box. This grid should encompass the active site of the protein.

    • If a co-crystallized ligand was present in the original PDB structure, the grid can be centered on its location.[10]

  • Setting Docking Parameters:

    • Flexibility: Treat the ligand as fully flexible. For the protein, it is common to keep the backbone rigid while allowing for some flexibility in key side chains within the active site.

    • Scoring Function: Select a scoring function that is optimized for or includes terms for halogen bonding. If using AutoDock Vina, consider the VinaXB implementation.[5]

    • Exhaustiveness: Increase the exhaustiveness of the search algorithm to ensure a thorough exploration of the conformational space. A higher value increases the probability of finding the true binding mode but also increases computation time.

  • Running the Docking Simulation:

    • Execute the docking run. The software will generate a series of possible binding poses for the ligand, each with an associated docking score.

Part 4: Analysis and Validation
  • Pose Clustering and Scoring:

    • The docking results will typically be a set of poses ranked by their binding energy or docking score.[3]

    • Analyze the top-scoring poses. Look for clusters of poses with similar conformations and low root-mean-square deviation (RMSD), as this can indicate a more stable and likely binding mode.

  • Interaction Analysis (The Crucial Step for Halogenated Compounds):

    • Visually inspect the top-ranked poses in the context of the protein's active site.

    • Identify Halogen Bonds: Look for short contacts between the halogen atom and a Lewis basic atom (O, N, S) on a protein residue. The geometry is key: the C-X···O/N/S angle should be close to 180°.[5]

    • Hydrogen Bonds: Identify hydrogen bonds involving the imidazole nitrogens and other functional groups.[11][12]

    • Other Interactions: Analyze other non-covalent interactions such as π-π stacking, hydrophobic interactions, and salt bridges.[10]

G cluster_interactions Key Interactions to Analyze HalogenBond Halogen Bond (C-X···O/N/S) HBond Hydrogen Bond (N-H···O/N, O-H···N) PiPi π-π Stacking Hydrophobic Hydrophobic Interactions

Figure 2: Critical interactions to identify during post-docking analysis.

  • Validation of the Docking Protocol:

    • A crucial step to ensure the trustworthiness of your results is to validate the docking protocol.

    • If a co-crystallized ligand is available for your target protein, remove it and re-dock it into the active site.

    • Calculate the RMSD between the docked pose and the crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the protocol can accurately reproduce the known binding mode.[11]

Advanced Analysis: Beyond the Docking Score

While the docking score provides a useful estimate of binding affinity, a more in-depth analysis is often required, especially for lead optimization.

  • Molecular Dynamics (MD) Simulation: For the most promising docked complexes, running an MD simulation can provide valuable insights into the stability of the binding pose and the persistence of key interactions (like halogen bonds) over time in a dynamic, solvated environment.[3]

  • Binding Free Energy Calculations: Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to the snapshots from an MD simulation to provide a more accurate estimation of the binding free energy, which often correlates better with experimental data than the initial docking score.[3]

Conclusion

Molecular docking of halogenated imidazole compounds is a powerful technique that, when performed with careful consideration of the underlying principles of halogen bonding, can significantly aid in the rational design of new therapeutic agents. By employing specialized software and a rigorous, self-validating protocol, researchers can gain valuable insights into the structure-activity relationships of these important molecules. The key to success lies not just in generating docking scores, but in the detailed, critical analysis of the predicted binding poses and the specific non-covalent interactions that drive molecular recognition.

References

Application Notes & Protocols for Biocatalytic N-methylation of Imidazole Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Biocatalytic N-Methylation

N-methylated imidazole and its benzannulated analogue, benzimidazole, are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive compounds.[1][2] The precise position of the N-methyl group on the imidazole ring is a critical determinant of a molecule's biological function and pharmacological properties.[1][3] Traditional synthetic methods for achieving regioselective N-methylation can be arduous, often requiring multi-step sequences, protecting groups, or harsh reagents, which complicates the synthesis of diverse compound libraries for drug discovery.[4][5][6]

Biocatalysis offers a compelling alternative, leveraging the exquisite selectivity of enzymes to perform chemical transformations under mild, environmentally benign conditions.[7][8] This guide details a highly efficient and regioselective biocatalytic system for the N-methylation of imidazole heterocycles. The methodology utilizes a dual-enzyme cascade that circumvents the challenges associated with the direct use of the expensive and unstable methyl donor, S-adenosyl-L-methionine (SAM).[1][9] Instead, this system uses readily available and inexpensive haloalkanes or methyl tosylate as the primary methyl source, offering a streamlined, scalable, and cost-effective approach for drug development professionals and researchers.[4][10]

The Two-Enzyme Cascade: A Self-Sufficient Methylation Engine

The core of this biocatalytic method is a cyclic cascade involving two key enzymes: a halide methyltransferase (HMT) and a substrate-specific N-methyltransferase (NMT).[1][9] This system ingeniously couples the regeneration of the active methyl donor with the methylation of the target heterocycle.

  • SAM Regeneration: A promiscuous halide methyltransferase (or a more general anion methyltransferase) utilizes S-adenosyl-L-homocysteine (SAH), the byproduct of the methylation reaction, and a simple methyl donor like methyl iodide (MeI) or methyl tosylate (MeOTs) to regenerate S-adenosyl-L-methionine (SAM).[9][11] This recycling step is crucial as it allows for the use of only catalytic amounts of the expensive SAH.[1][9]

  • Regioselective N-Methylation: A second, engineered or naturally promiscuous N-methyltransferase (NMT) then transfers the methyl group from the regenerated SAM to the imidazole substrate with high regioselectivity.[1][10] The choice of NMT is critical for controlling which nitrogen atom of the imidazole ring is methylated.[10]

This enzymatic cascade provides a robust and elegant solution for selective N-methylation, achieving high yields and excellent regioselectivity (up to >99%).[4][12]

Experimental Workflow

The overall experimental process for the biocatalytic N-methylation of imidazole heterocycles is outlined below. Each major step is subsequently detailed in the protocols section.

Biocatalytic N-Methylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Enzyme_Prep Enzyme Expression & Purification Reaction_Setup Reaction Assembly Enzyme_Prep->Reaction_Setup Reagent_Prep Reagent & Buffer Preparation Reagent_Prep->Reaction_Setup Incubation Incubation & Monitoring Reaction_Setup->Incubation Extraction Product Extraction Incubation->Extraction Analysis Analysis (HPLC/GC-MS) Extraction->Analysis Purification Purification (Chromatography) Analysis->Purification

Figure 1: General workflow for biocatalytic N-methylation.

Materials and Reagents

Reagent/MaterialSupplierNotes
Imidazole/Benzimidazole SubstrateCommercial SupplierHigh purity grade
Methyl Iodide (MeI) or Methyl Tosylate (MeOTs)Commercial SupplierFreshly opened or properly stored
S-Adenosyl-L-homocysteine (SAH)Commercial Supplier
Halide Methyltransferase (HMT)In-house expression or commerciale.g., from Chloracidobacterium thermophilum[9]
N-Methyltransferase (NMT)In-house expression or commerciale.g., Engineered variants of human NNMT or wildtype HNMT[10]
Potassium Phosphate Buffer (pH 7.5)In-house preparation
Dimethyl Sulfoxide (DMSO)Commercial SupplierHPLC grade
Ethyl AcetateCommercial SupplierHPLC grade
Sodium Sulfate (anhydrous)Commercial Supplier
Standard laboratory glassware and equipment
HPLC or GC-MS systemFor reaction monitoring and analysis

Detailed Protocols

Protocol 1: General Procedure for Biocatalytic N-Methylation

This protocol describes a typical small-scale reaction for the N-methylation of an imidazole or benzimidazole substrate.

  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, prepare the reaction mixture by adding the following components in the specified order:

      • Potassium phosphate buffer (100 mM, pH 7.5) to a final volume of 500 µL.

      • Imidazole or benzimidazole substrate to a final concentration of 2 mM (from a stock solution in DMSO). Note: The final DMSO concentration should be kept low (e.g., 2-3.5%) to avoid enzyme inhibition.[10]

      • S-Adenosyl-L-homocysteine (SAH) to a final concentration of 1 mol% relative to the substrate.

      • Halide Methyltransferase (HMT) to a final concentration of 1 mol% relative to the substrate.

      • N-Methyltransferase (NMT) to a final concentration of 1-2 mol% relative to the substrate.[10]

    • Vortex the mixture gently to ensure homogeneity.

  • Initiation of Reaction:

    • Add the methyl donor, either methyl iodide (MeI) or methyl tosylate (MeOTs), to a final concentration of 5 equivalents relative to the substrate.

    • Seal the reaction vessel tightly to prevent the evaporation of volatile reagents like MeI.

  • Incubation:

    • Incubate the reaction mixture at room temperature (approximately 25°C) with gentle shaking for 20-48 hours.[10] The optimal reaction time may vary depending on the substrate and enzyme concentrations and should be determined empirically.

  • Reaction Quenching and Product Extraction:

    • After the incubation period, quench the reaction by adding an equal volume (500 µL) of ethyl acetate.

    • Vortex vigorously for 1 minute to extract the methylated product into the organic phase.

    • Centrifuge the mixture at high speed (e.g., 13,000 rpm) for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

    • Repeat the extraction of the aqueous layer with another 500 µL of ethyl acetate to maximize product recovery.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Analysis:

    • Analyze the dried organic extract by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to determine the conversion, yield, and regioselectivity of the reaction.[10]

Protocol 2: Preparative Scale N-Methylation

For the synthesis of larger quantities of the N-methylated product, the reaction can be scaled up.

  • Reaction Setup:

    • In a suitable sealed glass vial or reactor, combine the following:

      • Imidazole or benzimidazole substrate (e.g., 1 mM).

      • Potassium phosphate buffer (100 mM, pH 7.5).

      • A small percentage of a co-solvent like isopropanol (e.g., 2%) may be included to improve substrate solubility.[4]

      • SAH (1 mol%).

      • HMT (0.5 mol%).

      • NMT (1-2 mol%).

      • Methyl donor (MeI or MeOTs, e.g., 1.5-5 equivalents).

    • The total reaction volume will depend on the desired scale.

  • Incubation and Work-up:

    • Incubate the reaction at room temperature with stirring for the optimized reaction time.

    • After the reaction is complete, extract the product using a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure N-methylated imidazole derivative.

Data and Expected Outcomes

The biocatalytic N-methylation system has been shown to be effective for a range of imidazole and related heterocycles. The choice of N-methyltransferase is crucial for directing the methylation to the desired nitrogen atom.

SubstrateEnzymeRegioisomeric Ratio (N1:N2)Yield (%)
ImidazoleEngineered NNMT v20>99:195
4-BromoimidazoleEngineered NNMT v31>99:188
BenzimidazoleHNMT>99:199
5-BromobenzimidazoleEngineered NNMT v3198:299
IndazoleHNMT1:>99 (N1:N2)92

Table adapted from data presented by Ospina et al. (2022)[1][10]

The results demonstrate the high regioselectivity and yields achievable with this enzymatic cascade. Notably, for substrates like indazole, the enzymatic method can favor the formation of the thermodynamically less stable regioisomer, a challenging transformation for traditional chemical methods.[1]

Mechanism and Causality

The success of this biocatalytic system is rooted in the synergistic action of the two enzymes.

Enzymatic Cascade for N-Methylation cluster_cycle Catalytic Cycle SAM S-Adenosylmethionine (SAM) SAH S-Adenosylhomocysteine (SAH) SAM->SAH NMT (N-Methyltransferase) Imidazole Imidazole (Substrate) SAM->Imidazole SAH->SAM HMT (Halide Methyltransferase) Methylated_Imidazole N-Methyl Imidazole (Product) SAH->Methylated_Imidazole MeI Methyl Iodide (Methyl Source) MeI->SAH Iodide Iodide Iodide->SAM

References

Application Notes and Protocols: The Role of Ligands in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ligand's Central Role in Catalysis

In the world of synthetic chemistry, transition metal catalysts are the architects of molecular construction, enabling the formation of complex bonds with high precision and efficiency. However, the metal center itself is only part of the story. The true control over a catalyst's reactivity, selectivity, and stability lies with the molecules bound to it: the ligands.[1][2] Ligands are not mere spectators; they are active participants that sculpt the electronic and steric environment of the metal, dictating the outcome of the catalytic cycle.[1][3]

For researchers in pharmaceuticals, agrochemicals, and materials science, a deep understanding of ligand effects is not just academic—it is a prerequisite for rational catalyst design and process optimization. The ability to fine-tune a reaction, whether to favor a specific stereoisomer in a new drug candidate or to increase the yield of an industrial process, often comes down to selecting the right ligand.[3][4] This guide provides an in-depth exploration of the fundamental principles of ligand science, profiles key ligand classes, and offers detailed protocols to empower scientists to harness the full potential of transition metal catalysis.

Part 1: The Pillars of Ligand Influence: Steric and Electronic Effects

The influence of a ligand on a metal catalyst can be distilled into two primary properties: its size (steric effects) and its electron-donating or -withdrawing nature (electronic effects).[3][5] The interplay between these two factors governs nearly every aspect of a catalyst's performance.

Quantifying Steric Bulk: The Tolman Cone Angle (θ)

The concept of steric hindrance is crucial in catalysis. Bulky ligands can accelerate key steps like reductive elimination by creating a crowded coordination sphere, effectively "pushing" the newly formed product away from the metal center.[3] They can also control selectivity by physically blocking certain reaction pathways or substrate orientations.

The most widely accepted metric for quantifying steric bulk is the Tolman Cone Angle (θ) .[5][6] This is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the ligand's outermost atoms.[6][7] A larger cone angle signifies greater steric bulk.[5][6]

Gauging Electronic Properties: The Tolman Electronic Parameter (TEP)

The electronic nature of a ligand modulates the electron density at the metal center.[3][8]

  • Electron-donating ligands increase the electron density on the metal. This makes the metal more nucleophilic and can promote crucial steps like oxidative addition, where the metal inserts into a chemical bond.[3]

  • Electron-withdrawing ligands decrease the electron density, making the metal more electrophilic.

The Tolman Electronic Parameter (TEP) is a quantitative measure of a ligand's net electron-donating ability.[5] It is determined experimentally by measuring the C-O stretching frequency (ν(CO)) in the infrared (IR) spectrum of a nickel-carbonyl complex, [L-Ni(CO)3].[5][7] Stronger electron-donating ligands lead to more back-bonding from the nickel to the CO antibonding orbitals, weakening the C-O bond and resulting in a lower stretching frequency (lower TEP value).[5][6]

The following table summarizes these key parameters for a selection of common phosphine ligands, which serve as a foundational class in catalysis.

Ligand PrecursorStructureTolman Cone Angle (θ) [°]Tolman Electronic Parameter (TEP) [cm⁻¹]General Characteristics
Trimethylphosphine (PMe₃)P(CH₃)₃1182064.1Small, Electron-donating
Triethylphosphine (PEt₃)P(CH₂CH₃)₃1322061.7Moderately bulky, Electron-donating
Tri-tert-butylphosphine (P(t-Bu)₃)P(C(CH₃)₃)₃1822056.1Very bulky, Strongly electron-donating
Tricyclohexylphosphine (PCy₃)P(C₆H₁₁)₃1702056.4Bulky, Strongly electron-donating
Triphenylphosphine (PPh₃)P(C₆H₅)₃1452068.9Moderately bulky, Moderately donating
Tri(o-tolyl)phosphine (P(o-tol)₃)P(C₆H₄-CH₃)₃1942066.7Very bulky, Moderately donating
Trifluorophosphine (PF₃)PF₃1042110.0Small, Strongly electron-withdrawing

Note: Values are compiled from various sources and may vary slightly depending on the method used for determination.[5][9][10]

Part 2: Major Ligand Classes in Modern Synthesis

While phosphines are a cornerstone, the field has evolved to include a diverse array of ligand classes, each offering unique advantages for specific transformations.

Phosphine Ligands: The Workhorses of Catalysis

Phosphines (PR₃) are arguably the most versatile and widely studied class of ligands.[7][11] Their popularity stems from their remarkable tunability; by simply changing the 'R' groups, chemists can precisely modulate both steric and electronic properties to optimize a catalyst for a specific task.[3][11]

Causality in Action: In palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, the use of bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃ or biarylphosphines like SPhos) is critical.[12][13] The steric bulk promotes the final, product-releasing reductive elimination step, while the strong electron-donating character facilitates the initial, often rate-limiting, oxidative addition of the aryl halide to the Pd(0) center.[13]

N-Heterocyclic Carbenes (NHCs): A Paradigm of Stability

First isolated in a stable form in the 1990s, N-heterocyclic carbenes (NHCs) have rapidly become an indispensable class of ligands.[14][15] They are known for forming exceptionally strong bonds with transition metals, leading to highly stable and robust catalysts.[16][17]

NHCs are powerful σ-donors, even more so than most phosphines, which makes them excellent for activating challenging substrates.[17] Their steric properties are also highly tunable by modifying the substituents on the nitrogen atoms.[16] This combination of properties has made NHC-metal complexes paramount in fields like olefin metathesis and a range of cross-coupling reactions.[15][16][17]

Chiral Ligands: The Key to Asymmetric Catalysis

The synthesis of single-enantiomer drugs is a cornerstone of modern medicine. Asymmetric catalysis, which uses a chiral catalyst to produce one enantiomer of a product preferentially, is the most elegant and efficient way to achieve this.[4][18] The source of chirality in the vast majority of these catalysts is the ligand.[4][19][20]

Ligands like BINAP, Salen, and PHOX are termed "privileged ligands" because their structural motifs have proven effective across a wide range of metal-catalyzed reactions, delivering high levels of enantioselectivity.[19][20] The design of these ligands creates a specific three-dimensional pocket around the metal's active site, forcing the substrate to bind in a way that leads to the formation of the desired enantiomer.[4]

Part 3: Application Protocols in Practice

The following sections provide detailed, self-validating protocols for common catalytic workflows, explaining the causality behind each step.

Protocol: A General Procedure for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, central to many drug discovery programs.[21] Ligand choice is critical for success, especially with challenging substrates.[22]

Objective: To couple an aryl bromide with an arylboronic acid using a palladium catalyst supported by a phosphine ligand. This protocol uses SPhos, a bulky, electron-rich biarylphosphine ligand known for its high efficiency.[22]

Materials:
  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

  • Standard laboratory glassware (Schlenk flask, magnetic stirrer, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:
  • Reaction Setup (The "Why"):

    • To a dry Schlenk flask under an inert atmosphere of nitrogen, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[22]

    • Causality: The inert atmosphere is crucial. The active Pd(0) catalyst is oxygen-sensitive and can be deactivated through oxidation. The Pd(OAc)₂ is a precatalyst; it will be reduced in situ to the active Pd(0) species. SPhos acts as the supporting ligand to stabilize the Pd(0) and facilitate the catalytic cycle. K₃PO₄ is the base required to activate the boronic acid for the transmetalation step.[21][22]

  • Solvent Addition:

    • Add the degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[22]

    • Causality: Solvents must be degassed (by sparging with nitrogen or freeze-pump-thaw cycles) to remove dissolved oxygen. The small amount of water is often beneficial, aiding in the dissolution of the base and facilitating the transmetalation step.[22]

  • Reaction Execution & Monitoring:

    • Place the sealed flask in a preheated oil bath at 100 °C and begin vigorous stirring.

    • Monitor the reaction's progress periodically by taking small aliquots (via syringe) and analyzing by Thin-Layer Chromatography (TLC) or GC-MS.

    • Self-Validation: The disappearance of the starting aryl bromide spot on the TLC plate is a primary indicator of reaction completion. The appearance of a new, single major product spot confirms a successful transformation.

  • Work-up and Purification:

    • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

    • Add 10 mL of water and transfer the mixture to a separatory funnel. Extract the product into an organic solvent like ethyl acetate (3 x 15 mL).[22]

    • Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.[22]

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel.

    • Self-Validation: Characterization of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry will confirm its identity and purity, validating the success of the protocol.

Workflow for Ligand Screening and Optimization

In drug development and process chemistry, identifying the optimal ligand for a new transformation is a common challenge. High-Throughput Experimentation (HTE) provides a systematic approach to this problem.[23][24][25]

Objective: To efficiently screen a library of ligands to identify the top performer(s) for a given catalytic reaction, which can then be further optimized.

Ligand_Screening_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: High-Throughput Screening cluster_val Phase 3: Validation & Optimization A Define Reaction & Goal (e.g., Yield, ee%) B Select Diverse Ligand Library (Phosphines, NHCs, etc.) A->B Informs Selection C Prepare Stock Solutions (Substrates, Precatalyst, Base) B->C D Array Reactions in Parallel (e.g., 96-well plate) C->D Dispense Reagents E Run Reactions Under Identical Conditions D->E F High-Throughput Analysis (LC-MS, GC-FID) E->F Quench & Analyze G Identify 'Hits' (Top 5-10 Ligands) F->G Data Analysis H Validate Hits on Larger Scale (Confirmatory Runs) G->H I Optimize Reaction Conditions (Temp, Conc., Base) for Best Hit H->I Proceed with Best Ligand J Final Validated Protocol I->J

Caption: A workflow for systematic ligand screening using HTE.

Part 4: Visualizing the Mechanism: The Catalytic Cycle

Understanding how ligands influence a reaction requires visualizing the catalytic cycle. The diagram below illustrates a generic palladium-catalyzed cross-coupling cycle, highlighting the key stages where the ligand (L) exerts its control.

Catalytic_Cycle pd0 Pd(0)Lₙ pd2_oa R-Pd(II)Lₙ-X pd0->pd2_oa Oxidative Addition (+ R-X) Influenced by Ligand Electronics pd2_tm R-Pd(II)Lₙ-R' pd2_oa->pd2_tm Transmetalation (+ M-R') pd2_tm->pd0 Reductive Elimination Influenced by Ligand Sterics product R-R' pd2_tm->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important intermediate. We provide in-depth, field-proven insights structured in a practical question-and-answer format, complete with detailed protocols and mechanistic explanations to ensure your success.

Section 1: Understanding the Core Synthesis Pathway

The most common and logical synthetic route to this compound proceeds in two primary stages:

  • Directed Ortho-Metalation (DoM) and Formylation: The synthesis begins with 1-methylimidazole. The proton at the C2 position is the most acidic due to the inductive effect of the two adjacent nitrogen atoms. This allows for regioselective deprotonation using a strong organolithium base, followed by quenching with an electrophilic formaldehyde source to install the hydroxymethyl group.

  • Electrophilic Chlorination: The resulting (1-methyl-1H-imidazol-2-yl)methanol intermediate is then subjected to regioselective chlorination at the C5 position. The electron-rich imidazole ring is susceptible to electrophilic attack, and N-chlorosuccinimide (NCS) is a commonly used reagent for this transformation due to its mild nature and selectivity.[1][2]

Below is a diagram illustrating this primary synthetic pathway.

Synthesis_Pathway cluster_step1 Step 1: C2-Functionalization cluster_step2 Step 2: C5-Chlorination start 1-Methylimidazole intermediate1 2-Lithio-1-methylimidazole (In situ) start->intermediate1 1) n-BuLi, THF 2) -78 °C intermediate2 (1-methyl-1H-imidazol-2-yl)methanol intermediate1->intermediate2 1) Paraformaldehyde (HCHO)n 2) Aqueous Workup product This compound intermediate2->product N-Chlorosuccinimide (NCS) Acetonitrile, rt

Caption: High-level overview of the two-step synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis. Each answer provides a mechanistic explanation and actionable advice.

Step 1: C2-Functionalization Issues

Q1: My yield for the first step, the formation of (1-methyl-1H-imidazol-2-yl)methanol, is very low or zero. What's going wrong?

This is a classic problem in organolithium chemistry and almost always points to one of three issues: incomplete deprotonation, premature quenching of the base, or inefficient trapping of the anion.

  • Causality & Expertise: The pKa of the C2 proton on 1-methylimidazole is approximately 35. This requires a very strong, non-nucleophilic base for efficient deprotonation. n-Butyllithium (n-BuLi) is suitable, but it is highly reactive and pyrophoric. Any protic source, especially water, will instantly quench the n-BuLi before it can deprotonate the imidazole. Furthermore, the lithiated intermediate is itself a powerful base and highly sensitive to moisture.

  • Troubleshooting Actions:

    • Ensure Rigorously Anhydrous Conditions: All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). Solvents like THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Use new, sealed bottles of reagents like n-BuLi and paraformaldehyde.

    • Verify n-BuLi Titer: The concentration of commercially available n-BuLi can decrease over time due to degradation. It is critical to titrate the solution (e.g., using diphenylacetic acid) before use to know the exact molarity and avoid under-charging the reaction.

    • Maintain Cryogenic Temperatures: The lithiation step must be performed at -78 °C (a dry ice/acetone bath). At higher temperatures, n-BuLi can react with the THF solvent or lead to undesired side reactions. The addition of n-BuLi should be slow and dropwise to control the exotherm.

Q2: I'm getting a good conversion of my starting material, but my crude NMR shows multiple unidentified byproducts. What are they and how can I prevent them?

Byproduct formation often stems from the choice of electrophile or temperature control.

  • Causality & Expertise: While paraformaldehyde is a common C1 source, its polymeric nature can lead to poor solubility and sluggish reactions, giving the highly reactive lithiated imidazole time to participate in side reactions. An alternative is using anhydrous N,N-dimethylformamide (DMF), which forms an intermediate hemiaminal that hydrolyzes to the aldehyde during workup. The resulting aldehyde must then be reduced to the target alcohol.

  • Troubleshooting Actions:

    • Consider an Alternative Electrophile: Substitute paraformaldehyde with an equivalent amount of anhydrous DMF. After quenching the reaction with DMF at -78 °C and warming, the workup will yield the intermediate aldehyde, (1-methyl-1H-imidazol-2-yl)carbaldehyde.

    • Perform a Subsequent Reduction: The aldehyde can be easily reduced to the desired alcohol in a separate step using a mild reducing agent like sodium borohydride (NaBH₄) in methanol or ethanol. This two-step sequence (formylation then reduction) often provides a cleaner product and higher overall yield than the direct reaction with paraformaldehyde.

    • Strict Temperature Control: Do not allow the reaction to warm above -70 °C after adding n-BuLi until the electrophile has been added and has had time to react.

Step 2: C5-Chlorination Issues

Q3: The chlorination of (1-methyl-1H-imidazol-2-yl)methanol with NCS is extremely slow or stalls completely. Why is this happening?

While the imidazole ring is electron-rich, its chlorination with NCS can be deceptively slow.

  • Causality & Expertise: Research has shown that the direct reaction between NCS and some imidazole rings can take days or even weeks to reach completion at room temperature.[3] The reaction proceeds via electrophilic aromatic substitution, and its rate can be dramatically influenced by the reaction medium and the presence of activators.

  • Troubleshooting Actions:

    • Use a Polar Aprotic Solvent: Solvents like acetonitrile or DMF are preferable to less polar options like dichloromethane (DCM) or chloroform for this step, as they can help stabilize charged intermediates in the reaction mechanism.

    • Introduce a Catalytic Acid: The addition of a catalytic amount of a strong acid, such as hydrochloric acid (HCl), has been shown to dramatically accelerate the rate of NCS chlorination of imidazoles.[3] The acid likely protonates the NCS, making it a more potent electrophilic chlorinating agent ("Cl+").

    • Slightly Elevated Temperature: If acid catalysis is not desired, gently heating the reaction to 40-50 °C can increase the reaction rate, but this should be monitored carefully by TLC or LC-MS to prevent byproduct formation or decomposition.

Q4: My mass spectrometry results show the desired product, but also a di-chlorinated byproduct. How can I improve selectivity for mono-chlorination?

The formation of di-chlorinated species indicates that the reaction is too aggressive or that the stoichiometry is incorrect.

  • Causality & Expertise: The imidazole ring has two positions (C4 and C5) available for chlorination. Once the first chlorine atom is added at C5, the ring is deactivated towards further electrophilic substitution. However, if the reaction conditions are too harsh or excess chlorinating agent is used, a second chlorination can be forced at the C4 position.

  • Troubleshooting Actions:

    • Control Stoichiometry: Use a slight excess, but no more than 1.05 to 1.1 equivalents, of NCS. Accurately weigh your starting material and the NCS.

    • Slow Reagent Addition: Add the NCS portion-wise over 30-60 minutes at room temperature rather than all at once. This keeps the instantaneous concentration of the chlorinating agent low, favoring the more rapid mono-chlorination reaction.

    • Avoid High Temperatures: Do not overheat the reaction. Higher temperatures provide the activation energy needed for the less favorable second chlorination to occur. Room temperature with catalytic acid is the preferred method.

Section 3: Optimized Experimental Protocols

These protocols incorporate the troubleshooting advice above for a more robust and higher-yielding synthesis.

Protocol 1: Synthesis of (1-methyl-1H-imidazol-2-yl)methanol
  • Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-methylimidazole (4.1 g, 50 mmol) and 100 mL of anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (22 mL of a 2.5 M solution in hexanes, 55 mmol, 1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting pale-yellow solution at -78 °C for 1 hour.

  • Quenching: Add finely powdered, anhydrous paraformaldehyde (1.8 g, 60 mmol, 1.2 eq) in one portion.

  • Warming & Workup: Allow the reaction to warm slowly to room temperature overnight. Quench the reaction by carefully adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a 5-10% methanol in dichloromethane gradient) to yield the product as a white solid.

Protocol 2: Synthesis of this compound
  • Setup: In a 100 mL round-bottom flask, dissolve (1-methyl-1H-imidazol-2-yl)methanol (2.24 g, 20 mmol) in 40 mL of acetonitrile.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (2.8 g, 21 mmol, 1.05 eq) to the solution.

  • Catalysis (Optional but Recommended): Add 2-3 drops of concentrated hydrochloric acid.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Remove the acetonitrile under reduced pressure. Add 50 mL of water and 50 mL of ethyl acetate.

  • Extraction: Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Section 4: Data & Visualization

Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and solving common issues in the synthesis.

Troubleshooting_Workflow start Low Overall Yield step1_issue Problem in Step 1: C2-Functionalization? start->step1_issue Check Step 1 LC-MS step2_issue Problem in Step 2: C5-Chlorination? start->step2_issue Check Step 2 LC-MS lith_fail Low Conversion of 1-MeIm step1_issue->lith_fail byproducts1 Byproducts in Crude Alcohol step1_issue->byproducts1 chlor_fail Slow or Stalled Chlorination step2_issue->chlor_fail byproducts2 Di-chlorinated Byproduct Observed step2_issue->byproducts2 sol_lith1 Ensure Anhydrous Conditions (Solvents, Glassware) lith_fail->sol_lith1 Moisture Quenching? sol_lith2 Titrate n-BuLi Reagent lith_fail->sol_lith2 Base Potency? sol_lith3 Maintain Temp at -78 °C lith_fail->sol_lith3 Side Reaction? sol_byprod Use DMF then NaBH₄ Reduction byproducts1->sol_byprod Impure Product? sol_chlor1 Use Polar Aprotic Solvent (MeCN) chlor_fail->sol_chlor1 Poor Rate? sol_chlor2 Add Catalytic HCl chlor_fail->sol_chlor2 Needs Activation? sol_byprod2 Use 1.05 eq NCS Add Portion-wise byproducts2->sol_byprod2 Poor Selectivity?

Caption: A decision tree for troubleshooting low-yield issues.

Table 1: Comparison of Chlorination Conditions
ReagentSolventAdditive/TempReaction TimeSelectivity IssueReference
NCS AcetonitrileCatalytic HCl 2-6 hours Low risk with controlled stoichiometry[3]
NCSAcetonitrileRoom Temp24-72 hoursLow risk[3]
SO₂Cl₂DCM0 °C to rt1-4 hoursHigher risk of over-reaction/decompositionGeneral Knowledge
Cl₂ gasCCl₄0 °C1-2 hoursPoor selectivity, hazardous to handle[4]

Section 5: References

  • Enyeribe, P. A. (2019). STUDIES ON THE CHLORINATION OF IMIDAZOLE. J. Chem Soc. Nigeria, Vol. 44, No. 5, pp 832 -840.

  • ResearchGate. (n.d.). Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydro- imidazole-2-thiones. Request PDF.

  • YouTube. (2024). Preparation of Imidazoles, Part 1: By Cyclocondensation.

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). N-Chlorosuccinimide. Retrieved from --INVALID-LINK--

  • Nguyen, T. B. (2012). N-CHLOROSUCCINIMIDE/SODIUM HYDROXIDE-MEDIATED SYNTHESIS OF BENZIMIDAZOLES FROM AMIDINES UNDER MILD CONDITIONS. HETEROCYCLES, Vol. 86, No. 1.

  • ChemicalBook. (n.d.). (5-chloro-1H-benzo[d]imidazol-2-yl)methanol | 6953-65-7. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US3997552A - Chlorinated imidazole derivatives and a process for preparing them. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). JP2966041B2 - Method for chlorination of imidazole ring. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). ChemInform Abstract: N-Chlorosuccinimide/Sodium Hydroxide-Mediated Synthesis of Benzimidazoles from Amidines under Mild Conditions. Request PDF.

  • TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimization of Reaction Conditions for Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of imidazoles, a critical heterocyclic motif in medicinal chemistry and materials science.[1][2] This resource moves beyond simple protocols to explain the underlying chemical principles, helping you to diagnose and resolve common experimental challenges.

Section 1: Troubleshooting Common Synthesis Issues

This section addresses specific problems you may encounter during your imidazole synthesis experiments, offering structured guidance to identify the root cause and implement effective solutions.

Issue 1: Low or No Product Yield

One of the most frequent challenges in imidazole synthesis is a lower-than-expected yield. This can be attributed to several factors, from reagent quality to suboptimal reaction parameters.[3]

Question: My Debus-Radziszewski synthesis of a 2,4,5-trisubstituted imidazole is resulting in a very low yield. What are the likely causes and how can I improve it?

Answer: The Debus-Radziszewski reaction, a multicomponent reaction involving a 1,2-dicarbonyl, an aldehyde, and an ammonia source, is a robust method but sensitive to several variables.[4][5] Here’s a systematic approach to troubleshooting:

  • Reagent Purity and Stoichiometry:

    • Aldehyde and Dicarbonyl Purity: Impurities in your aldehyde or dicarbonyl starting materials can lead to unwanted side reactions.[6] Ensure their purity through appropriate purification techniques (e.g., distillation, recrystallization) before use.

    • Ammonia Source: The most common source of ammonia is ammonium acetate.[7] Ensure it is dry and of high purity. An excess of the ammonia source is often used to drive the reaction forward and can help minimize the formation of oxazole byproducts.[6]

  • Reaction Temperature:

    • Temperature plays a crucial role in reaction kinetics. While some reactions proceed at room temperature, others require heating to overcome the activation energy barrier.[3]

    • However, excessive heat can promote side reactions and decomposition of reactants or products.[3][8] For instance, in some catalyst-free syntheses using glycerol, increasing the temperature beyond 90°C has been shown to decrease the yield.[3][8] It is essential to find the optimal temperature for your specific substrate combination.

  • Solvent Selection:

    • The solvent must be able to dissolve the reactants to a reasonable extent.[9] Poor solubility of starting materials is a common reason for low yields.[9]

    • Polar protic solvents like ethanol and methanol are frequently used and can help in solvating the ammonium acetate.[9] In some cases, polar aprotic solvents like DMF or DMSO have proven effective, particularly in catalyzed versions of the reaction.[9] Greener alternatives like glycerol have also been shown to give excellent results, sometimes even without a catalyst.[3][8]

  • Catalysis:

    • While the classical Debus-Radziszewski synthesis can proceed without a catalyst, the addition of a catalyst can significantly improve yields and reduce reaction times.[3]

    • Various catalysts, including Brønsted acids (like silicotungstic acid), Lewis acids, and solid-supported catalysts (such as γ-Al2O3 NPs), have been successfully employed.[3] For example, using 7.5 mol% of silicotungstic acid in ethanol at reflux has been reported to achieve a 94% yield for certain trisubstituted imidazoles.[3]

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_reagents->start Impure/Incorrect Stoichiometry optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents OK optimize_temp->start Suboptimal Temp optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent Temp Optimized optimize_solvent->start Poor Solubility optimize_catalyst Evaluate Catalyst Addition/Type optimize_solvent->optimize_catalyst Solvent Selected optimize_catalyst->start No/Inefficient Catalyst monitor_reaction Monitor Reaction Progress (TLC) optimize_catalyst->monitor_reaction Catalyst Chosen monitor_reaction->start Incomplete Reaction successful_synthesis Improved Yield monitor_reaction->successful_synthesis Reaction Complete

Caption: Troubleshooting logic for low yield in imidazole synthesis.

Issue 2: Formation of Significant Byproducts

The appearance of unexpected spots on a TLC plate or difficulties in purification often point to the formation of side products.

Question: During the synthesis of a 2-substituted imidazole via the Wallach synthesis, I'm observing multiple byproducts. What are they likely to be and how can I minimize their formation?

Answer: The Wallach synthesis, which typically involves the reaction of an N,N'-disubstituted oxamide with a dehydrating agent like phosphorus oxychloride, can be prone to side reactions if not carefully controlled.[10][11]

  • Common Side Products:

    • Incompletely cyclized intermediates: The reaction proceeds through several steps, and incomplete reaction can leave various intermediates in the final mixture.

    • Polymeric materials: Under harsh conditions (e.g., high temperatures, strong acids), starting materials or intermediates can polymerize, leading to insoluble, often dark-colored materials.[12]

    • Rearrangement products: Depending on the substrates and conditions, skeletal rearrangements can sometimes occur.

  • Strategies for Minimizing Byproducts:

    • Temperature Control: Maintain strict control over the reaction temperature. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Slow Addition of Reagents: Add reagents, particularly the dehydrating agent, slowly and in a controlled manner to avoid localized overheating and uncontrolled reactions.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive starting materials and intermediates.

    • Purity of Starting Materials: As with any synthesis, ensure the purity of your starting N,N'-disubstituted oxamide.

Issue 3: Difficulties in Product Purification

Even with a successful reaction, isolating the pure imidazole derivative can be challenging due to its physical properties.

Question: My imidazole derivative is proving difficult to purify by column chromatography. I'm observing significant tailing and poor separation. What can I do?

Answer: The basic nature of the imidazole ring often leads to strong interactions with the acidic silica gel used in column chromatography, resulting in tailing and poor separation.[13] Here are several strategies to overcome this:

  • Modify the Mobile Phase:

    • Add a Basic Modifier: Incorporating a small amount (typically 0.1-1%) of a base like triethylamine or pyridine into your eluent can neutralize the acidic sites on the silica gel, significantly reducing tailing and improving the peak shape.[13]

  • Change the Stationary Phase:

    • Alumina: For basic compounds like imidazoles, using neutral or basic alumina as the stationary phase can provide better separation and eliminate the tailing caused by interactions with acidic silica.[13]

    • Reverse-Phase Chromatography: If your imidazole derivative is sufficiently non-polar, reverse-phase chromatography using a C18-functionalized silica gel might be a viable alternative.[13]

  • Improve Sample Loading:

    • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel or celite. After evaporating the solvent, the dry powder can be loaded onto the column. This technique often leads to sharper bands and better separation.[13][14]

  • Alternative Purification Techniques:

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification.[13][14] Careful solvent selection is key to obtaining high purity and good recovery.

    • Acid-Base Extraction: The basicity of the imidazole ring can be exploited for purification. An acidic wash will protonate the imidazole, making it soluble in the aqueous layer and allowing for the separation from non-basic organic impurities.[13] Subsequent neutralization of the aqueous layer and extraction with an organic solvent will recover the purified imidazole.[13]

Table 1: Comparison of Purification Techniques for Imidazole Derivatives

Purification TechniqueAdvantagesDisadvantagesBest Suited For
Column Chromatography (with modifier) High resolution, applicable to a wide range of compounds.[13]Can be time-consuming, requires solvent, potential for tailing.[13]Complex mixtures, separation of isomers.
Recrystallization Can yield very pure product, scalable.Only applicable to solids, requires suitable solvent, potential for product loss in mother liquor.Crude solid products with moderate to high purity.
Acid-Base Extraction Simple, rapid, good for removing non-basic impurities.[13]Only separates based on acidity/basicity, may not remove all impurities.Crude reaction mixtures containing non-basic byproducts.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are some "green" or more environmentally friendly approaches to imidazole synthesis?

A1: There is a growing emphasis on developing more sustainable synthetic methods. For imidazole synthesis, this includes:

  • Solvent-Free Reactions: Many imidazole syntheses can be performed under solvent-free conditions, often with microwave assistance, which can reduce reaction times and energy consumption while eliminating solvent waste.[9][15]

  • Use of Greener Solvents: When a solvent is necessary, bio-based alcohols like ethanol or glycerol are considered greener alternatives to traditional petroleum-based solvents.[9]

  • Catalysis: The use of efficient and recyclable catalysts can reduce waste and improve the overall efficiency of the synthesis.[16]

Q2: How can microwave irradiation be used to optimize imidazole synthesis?

A2: Microwave-assisted synthesis has emerged as a powerful tool for accelerating many organic reactions, including imidazole synthesis.[17][18] The key advantages include:

  • Rapid Heating: Microwaves directly heat the reaction mixture, leading to much faster reaction rates and significantly reduced reaction times compared to conventional heating methods.[15][17]

  • Improved Yields: In many cases, microwave irradiation can lead to higher product yields and cleaner reaction profiles.[17]

  • Enhanced Selectivity: The rapid and uniform heating can sometimes lead to improved reaction selectivity.

It's important to note that reaction conditions often need to be re-optimized when transitioning from conventional heating to microwave irradiation.[17]

Q3: What is the Van Leusen imidazole synthesis and when is it a good choice?

A3: The Van Leusen imidazole synthesis is a versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[19][20] It involves the reaction of TosMIC with an aldimine (which can be formed in situ from an aldehyde and an amine). This method is particularly useful for the synthesis of 1,4- and 1,4,5-substituted imidazoles.[20] It offers a high degree of flexibility in the substituents that can be introduced onto the imidazole ring.

Section 3: Experimental Protocols

Protocol 1: General Procedure for the Debus-Radziszewski Synthesis of a 2,4,5-Trisubstituted Imidazole

This protocol provides a general guideline. The optimal conditions (temperature, solvent, catalyst) may vary depending on the specific substrates used.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the 1,2-dicarbonyl compound (1.0 mmol), the aldehyde (1.0 mmol), and ammonium acetate (3.0-5.0 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 5-10 mL) and, if desired, the catalyst (e.g., a catalytic amount of a Brønsted or Lewis acid).

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., reflux) and stir for the required time (monitor by TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into cold water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Reaction Workflow Diagram:

debus_radziszewski_workflow A Combine Reactants: 1,2-Dicarbonyl, Aldehyde, Ammonium Acetate B Add Solvent (& Catalyst if used) A->B C Heat to Optimized Temperature B->C D Monitor Reaction by TLC C->D E Reaction Complete D->E Starting material consumed F Cool and Quench with Water E->F G Extract with Organic Solvent F->G H Purify Crude Product (Chromatography/Recrystallization) G->H I Pure Imidazole H->I

References

Technical Support Center: Troubleshooting N-Methylation Side Reactions in Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in imidazole synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and often frustrating issue of N-methylation side reactions. Our goal is to equip you with the knowledge to not only identify and solve these issues but also to proactively prevent them in your future syntheses.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant N-methylated byproduct in my imidazole synthesis. What is the likely source of the methyl group?

A1: The most common culprits for unintended N-methylation are the solvents and reagents used in the reaction. N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are well-documented sources of methyl groups, especially at elevated temperatures.[1][2][3] Under certain conditions, these solvents can decompose or react to transfer a methyl group to a nucleophilic nitrogen on the imidazole ring. Reagents used for other purposes, if not chosen carefully, can also act as methylating agents.

Q2: Why is N-methylation more prevalent in certain imidazole synthesis methods than others?

A2: The propensity for N-methylation is highly dependent on the reaction mechanism and conditions of the specific synthesis method. For instance, in reactions that require high temperatures and the use of solvents like DMF, such as some variations of the Debus-Radziszewski synthesis, the risk of N-methylation increases.[4][5] The basicity of the reaction medium and the nucleophilicity of the imidazole nitrogen atoms also play a crucial role.[6]

Q3: Can I use protecting groups to prevent N-methylation?

A3: Absolutely. Protecting the imidazole nitrogen is a highly effective strategy to prevent unwanted N-alkylation.[7][8] A suitable protecting group will mask the nucleophilic nitrogen during the critical steps of your synthesis and can be cleanly removed later. The choice of protecting group is critical and depends on its stability to the subsequent reaction conditions and the ease of its removal.[7][9][10]

Q4: Are there "safer" solvents I can use to avoid N-methylation from the start?

A4: Yes, substituting problematic solvents is a key preventative measure. A range of alternative solvents to DMF and DMSO are now available and have been successfully employed in various syntheses.[11][12][13][14] These include greener options like Cyrene™ (dihydrolevoglucosenone) and gamma-valerolactone (GVL), as well as other polar aprotic solvents like N-butyl-2-pyrrolidinone (NBP) and propylene carbonate.[11][15] The optimal choice will depend on the specific requirements of your reaction, including reactant solubility and desired reaction temperature.

In-Depth Troubleshooting Guides

Issue 1: Unwanted N-Methylation in Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski synthesis, which condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia, is a versatile method for preparing substituted imidazoles.[16][17][18] However, it can be prone to side reactions, including N-methylation, particularly when run at high temperatures in DMF.[4]

Troubleshooting Workflow:

start N-Methylated Byproduct Detected in Debus-Radziszewski Synthesis solvent Identify Solvent as Potential Methyl Source (e.g., DMF) start->solvent temp Evaluate Reaction Temperature start->temp base Assess Base and Stoichiometry start->base action1 Substitute Solvent solvent->action1 action2 Lower Reaction Temperature temp->action2 action3 Optimize Ammonia Excess base->action3 outcome1 Reduced/Eliminated N-Methylation action1->outcome1 outcome2 Low Yield or Incomplete Reaction action1->outcome2 action2->outcome1 action2->outcome2 action3->outcome1 reoptimize Re-optimize Temperature and Time for New Solvent outcome2->reoptimize

Caption: Troubleshooting workflow for N-methylation in Debus-Radziszewski synthesis.

Causality and Recommended Actions:

  • Solvent-Induced Methylation: At elevated temperatures, DMF can decompose to generate dimethylamine and carbon monoxide, or act as a methyl source through other pathways.[3]

    • Action: Replace DMF with a less reactive solvent. See the "Alternative Solvents" section for a comparative table. For many applications, a mixture of DMSO and ethyl acetate (EtOAc) or N-butyl-2-pyrrolidinone (NBP) can be effective alternatives.[12]

  • High Temperature: Higher temperatures accelerate the decomposition of solvents like DMF and increase the rate of the N-methylation side reaction.

    • Action: If possible, lower the reaction temperature. Monitor the reaction progress by TLC or HPLC to ensure the desired reaction still proceeds at a reasonable rate. Microwave-assisted synthesis can sometimes promote the desired reaction at lower bulk temperatures and shorter reaction times, potentially reducing side reactions.[5]

  • Insufficient Ammonia: A large excess of ammonia is often used to favor the formation of the diimine intermediate, which is crucial for imidazole ring formation, and can help outcompete the N-methylation pathway.[19]

    • Action: Increase the molar excess of ammonia or ammonium acetate. This can help drive the equilibrium towards the desired product and minimize side reactions.

Protocol: Modified Debus-Radziszewski Synthesis to Minimize N-Methylation

  • Reactant Preparation: In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1.0 eq.) and the aldehyde (1.0 eq.) in a suitable alternative solvent (e.g., N-butyl-2-pyrrolidinone).

  • Ammonia Addition: Add a significant molar excess of ammonium acetate (at least 2.5 eq.).

  • Reaction: Heat the mixture to a moderate temperature (e.g., 70-90°C) and monitor the reaction progress by TLC. Avoid excessive heating.

  • Work-up: After completion, cool the reaction mixture and proceed with your standard aqueous work-up and extraction protocol.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Issue 2: N-Methylation during N-Alkylation of a Pre-formed Imidazole Ring

When the goal is to alkylate an existing imidazole ring with a specific alkyl group, unintended methylation can occur if a methylating agent is inadvertently present.

Troubleshooting and Prevention:

  • Reagent Purity: Ensure that all reagents, including the alkylating agent and the base, are free from methylating contaminants.

  • Solvent Choice: As with the Debus-Radziszewski synthesis, avoid using DMF or DMSO if possible, especially if the reaction requires heating. Tetrahydrofuran (THF) or dioxane are often suitable alternatives when used with strong bases like sodium hydride (NaH).[6]

  • Protecting Groups: If regioselectivity of alkylation is also a concern (alkylation at N1 vs. N3), the use of a protecting group on one of the nitrogen atoms can be an effective strategy to direct the alkylation to the desired position and prevent any unwanted methylation.[7][8]

Experimental Workflow for Selective N-Alkylation using a Protecting Group:

start Imidazole Substrate protect Protect Imidazole Nitrogen (e.g., with Boc or Trityl group) start->protect deprotonate Deprotonate Remaining N-H protect->deprotonate alkylate Alkylate with Desired Alkyl Halide deprotonate->alkylate deprotect Remove Protecting Group alkylate->deprotect product Desired N-Alkylated Imidazole deprotect->product

Caption: Workflow for selective N-alkylation of imidazole using a protecting group.

Data and Protocols

Table 1: Comparison of Alternative Solvents to DMF
SolventBoiling Point (°C)PropertiesPotential AdvantagesConsiderations
N,N-Dimethylformamide (DMF) 153Polar aprotic, good solvent for many organics"Standard" solvent, well-understoodSource of N-methylation , reprotoxic[13]
N-Butyl-2-pyrrolidinone (NBP) 243Polar aproticLow toxicity, high boiling pointHigher viscosity, higher cost
Cyrene™ 227Bio-based, polar aprotic"Green" solvent, biodegradableCan be unstable at high temperatures or under acidic/basic conditions
gamma-Valerolactone (GVL) 207Bio-based, polar aproticLow toxicity, biodegradable[15]Lower polarity than DMF
DMSO/EtOAc Mixture VariablePolar aprotic mixtureCan be tuned for solubility, reduced DMSO-related side reactionsRequires optimization of the solvent ratio
Propylene Carbonate 242Polar aprotic, low toxicity"Green" solvent, high boiling pointMay have different solubility profiles than DMF
Protocol: Detection and Quantification of N-Methylated Byproducts by HPLC-UV

This protocol provides a general method for the analysis of an imidazole synthesis reaction mixture to identify and quantify the desired product and any N-methylated side products.

  • Sample Preparation:

    • Dilute a small aliquot of the crude reaction mixture in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • System: A standard HPLC system with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is often a good starting point. The exact gradient will need to be optimized for your specific compounds.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Choose a wavelength where both the desired product and the potential N-methylated byproduct have significant absorbance (e.g., 215 nm or 254 nm).[20]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare standard solutions of your purified desired product and, if available, the N-methylated byproduct at known concentrations.

    • Generate a calibration curve for each compound by plotting peak area against concentration.

    • Determine the concentration of each compound in your reaction mixture by comparing their peak areas to the calibration curves.

This analytical method is crucial for accurately assessing the success of your troubleshooting efforts.[21]

References

Technical Support Center: Purification of Chlorinated Imidazole Methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of chlorinated imidazole methanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven solutions to common and complex purification challenges. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.

Section 1: Troubleshooting Common Purification Issues

This section addresses the most frequently encountered problems during the purification of chlorinated imidazole methanol derivatives. Each question is followed by a detailed explanation of the causes and a step-by-step guide to resolving the issue.

Q1: I'm observing significant tailing of my chlorinated imidazole methanol derivative on a silica gel column. What causes this, and how can I achieve a sharper elution profile?

A1: Understanding the Root Cause of Tailing

Tailing is a common issue when purifying basic compounds like imidazoles on acidic silica gel. The primary cause is the strong interaction between the basic nitrogen atoms in the imidazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to a non-ideal equilibrium during elution, resulting in a drawn-out or "tailing" peak shape. The presence of a polar methanol group and the electron-withdrawing chlorinated ring can further complicate these interactions.

Troubleshooting Workflow:

G start Tailing Observed on Silica Gel step1 Add a Basic Modifier to the Mobile Phase (e.g., 0.1-1% Triethylamine or Pyridine) start->step1 step2 Switch to a Different Stationary Phase (e.g., Neutral or Basic Alumina) step1->step2 If tailing persists step3 Employ Dry Loading Technique step2->step3 For further improvement result Improved Peak Shape and Resolution step3->result

Caption: Troubleshooting logic for resolving peak tailing.

Detailed Remediation Steps:

  • Incorporate a Basic Modifier: The most direct way to mitigate tailing is to add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase (typically 0.1-1% v/v).[1] These modifiers compete with your compound for the acidic sites on the silica gel, effectively neutralizing them and allowing for a more symmetrical peak shape.

  • Change the Stationary Phase: If a basic modifier is insufficient or incompatible with your derivative, consider switching to a different stationary phase.[1]

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for purifying basic compounds, as it lacks the strong acidic sites that cause tailing.[1]

    • Reverse-Phase Silica (C18): For less polar chlorinated imidazole methanol derivatives, reverse-phase chromatography using a C18 column with a polar mobile phase (e.g., methanol/water or acetonitrile/water) can provide excellent separation.[2]

  • Optimize Sample Loading: The method of sample application to the column can significantly impact peak shape.

    • Dry Loading: Instead of loading your sample dissolved in a solvent, pre-adsorb it onto a small amount of silica gel.[1] This is achieved by dissolving your crude product in a suitable solvent, adding a small amount of silica gel, and then removing the solvent under reduced pressure. The resulting dry powder can then be carefully loaded onto the top of your column, often leading to sharper bands and better separation.[1]

Q2: My chlorinated imidazole methanol derivative is "oiling out" during recrystallization instead of forming crystals. How can I induce proper crystallization?

A2: The Phenomenon of "Oiling Out"

"Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This is often due to a high degree of supersaturation, rapid cooling, or the presence of impurities that inhibit crystal nucleation. The unique polarity imparted by the chlorine, imidazole, and methanol functionalities can make solvent selection for recrystallization particularly challenging.

Strategies to Promote Crystallization:

  • Slow Cooling: Rapid cooling is a common culprit. Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath. Insulating the flask can aid in this process.[1]

  • Solvent System Modification: The choice of solvent is critical. The ideal solvent should dissolve your compound well at its boiling point but poorly at low temperatures.[1]

    • Single Solvent: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene).

    • Two-Solvent System: If a single solvent is not effective, a two-solvent system is often successful. Dissolve the crude product in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes persistently cloudy. Add a few more drops of the "good" solvent to just redissolve the precipitate, and then allow it to cool slowly.[1] Common systems for imidazole derivatives include ethanol/water and ethyl acetate/hexane.[1]

  • Scratching and Seeding:

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create microscopic imperfections that serve as nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline material, adding a single seed crystal to the cooled, supersaturated solution can initiate crystallization.

Q3: I'm struggling to separate regioisomers of my chlorinated imidazole methanol derivative. What chromatographic strategies can I employ?

A3: Tackling Isomeric Separations

Regioisomers, particularly those involving different chlorination patterns on the imidazole or an associated aromatic ring, can have very similar polarities, making them difficult to separate by standard chromatography.[3]

Advanced Chromatographic Solutions:

  • Gradient Elution: If you are using an isocratic (constant solvent composition) mobile phase, switching to a gradient elution can significantly improve resolution.[1] Start with a less polar solvent system and gradually increase the polarity over the course of the separation. This will help to resolve compounds with close Rf values.

  • High-Performance Liquid Chromatography (HPLC): For challenging separations, HPLC offers superior resolving power compared to flash column chromatography.[4][5]

    • Normal-Phase HPLC: Can provide better separation than flash chromatography due to more efficient packing materials.

    • Reverse-Phase HPLC: Often provides a different selectivity compared to normal-phase chromatography and can be highly effective for separating isomers.

  • Chiral Chromatography: If your derivative is chiral, specialized chiral columns are necessary to separate the enantiomers. Polysaccharide-based chiral stationary phases are commonly used for this purpose with polar organic mobile phases.[6][7]

Purification TechniqueTypical PurityTypical YieldKey Considerations
Column Chromatography 50-80%>95%Good for complex mixtures; can be time-consuming.[1]
Recrystallization 80-95%>99%Excellent for final polishing; requires a suitable solvent.[1][8]
Acid-Base Extraction Variable>90%Effective for removing acidic/basic impurities.[1]
HPLC >98%VariableHigh resolution for difficult separations, including isomers.[4][5]

Section 2: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the purification and handling of chlorinated imidazole methanol derivatives.

Q: What are the most common impurities I should expect in the synthesis of chlorinated imidazole methanol derivatives?

A: Common impurities often include:

  • Unreacted Starting Materials: Incomplete reactions can leave starting materials in your crude product.[9]

  • Over-chlorinated or Under-chlorinated Species: The chlorination step can sometimes yield a mixture of products with varying degrees of chlorination.[10]

  • Regioisomers: Depending on the directing effects of the substituents, chlorination can occur at different positions on the imidazole or other aromatic rings, leading to isomeric impurities.[3]

  • Byproducts from Side Reactions: Depending on the specific synthetic route, various side products can form. For example, reactions with glyoxal can sometimes lead to quinoxaline-type impurities.[9]

Q: How can I effectively remove acidic or basic impurities from my crude product?

A: Acid-base extraction is a highly effective method for this purpose.[1][9]

G start Crude Product in Organic Solvent step1 Wash with Dilute Aqueous Acid (e.g., 1M HCl) start->step1 step2 Separate Layers step1->step2 step3 Aqueous Layer (Contains Protonated Imidazole) step2->step3 step4 Organic Layer (Contains Neutral Impurities) step2->step4 step5 Neutralize Aqueous Layer with Base (e.g., 1M NaOH) step3->step5 step6 Back-extract with Organic Solvent step5->step6 result Purified Product in Organic Layer step6->result

Caption: Workflow for purification via acid-base extraction.

Protocol for Acid-Base Extraction:

  • Dissolve the crude mixture in an organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic imidazole derivative will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.

  • Separate the aqueous layer.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic to neutralize the protonated imidazole, causing it to precipitate if it is insoluble in water.

  • If the product precipitates, it can be collected by vacuum filtration. If it is water-soluble or oils out, it can be back-extracted into a fresh portion of organic solvent.[1]

Q: What analytical techniques are best for assessing the purity of my final product?

A: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method for monitoring reaction progress and assessing the purity of column fractions.[9][11]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity and is excellent for detecting closely related impurities.[5][9][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of your target compound and helps in the identification of unknown impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of your purified compound and can be used to identify and quantify impurities if their signals are resolved.[9]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key purification techniques discussed in this guide.

Protocol 1: Flash Column Chromatography of a Chlorinated Imidazole Methanol Derivative

Objective: To purify a crude chlorinated imidazole methanol derivative from less polar and more polar impurities.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Crude chlorinated imidazole methanol derivative

  • Solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol, potentially with 0.5% triethylamine)

  • Glass column, collection tubes, TLC plates

Procedure:

  • Select the Mobile Phase: Use TLC to determine an appropriate solvent system that gives a good separation of your desired compound from impurities, with an Rf value for your product of around 0.2-0.4.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar solvent mixture. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Load the Sample: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent. Alternatively, use the dry loading method described in Q1. Carefully add the sample to the top of the column.

  • Elute the Column: Begin eluting with the least polar solvent system. If using a gradient, gradually increase the polarity of the mobile phase.

  • Collect and Analyze Fractions: Collect fractions and monitor the elution by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.[1]

Protocol 2: Recrystallization of a Chlorinated Imidazole Methanol Derivative

Objective: To obtain a highly pure crystalline solid from a crude product.

Materials:

  • Crude chlorinated imidazole methanol derivative

  • Recrystallization solvent or solvent pair

  • Erlenmeyer flask, heating source, filtration apparatus

Procedure:

  • Select the Solvent: In a test tube, find a suitable solvent or solvent pair as described in Q2.

  • Dissolve the Crude Product: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent to completely dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cool Slowly: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of cold recrystallization solvent and dry them in a vacuum oven or desiccator to a constant weight.[1]

References

Technical Support Center: Regioselective Imidazole N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Imidazole N-Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselective N-alkylation of imidazoles. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and achieve your desired regioisomeric outcomes.

Introduction: The Challenge of Regioselectivity

The N-alkylation of unsymmetrical imidazoles often presents a significant challenge: the formation of a mixture of regioisomers (N1 and N3 alkylated products). This lack of selectivity arises from the similar nucleophilicity of the two nitrogen atoms in the imidazole ring. After deprotonation, the negative charge is delocalized across both nitrogens, making either susceptible to electrophilic attack.[1] The formation of these isomeric mixtures can complicate purification processes and reduce the overall yield of the desired product.[2]

This guide provides a comprehensive overview of the factors influencing regioselectivity and offers practical strategies to control the outcome of your imidazole N-alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N1 and N3 alkylated regioisomers?

The formation of a mixture of regioisomers is a common issue in the N-alkylation of unsymmetrical imidazoles.[1][2] This is due to the ambident nature of the imidazole anion, where both nitrogen atoms (N1 and N3) are nucleophilic and can react with the alkylating agent.[3] The ratio of the resulting isomers is influenced by a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[3][4]

Q2: What are the key factors that control regioselectivity in imidazole N-alkylation?

Several factors can be manipulated to favor the formation of one regioisomer over the other:

  • Steric Hindrance: Bulky substituents on the imidazole ring or the use of a sterically demanding alkylating agent will favor alkylation at the less hindered nitrogen atom.[2][3][5][6]

  • Electronic Effects: Electron-withdrawing groups on the imidazole ring can decrease the nucleophilicity of the adjacent nitrogen, thereby directing alkylation to the more remote nitrogen.[3][4] Conversely, electron-donating groups can have the opposite effect.

  • Reaction Conditions:

    • Solvent: The polarity of the solvent can influence the tautomeric equilibrium of the imidazole and the solvation of the reacting species, thereby affecting the regioselectivity.[7][8][9] Aprotic solvents are often preferred for reactions where nucleophilicity is key.[7]

    • Base: The choice of base is critical. A strong base will fully deprotonate the imidazole, increasing its nucleophilicity.[2] The nature of the counter-ion from the base can also influence the reaction outcome.

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.[2]

Q3: Can I use a protecting group to achieve absolute regioselectivity?

Yes, using a protecting group is a robust strategy to ensure the alkylation occurs at a specific nitrogen atom.[4][10] A common approach involves protecting one of the nitrogen atoms, performing the alkylation on the unprotected nitrogen, and then removing the protecting group. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a notable example that allows for regioselective N-alkylation.[10]

Q4: Are there alternative methods to traditional N-alkylation for achieving regioselectivity?

Several alternative methods can provide better control over regioselectivity:

  • Mitsunobu Reaction: This reaction utilizes an alcohol, triphenylphosphine, and an azodicarboxylate to achieve N-alkylation under mild conditions. It can be particularly effective for sterically hindered imidazoles and can offer different regioselectivity compared to traditional methods.[2][11][12][13][14]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and can be applied to the N-arylation of imidazoles.[2]

  • Enzymatic Alkylation: In some cases, enzymes can catalyze N-alkylation with high regioselectivity.[15]

Troubleshooting Guide

Problem 1: My N-alkylation reaction is producing a nearly 1:1 mixture of regioisomers.

This is a classic sign of insufficient differentiation between the two nitrogen atoms.

Possible Cause Troubleshooting Steps
Similar Steric and Electronic Environment 1. Increase Steric Hindrance: If possible, use a bulkier alkylating agent. Alternatively, if synthesizing the imidazole from scratch, consider introducing a sterically demanding substituent near one of the nitrogens.[3][6] 2. Introduce an Electron-Withdrawing Group (EWG): An EWG at the C4(5) position will deactivate the adjacent N3 nitrogen, favoring alkylation at the N1 position.[4]
Reaction Conditions Not Optimized 1. Vary the Solvent: Experiment with solvents of different polarities (e.g., THF, DMF, acetonitrile). Aprotic solvents often work well.[7] 2. Change the Base: The choice of base can significantly impact the outcome. Try different bases such as NaH, K₂CO₃, or Cs₂CO₃.[16][17][18][19] 3. Adjust the Temperature: Lowering the reaction temperature may improve selectivity.[2]
Tautomeric Equilibrium The position of the tautomeric equilibrium in the starting imidazole can influence the product ratio, especially under neutral conditions.[3] Consider using a strong base to generate the imidazolide anion, which can provide a more predictable outcome.

Problem 2: The reaction is sluggish or gives a low yield.

Low reactivity can be due to several factors.

Possible Cause Troubleshooting Steps
Poor Nucleophilicity of the Imidazole 1. Use a Stronger Base: Ensure complete deprotonation of the imidazole to maximize its nucleophilicity.[2] 2. Consider an Activating Agent: In some cases, additives can enhance the reactivity of the imidazole.[2]
Steric Hindrance Bulky groups on either the imidazole or the alkylating agent can slow down the reaction.[2][5] 1. Increase Reaction Temperature: This can help overcome the activation energy barrier, but be mindful that it might negatively impact regioselectivity. 2. Use Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction rate.[2] 3. Consider the Mitsunobu Reaction: This method is often effective for sterically demanding substrates.[2]
Decomposition of Reagents 1. Use Fresh Reagents: Ensure your alkylating agent and imidazole are pure and dry. 2. Anhydrous Conditions: If using moisture-sensitive reagents like NaH, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.[2]

Problem 3: Formation of quaternary imidazolium salts.

This side reaction occurs when the N-alkylated product undergoes a second alkylation.[2]

Possible Cause Troubleshooting Steps
Highly Reactive Alkylating Agent 1. Use a Less Reactive Alkylating Agent: If the reaction allows, switch to a less reactive electrophile.[2] 2. Control Stoichiometry: Use a slight excess of the imidazole relative to the alkylating agent.[2]
Prolonged Reaction Time or High Temperature 1. Monitor the Reaction: Closely follow the reaction progress using TLC or LC-MS and stop it once the starting material is consumed.[2] 2. Lower the Reaction Temperature: This will reduce the rate of the second alkylation.[2]
High Concentration of Reactants Dilute the Reaction Mixture: Lowering the concentration can decrease the likelihood of the product reacting further.[2]

Experimental Protocols

Protocol 1: General Procedure for Regioselective N-Alkylation using a Strong Base

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a solution of the substituted imidazole (1.0 mmol) in an anhydrous aprotic solvent (e.g., THF or DMF, 10 mL) under an inert atmosphere (N₂ or Ar), add a strong base (e.g., NaH, 1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Gentle heating may be required for less reactive alkylating agents.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Protocol 2: General Procedure for Mitsunobu Reaction for N-Alkylation

This protocol is a general guideline and may require optimization for specific substrates.[2]

  • Preparation: Dissolve the imidazole derivative (1.0 mmol), the alcohol (1.2 mmol), and triphenylphosphine (PPh₃, 1.5 mmol) in an anhydrous solvent (e.g., THF or DCM) under an inert atmosphere (N₂ or Ar).[2]

  • Addition of Azodicarboxylate: Cool the solution to 0 °C in an ice bath. Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 mmol) in the same solvent.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.[2]

  • Work-up: Remove the solvent under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography to remove triphenylphosphine oxide and other byproducts and to separate the regioisomers.

Visualizing the Concepts

Decision-Making Workflow for Troubleshooting Poor Regioselectivity

troubleshooting_workflow start Poor N-Alkylation Regioselectivity steric Is steric differentiation possible? start->steric electronic Are electronic effects strong enough? steric->electronic No increase_steric Increase steric bulk of alkylating agent or ring substituent. steric->increase_steric Yes conditions Have you tried varying reaction conditions? electronic->conditions Yes add_ewg Introduce strong EWG to direct substitution to remote N. electronic->add_ewg No vary_conditions Switch base/solvent. (e.g., NaH/THF vs. K2CO3/DMF) conditions->vary_conditions No improved Improved Regioselectivity conditions->improved Yes protecting_group Use a protecting group strategy (e.g., SEM group) for definitive control. increase_steric->conditions add_ewg->conditions poor Selectivity Still Poor vary_conditions->poor poor->protecting_group

Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.

General Reaction Scheme for Imidazole N-Alkylation

reaction_scheme cluster_conditions Conditions cluster_products Products imidazole Unsymmetrical Imidazole plus1 + imidazole->plus1 arrow imidazole->arrow alkylating_agent Alkylating Agent (R-X) base Base alkylating_agent->arrow base->arrow solvent Solvent solvent->arrow n1_product N1-alkylated (Major or Minor) n3_product N3-alkylated (Major or Minor) plus1->alkylating_agent arrow->n1_product arrow->n3_product

Caption: General reaction scheme illustrating the formation of regioisomers.

References

Scaling up the synthesis of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common challenges in the synthesis of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol, tailored for chemistry professionals. This technical support center provides detailed troubleshooting, frequently asked questions, and a validated experimental protocol.

Introduction

This compound is a substituted imidazole derivative of interest in pharmaceutical and materials science research. The synthesis of such heterocyclic alcohols typically involves the creation of a functional group at the C2 position of the imidazole ring, followed by its reduction. A common and effective route is the reduction of the corresponding aldehyde, 1-methyl-5-chloro-1H-imidazole-2-carbaldehyde, using a hydride reducing agent. While theoretically straightforward, scaling up this synthesis can present challenges related to yield, purity, and reaction control. This guide provides expert-driven solutions to common problems encountered during this process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, particularly focusing on the reduction step.

Problem 1: Low or No Product Yield

Question: I performed the reduction of 1-methyl-5-chloro-1H-imidazole-2-carbaldehyde with lithium aluminum hydride (LAH), but my final yield is extremely low. What are the potential causes and how can I fix this?

Answer: Low yields in hydride reductions, especially with reactive reagents like LAH, are a frequent issue.[1] The problem can typically be traced to one of the following areas:

  • Cause 1: Inactive Reducing Agent

    • Explanation: Lithium aluminum hydride is highly reactive and decomposes upon exposure to atmospheric moisture. If the reagent is old or has been handled improperly, its activity will be significantly diminished.

    • Solution:

      • Always use a fresh, unopened bottle of LAH or a properly stored, sealed container.

      • Perform the reaction under a strictly inert atmosphere (e.g., dry nitrogen or argon).

      • Ensure all glassware is oven-dried or flame-dried immediately before use to remove any adsorbed water.

  • Cause 2: Suboptimal Reaction Temperature

    • Explanation: While the reduction is often initiated at a low temperature (e.g., 0 °C) to control reactivity, the reaction may require warming to room temperature or gentle heating to proceed to completion. Insufficient temperature can lead to an incomplete reaction.[1]

    • Solution: After the initial addition of the substrate at 0 °C, allow the reaction mixture to slowly warm to room temperature and stir for an extended period (e.g., 16 hours).[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Cause 3: Inefficient Quenching and Work-up

    • Explanation: The work-up procedure for LAH reactions is critical for product isolation. Improper quenching can lead to the formation of gelatinous aluminum salts that trap the product, making extraction difficult and reducing yield. The target molecule, being a polar alcohol, may also have significant water solubility, leading to losses during the aqueous work-up.[1]

    • Solution:

      • Employ a Fieser work-up procedure after the reaction is complete. For a reaction with 'x' grams of LAH, cool the mixture to 0 °C and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, with vigorous stirring. This method is designed to produce a granular precipitate that is easily filtered.

      • After filtration of the aluminum salts, saturate the aqueous filtrate with NaCl (salting out) before extraction to decrease the polarity of the aqueous layer and drive the product into the organic phase.

      • Use a more polar solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol, and perform multiple extractions to ensure complete recovery.

Problem 2: Presence of Significant Impurities in the Final Product

Question: My NMR spectrum shows the desired product, but also several other significant peaks. What are these impurities and how can I avoid them?

Answer: Impurity formation can result from side reactions or incomplete reactions. The identity of the impurity provides clues to its origin.

  • Cause 1: Unreacted Starting Material

    • Explanation: The most common "impurity" is often the starting aldehyde, indicating an incomplete reaction. This can be due to insufficient reducing agent or inadequate reaction time/temperature.[1]

    • Solution:

      • Use a slight excess of the reducing agent (e.g., 1.5-2.0 equivalents of LAH).

      • Monitor the reaction closely by TLC until the starting material spot has completely disappeared.

      • If the reaction stalls, consider a modest increase in temperature.

  • Cause 2: Formation of Side Products

    • Explanation: Imidazole rings can be susceptible to side reactions under strongly basic or reactive conditions.[3] Although the C-Cl bond is generally stable, aggressive reaction conditions could potentially lead to side products. More commonly, impurities may arise from the synthesis of the aldehyde precursor.

    • Solution:

      • Ensure the starting aldehyde is of high purity before beginning the reduction. Purify it via column chromatography or recrystallization if necessary.

      • Maintain careful temperature control during the addition of reagents. Add the aldehyde solution dropwise to the LAH slurry at 0 °C to prevent temperature spikes that could promote side reactions.[2]

      • Purify the final crude product using silica gel column chromatography. A solvent gradient system (e.g., starting with pure dichloromethane and gradually adding methanol) is often effective for separating the polar alcohol product from less polar impurities.

Troubleshooting Workflow Diagram

G cluster_yield Low Yield Path cluster_purity Impurity Path start Initial Observation: Low Yield or Impure Product check_reagent Check LAH Activity start->check_reagent Low Yield check_sm Unreacted Starting Material? start->check_sm Impure Product check_conditions Verify Reaction Conditions check_reagent->check_conditions sol_reagent Use fresh LAH under inert atmosphere. check_reagent->sol_reagent check_workup Review Work-up & Extraction check_conditions->check_workup sol_conditions Monitor by TLC. Allow to warm to RT. Increase reaction time. check_conditions->sol_conditions sol_workup Use Fieser work-up. 'Salt out' aqueous layer. Use polar extraction solvent. check_workup->sol_workup check_side_products Unknown Side Products? check_sm->check_side_products sol_sm Use excess LAH (1.5-2 eq). Monitor to completion via TLC. check_sm->sol_sm sol_side_products Purify starting aldehyde. Control temperature during addition. Purify final product via column. check_side_products->sol_side_products

Caption: A workflow for diagnosing and solving common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for scaling up the production of this compound? A1: A robust and scalable two-step sequence is generally preferred. The first step involves the formylation of 1-methyl-5-chloro-1H-imidazole at the C2 position to yield 1-methyl-5-chloro-1H-imidazole-2-carbaldehyde. This can be achieved through methods like a Vilsmeier-Haack reaction or by lithiation at the C2 position followed by quenching with an electrophile like N,N-dimethylformamide (DMF). The second step is the reduction of the resulting aldehyde to the primary alcohol, for which lithium aluminum hydride (LAH) in an anhydrous ether solvent is a highly effective and common choice.[2]

Q2: Are there alternative reducing agents to Lithium Aluminum Hydride (LAH)? A2: Yes, while LAH is very effective, other reducing agents can be considered. Sodium borohydride (NaBH₄) is a milder and safer alternative that readily reduces aldehydes. It can be used in protic solvents like ethanol or methanol, which simplifies the work-up procedure. However, its reactivity can sometimes be insufficient for less reactive substrates. For a scale-up operation, the improved safety profile of NaBH₄ may be a significant advantage.

Q3: What are the critical parameters to control during the reduction step? A3: The three most critical parameters are:

  • Anhydrous Conditions: Essential for LAH to prevent decomposition and ensure reactivity.[2]

  • Temperature Control: The reaction is highly exothermic. Initial addition of the substrate should be done at a low temperature (0 °C) to manage the reaction rate and prevent side reactions. The reaction may then be allowed to proceed at room temperature.[1]

  • Stoichiometry: A slight excess of the hydride reagent is recommended to ensure the reaction goes to completion, but a large excess should be avoided as it complicates the quenching and work-up process.

Q4: How can I best monitor the progress of the reaction? A4: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a suitable mobile phase (e.g., 50% ethyl acetate in hexanes or 5% methanol in dichloromethane) to achieve good separation between the more polar alcohol product and the less polar starting aldehyde. The disappearance of the starting material spot is a reliable indicator of reaction completion.

Experimental Protocol: Reduction of Aldehyde

This protocol describes the reduction of 1-methyl-5-chloro-1H-imidazole-2-carbaldehyde to this compound.

Materials and Equipment
  • 1-methyl-5-chloro-1H-imidazole-2-carbaldehyde

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Round-bottom flasks, magnetic stirrer, dropping funnel, condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure
  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask under a positive pressure of nitrogen.

  • Reagent Preparation: In the flask, suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF (approx. 10 mL per gram of LAH). Cool the slurry to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 1-methyl-5-chloro-1H-imidazole-2-carbaldehyde (1.0 eq.) in anhydrous THF (approx. 10 mL per gram) in the dropping funnel. Add the aldehyde solution dropwise to the stirred LAH slurry over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction by TLC until all starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Cautiously and slowly quench the reaction by the sequential dropwise addition of water (1 mL per gram of LAH used), followed by 15% aqueous NaOH solution (1 mL per gram of LAH), and finally water (3 mL per gram of LAH).

  • Filtration: A white, granular precipitate should form. Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Combine the filtrate and the washings. Wash the combined organic solution with brine, separate the layers, and dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. If necessary, purify the product further by silica gel column chromatography using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Summary Table
ParameterRecommended ValueRationale
LAH Stoichiometry 1.5 - 2.0 equivalentsEnsures complete conversion of the starting aldehyde.[1]
Reaction Temperature 0 °C to Room Temp.Controls initial exotherm, then allows the reaction to proceed to completion.[2]
Solvent Anhydrous THFAprotic ether solvent is required for LAH stability and reactivity.
Reaction Time 12 - 16 hoursTypically sufficient for complete conversion at room temperature. Monitor by TLC.[2]
Work-up Method Fieser Method (H₂O, NaOH, H₂O)Produces easily filterable aluminum salts, improving product isolation.

References

Technical Support Center: Synthesis of Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Substituted Imidazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis and purification of imidazole derivatives. As a core heterocyclic motif in numerous pharmaceuticals and natural products, the efficient synthesis of imidazoles is of paramount importance.[1][2][3] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common impurities and side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Debus-Radziszewski synthesis is giving a low yield and a significant, less polar byproduct. What is this impurity and how can I prevent its formation?

A1: This is a classic and frequent challenge in this multicomponent synthesis. The most common byproduct is a substituted oxazole .[4]

Causality: Competing Reaction Pathways

The Debus-Radziszewski reaction condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source like ammonium acetate) to form the imidazole ring.[5][6] However, the dicarbonyl and aldehyde can also condense without the full incorporation of two nitrogen atoms, leading to an oxazole. This competing pathway becomes significant when the concentration of reactive ammonia species is insufficient.

Troubleshooting & Prevention Strategy:

The key is to favor the imidazole formation pathway by manipulating the reaction conditions to ensure the diimine intermediate is formed preferentially.[4]

  • Excess Ammonia/Ammonium Salt: The most effective strategy is to use a significant molar excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate).[4] This shifts the reaction equilibrium towards the formation of the diimine from the 1,2-dicarbonyl, which is the key intermediate for the imidazole ring.

  • Order of Addition: Consider adding the aldehyde slowly to a pre-stirred mixture of the 1,2-dicarbonyl and the ammonia source. This ensures the aldehyde primarily encounters the desired diimine intermediate rather than reacting directly with the dicarbonyl compound.[4]

  • Solvent Choice: While various solvents can be used, protic solvents like ethanol or even greener options like glycerol can facilitate the necessary proton transfers in the condensation steps.[7]

  • Temperature Control: Excessive heat can promote side reactions and decomposition, leading to tar formation.[4] Monitor the reaction and maintain the optimal temperature for your specific substrates. For many syntheses, gentle heating (e.g., 70-90°C) is sufficient.[4]

Below is a diagram illustrating the competing reaction pathways.

G Start 1,2-Dicarbonyl + Aldehyde Ammonia_High High [NH3] Start->Ammonia_High Excess Ammonia Ammonia_Low Low [NH3] Start->Ammonia_Low Insufficient Ammonia Diimine Diimine Intermediate Ammonia_High->Diimine Favors Oxazole Oxazole Byproduct Ammonia_Low->Oxazole Favors (Direct Condensation) Imidazole Desired Imidazole Product Diimine->Imidazole Condenses with Aldehyde

Caption: Competing pathways in Radziszewski synthesis.

Q2: I am performing an N-alkylation on my synthesized imidazole and obtaining two products. One is my desired product, but the other appears to be a salt that is insoluble in my extraction solvent. What is happening?

A2: You are likely observing the formation of a quaternary imidazolium salt due to over-alkylation. This is a very common impurity when N-alkylating imidazoles.[8]

Causality: Product Reactivity

The nitrogen atoms of the imidazole ring are nucleophilic. After the first N-alkylation, the resulting N-substituted imidazole is still a nucleophile and can react with a second molecule of your alkylating agent. This second alkylation forms a positively charged quaternary imidazolium salt. This is particularly problematic with highly reactive alkylating agents like methyl iodide or benzyl bromide.

Troubleshooting & Prevention Strategy:

The goal is to control the reaction to favor mono-alkylation.

  • Stoichiometry Control: Use a slight excess (1.05-1.2 equivalents) of the imidazole starting material relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent and is consumed before significant double alkylation can occur.

  • Slow Addition & Temperature Control: Add the alkylating agent slowly to the reaction mixture at a reduced temperature (e.g., 0 °C) and then allow it to warm to room temperature.[8] This helps to control the reaction rate and minimize the immediate reaction of the newly formed product.

  • Choice of Base: The choice of base is critical. A strong base (e.g., NaH) will fully deprotonate the imidazole, creating a highly reactive imidazolide anion. While this speeds up the first alkylation, it can also accelerate the second. A weaker base (e.g., K₂CO₃) may provide better control.[9][10]

  • Monitor the Reaction: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting imidazole is consumed.[8]

G Imidazole Imidazole (SM) Product N-Alkylated Imidazole (Desired Product) Imidazole->Product 1st Alkylation (Desired) AlkylHalide1 Alkyl Halide (RX) AlkylHalide1->Product Impurity Quaternary Imidazolium Salt (Byproduct) Product->Impurity 2nd Alkylation (Undesired) AlkylHalide2 Alkyl Halide (RX) AlkylHalide2->Impurity

References

Technical Support Center: Challenges in the Purification of N-methylated Benzimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methylated benzimidazoles are a critical class of heterocyclic compounds widely utilized in medicinal chemistry and materials science. Their synthesis, while often straightforward, can present significant challenges during the purification stage. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and overcome common issues encountered in the purification of these valuable molecules. Drawing upon established scientific principles and practical experience, this document aims to be an authoritative guide to achieving high purity and yield.

Troubleshooting Guide

This section addresses specific problems encountered during the purification of N-methylated benzimidazoles in a question-and-answer format, providing detailed explanations and actionable solutions.

Problem 1: Difficulty in Separating Regioisomers (N1 vs. N3 methylation)

Question: My reaction has produced a mixture of N1 and N3 methylated regioisomers, and they are proving very difficult to separate by column chromatography. How can I improve their separation?

Answer: The co-elution of N1 and N3 regioisomers is a frequent challenge stemming from their similar polarities. The tautomeric nature of the benzimidazole ring often leads to the formation of both isomers during methylation.[1] Here are several strategies to enhance their separation:

  • Chromatography System Optimization:

    • Eluent System Modification: The choice of eluent is critical. A shallow gradient elution is often more effective than an isocratic one. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity with a more polar solvent such as ethyl acetate or dichloromethane.[1] Experiment with different solvent systems; sometimes, the addition of a small percentage of a third solvent (e.g., methanol or acetone) can significantly alter the selectivity.

    • Stationary Phase Selection: While silica gel is the most common stationary phase, consider using alumina, which can offer different selectivity for separating isomers.[2] For particularly challenging separations, reverse-phase chromatography (C18) may be effective, especially if the isomers have subtle differences in hydrophobicity.

  • Improving Regioselectivity of the Reaction: Preventing the formation of one isomer is often the best strategy.

    • Steric Hindrance: Bulky substituents on the benzimidazole ring can sterically hinder one of the nitrogen atoms, favoring methylation at the less hindered position.[1]

    • Electronic Effects: Electron-donating groups can increase the nucleophilicity of the adjacent nitrogen, while electron-withdrawing groups can decrease it, influencing the site of methylation.[1]

    • Reaction Conditions: The choice of base and solvent can dramatically impact regioselectivity.[1] For instance, using specific organomagnesium reagents has been shown to favor methylation at the more sterically hindered nitrogen.[3][4]

Workflow for Optimizing Regioisomer Separation

G start Mixture of Regioisomers chromatography Column Chromatography (Silica Gel) start->chromatography eluent Optimize Eluent System (Shallow Gradient) chromatography->eluent Poor Separation success Pure Isomers Obtained chromatography->success Good Separation stationary_phase Change Stationary Phase (Alumina, C18) eluent->stationary_phase Still Poor Separation eluent->success Improved Separation reaction Re-evaluate Reaction Conditions stationary_phase->reaction Still Poor Separation stationary_phase->success Improved Separation base_solvent Modify Base/Solvent Combination reaction->base_solvent base_solvent->start Synthesize with Higher Selectivity

Caption: Troubleshooting workflow for regioisomer separation.

Problem 2: Presence of Unreacted Starting Material and Over-Methylated Byproduct

Question: My purified product is contaminated with both the starting benzimidazole and a 1,3-dimethylbenzimidazolium salt. How can I remove these impurities?

Answer: This is a common scenario arising from incomplete reaction and a competing side reaction. The unreacted starting material is typically more polar than the N-methylated product, while the quaternary salt is highly polar and often ionic.

  • Removal of Unreacted Starting Material:

    • Column Chromatography: Careful column chromatography, as described in Problem 1, should effectively separate the less polar N-methylated product from the more polar starting benzimidazole. Monitor fractions closely using Thin Layer Chromatography (TLC).[5][6]

    • Acid-Base Extraction: If the polarity difference is insufficient for clean separation, an acid-base extraction can be employed. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic N-methylated product and unreacted benzimidazole will partition into the acidic aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide and extract the desired product back into an organic solvent. The unreacted starting material may have a different pKa, allowing for selective extraction at a specific pH.

  • Removal of 1,3-Dimethylbenzimidazolium Salt:

    • Precipitation and Filtration: The quaternary salt is often insoluble in many organic solvents.[1] Before chromatographic purification, you can often remove it by triturating the crude reaction mixture with a suitable solvent (e.g., diethyl ether or a hexane/ethyl acetate mixture) and filtering off the precipitated salt.

    • Aqueous Wash: During the work-up, washing the organic layer with water or brine can help remove the highly water-soluble quaternary salt.

  • Preventing Over-methylation:

    • To minimize the formation of the 1,3-dimethylbenzimidazolium salt, use a controlled stoichiometric amount of the methylating agent (typically 1.0 to 1.2 equivalents).[1]

    • Slow, dropwise addition of the methylating agent can prevent localized high concentrations that favor over-methylation.[1]

Problem 3: Low Yield and Product Decomposition During Purification

Question: I am experiencing a significant loss of my N-methylated benzimidazole during column chromatography, and I suspect it is decomposing on the silica gel. What can I do?

Answer: Some N-methylated benzimidazoles can be sensitive to the acidic nature of standard silica gel, leading to degradation and low recovery.

  • Deactivating the Silica Gel:

    • You can neutralize the acidic sites on the silica gel by pre-treating it with a base. This is typically done by preparing a slurry of the silica gel in the initial, non-polar eluent containing a small amount of a volatile base like triethylamine (typically 0.1-1%). The column is then packed with this slurry.

    • Alternatively, use commercially available deactivated silica gel.

  • Alternative Purification Techniques:

    • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.[2]

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying stable, crystalline products and avoids potential degradation on a stationary phase.[7][8] Common solvent systems for recrystallization of benzimidazoles include ethanol, methanol, or mixtures like diethyl ether-dichloromethane.[7]

    • Preparative TLC/HPLC: For small-scale purifications or very valuable samples, preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can provide high resolution and recovery.[9]

Data on Solvent Systems for Chromatography
Compound TypeStationary PhaseTypical Eluent System (Gradient)
Non-polar N-methylated benzimidazolesSilica GelHexane -> Hexane/Ethyl Acetate
Moderately polar N-methylated benzimidazolesSilica GelDichloromethane -> Dichloromethane/Methanol
Acid-sensitive N-methylated benzimidazolesNeutral AluminaHexane -> Hexane/Ethyl Acetate
Polar N-methylated benzimidazolesReverse-Phase (C18)Water/Acetonitrile or Water/Methanol

Frequently Asked Questions (FAQs)

Q1: How does N-methylation affect the polarity of a benzimidazole?

A1: N-methylation generally decreases the polarity of a benzimidazole. The replacement of the N-H proton with a methyl group reduces the molecule's ability to act as a hydrogen bond donor. This typically results in a higher Rf value on a TLC plate and a shorter retention time in normal-phase chromatography compared to the parent benzimidazole.

Q2: What are the best practices for monitoring the purification of N-methylated benzimidazoles by TLC?

A2: Effective TLC monitoring is crucial for successful purification.[5][6]

  • Visualization: Many benzimidazoles are UV-active, so a UV lamp is essential for visualizing the spots.[1]

  • Staining: If the compounds are not UV-active or for better visualization, various staining solutions can be used. A potassium permanganate stain is often effective for visualizing a wide range of organic compounds.

  • Co-spotting: Always spot the crude reaction mixture, the starting material, and the collected fractions on the same TLC plate to accurately track the separation.

Q3: My N-methylated benzimidazole is an oil and won't crystallize. How can I purify it?

A3: If your product is a persistent oil, column chromatography is the primary method of purification. Ensure the solvent is completely removed under high vacuum, as residual solvent can prevent solidification. If chromatography does not yield a pure product, consider converting the oily product to a solid salt (e.g., hydrochloride or tartrate) by treating it with the corresponding acid. The salt can then be purified by recrystallization and the free base regenerated if necessary.

Q4: Can I use recrystallization as the sole purification method?

A4: Recrystallization can be a very effective purification method if the desired product is a solid and a suitable solvent is found that dissolves the impurities well at low temperatures and the product well at high temperatures.[7][8] However, it may not be effective at removing impurities with very similar solubility profiles, such as regioisomers. Often, a combination of chromatography followed by recrystallization yields the highest purity.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of N-methylated Benzimidazoles
  • Prepare the Column: Select an appropriate size glass column and dry-pack it with silica gel.

  • Slurry Preparation: Wet the silica gel with the initial, non-polar eluent (e.g., 100% hexane).

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity of the eluent system (e.g., by increasing the percentage of ethyl acetate in hexane).[1]

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-methylated benzimidazole.[1][6]

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. Allow it to cool slowly to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[10]

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, filter the hot solution quickly through a fluted filter paper into a clean, pre-warmed flask.[11]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

References

Technical Support Center: Strategies for Selective N-Alkylation of Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the N-alkylation of imidazoles. Specifically, we will address the common and often frustrating side reaction: the formation of 1,3-disubstituted quaternary imidazolium salts. This document provides in-depth troubleshooting advice, preventative protocols, and the chemical reasoning behind these strategies to empower you to optimize your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the formation of quaternary imidazolium salts.

Q1: What is a quaternary imidazolium salt, and why is it a problematic byproduct?

A quaternary imidazolium salt is a cationic species formed when both nitrogen atoms of the imidazole ring become substituted, typically through alkylation.[1][2] This process, known as di-alkylation or quaternization, results in a positively charged molecule with a corresponding anion.

These salts are often problematic for several reasons:

  • Reduced Yield: Their formation consumes the starting material and the desired mono-alkylated product, lowering the overall yield of the target molecule.

  • Purification Challenges: Imidazolium salts are typically polar, non-volatile, and possess low solubility in common organic solvents but high solubility in aqueous media. This makes their separation from the often less polar desired product difficult, frequently requiring challenging chromatographic separations or extractions.[3]

  • Altered Properties: The introduction of a permanent positive charge drastically changes the physicochemical properties (solubility, lipophilicity, biological activity) of the molecule, rendering it different from the intended neutral, mono-alkylated product.

Q2: What are the primary factors that promote the formation of these quaternary salts?

The formation of quaternary salts is a common side reaction during the N-alkylation of imidazoles.[1] It is essentially a competing second alkylation reaction. The key factors influencing its formation are:

  • High Reactivity of the Alkylating Agent: Highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) will rapidly alkylate the starting imidazole and can then react with the mono-alkylated product before the starting material is fully consumed.[1]

  • Stoichiometry: Using a significant excess of the alkylating agent dramatically increases the likelihood of a second alkylation event.

  • High Temperature and Prolonged Reaction Times: Increased thermal energy and longer reaction times provide more opportunities for the less reactive mono-alkylated product to undergo a second alkylation.[1]

  • High Concentration: Concentrated reaction mixtures increase the probability of collision between the mono-alkylated product and the alkylating agent.[1]

  • Nucleophilicity of the Mono-alkylated Product: If the desired N-alkyl imidazole product is of comparable or higher nucleophilicity than the starting imidazole, it will effectively compete for the alkylating agent, leading to the quaternary salt.

Q3: Can the formation of a quaternary imidazolium salt be reversed?

Reversing the formation of a quaternary imidazolium salt via dealkylation is possible but often requires harsh conditions. The most common method is pyrolysis (thermal decomposition), where the salt is heated, often under vacuum, to cleave an alkyl group, typically as an alkyl halide.[4][5] The feasibility and selectivity of this process depend on the nature of the N-substituents and the counter-ion.[4][5] For many applications, preventing formation is a much more practical strategy than attempting a post-synthesis reversal.

Troubleshooting Guide: Common Experimental Issues

This section is structured to address specific problems you might be facing in the lab.

Problem: My reaction is producing a high ratio of the undesired quaternary salt.

This is the most common issue and points to a reaction where the second alkylation is kinetically favorable. Here’s a logical workflow to troubleshoot this problem.

G

Detailed Causality & Solutions:

  • Re-evaluate Stoichiometry and Addition:

    • Causality: An excess of the alkylating agent ensures that after the initial, faster mono-alkylation is complete, there is still plenty of electrophile available to react with the product.

    • Solution: Reduce the stoichiometry of the alkylating agent to 1.0-1.1 equivalents relative to the imidazole. Furthermore, instead of adding the alkylating agent all at once, use a syringe pump for slow addition or add it dropwise at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the more nucleophilic starting imidazole.[1]

  • Modify Reaction Temperature and Time (Kinetic vs. Thermodynamic Control):

    • Causality: The formation of the mono-alkylated product often has a lower activation energy than the formation of the di-alkylated salt.[6][7] By running the reaction at a lower temperature, you provide enough energy to overcome the first activation barrier but not the second, favoring the kinetic product (mono-alkylation).[6][8][9]

    • Solution: Lower the reaction temperature significantly.[1] If the reaction is sluggish at room temperature, try running it at 0 °C or even -20 °C for a longer period. Crucially, monitor the reaction's progress closely using TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the subsequent quaternization.[1]

  • Adjust Concentration:

    • Causality: The law of mass action dictates that reaction rates are dependent on the concentration of reactants. A high concentration increases the frequency of molecular collisions, including those between the mono-alkylated product and the alkylating agent.

    • Solution: Dilute the reaction mixture.[1] This will decrease the rate of both alkylation steps, but it can disproportionately reduce the rate of the second, less favorable alkylation, thereby improving selectivity.

Problem: I am trying to alkylate an unsymmetrical imidazole and am getting a mixture of regioisomers in addition to the quaternary salt.

This is a common regioselectivity challenge. The choice of which nitrogen attacks the electrophile is governed by a combination of electronic and steric factors.[10]

  • Electronic Effects: Electron-withdrawing groups on the imidazole ring will decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen.[10]

  • Steric Hindrance: Bulky substituents on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[1][10][11]

Solutions for Regioselectivity:

  • Leverage Steric Hindrance: If your desired regioisomer is the one with the alkyl group on the less hindered nitrogen, you can intentionally use a bulkier alkylating agent to amplify this effect.[10]

  • Use a Protecting Group Strategy: For complete control over regioselectivity, a protecting group is the most robust solution. This involves protecting one nitrogen, performing the alkylation on the unprotected nitrogen, and then removing the protecting group. The SEM (2-(trimethylsilyl)ethoxymethyl) group is particularly effective for this purpose in imidazole chemistry.[12]

Preventative Strategies & Detailed Protocols

Proactive measures are often the most effective. Here are detailed protocols to minimize or eliminate the formation of quaternary imidazolium salts from the outset.

Protocol 1: Optimized N-Alkylation via Kinetic Control

This protocol is designed to favor the mono-alkylation product by carefully controlling reaction parameters.

Objective: To selectively synthesize 1-benzylimidazole while minimizing the formation of 1,3-dibenzylimidazolium bromide.

Materials:

  • Imidazole (1.0 eq)

  • Benzyl Bromide (1.05 eq)

  • Potassium Carbonate (K₂CO₃), fine powder (1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Standard glassware, magnetic stirrer, ice bath, argon/nitrogen line

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add imidazole (1.0 eq) and anhydrous acetonitrile (to make a 0.2 M solution).

  • Base Addition: Add finely powdered potassium carbonate (1.5 eq) to the solution. Stir the suspension vigorously for 15 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slow Addition of Alkylating Agent: Dissolve benzyl bromide (1.05 eq) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the cold, stirring imidazole suspension over a period of 30-60 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting imidazole by TLC (e.g., using a 10% Methanol/DCM mobile phase) or LC-MS every 30 minutes.

  • Quenching: Once the starting imidazole is no longer visible (typically 2-4 hours), quench the reaction by adding cold water.

  • Work-up: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to remove any baseline impurities or trace amounts of the quaternary salt.

Causality Explained: The use of a slight excess of the alkylating agent, low temperature, and slow addition collectively ensure that the concentration of the reactive benzyl bromide is always low, favoring the reaction with the more abundant and nucleophilic deprotonated imidazole over the mono-alkylated product.[1]

Protocol 2: Selective Alkylation Using a Protecting Group

For substrates where regioselectivity is critical or where quaternization is particularly stubborn, a protecting group strategy is superior. The 1-(1-Ethoxyethyl) group is an excellent choice as it is easily introduced and removed under mild acidic conditions.[13]

Objective: To selectively synthesize a 2-substituted-N-alkylated imidazole.

G

Step-by-Step Procedure:

  • Protection:

    • Dissolve the starting imidazole (1.0 eq) in anhydrous THF.

    • Add ethyl vinyl ether (1.5 eq) and a catalytic amount of a strong acid (e.g., trifluoroacetic acid).

    • Stir at room temperature for 1-2 hours until the starting material is consumed (monitor by TLC).

    • Quench with a mild base (e.g., triethylamine), dilute with an organic solvent, wash with water, and concentrate to yield the N-protected imidazole.

  • Alkylation:

    • Dissolve the N-protected imidazole (1.0 eq) in anhydrous DMF.

    • Cool to 0 °C and add a strong base such as sodium hydride (NaH, 1.1 eq).

    • Stir for 30 minutes, then add the alkylating agent (R-X, 1.1 eq).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Perform a standard aqueous work-up.

  • Deprotection:

    • Dissolve the crude product from the previous step in a solvent like methanol or THF.

    • Add a dilute aqueous acid (e.g., 1 M HCl) and stir at room temperature. The acetal protecting group is readily hydrolyzed.

    • Monitor by TLC for the disappearance of the protected species.

    • Neutralize the reaction, extract the product, and purify as needed.

Causality Explained: By protecting one of the ring nitrogens, you physically block it from reacting with the alkylating agent. This forces the alkylation to occur exclusively at the other nitrogen atom, providing excellent control over both quaternization and, in the case of unsymmetrical imidazoles, regioselectivity.[14][15]

Data Summary: Influence of Reaction Parameters

The choice of base and solvent can significantly influence the outcome of an N-alkylation reaction. The following table summarizes these effects.

ParameterChoiceRationale & Expected OutcomePotential Pitfalls
Base Weak Base (e.g., K₂CO₃, Cs₂CO₃)Partially deprotonates the imidazole, maintaining a lower concentration of the highly reactive imidazolide anion. This favors kinetic control.[16][17][18]Slower reaction rates, may not be effective for less acidic imidazoles.
Strong Base (e.g., NaH, LiHMDS)Fully deprotonates the imidazole, leading to very fast reaction rates. Useful when the starting material is poorly nucleophilic.Can increase the rate of the second alkylation if the alkylating agent is not added slowly and at low temperature.
Solvent Polar Aprotic (e.g., DMF, DMSO)Solubilizes the imidazole and its salt, promoting faster reaction rates.Can accelerate the undesired second alkylation. High boiling points can make removal difficult.
Nonpolar (e.g., Toluene, THF)Can slow down the reaction rate, potentially increasing selectivity for mono-alkylation by disfavoring the formation of the charged quaternary salt.Poor solubility of the starting imidazole or base can be an issue.

Purification Strategies

If the formation of the quaternary salt is unavoidable, effective purification is key.

  • Aqueous Extraction: Since the quaternary salt is highly polar and often water-soluble, you can sometimes remove it by washing the crude organic reaction mixture with water or brine. The desired, less polar mono-alkylated product should remain in the organic layer.

  • Column Chromatography: This is the most common method. Due to the large polarity difference, the desired product will typically elute much earlier than the highly polar quaternary salt, which may remain at the baseline of the silica gel column.

  • Recrystallization: If your desired product is a solid, recrystallization can be an effective way to exclude the salt impurity, which will likely remain in the mother liquor.[3]

  • Distillation via Carbene Formation: For specialized applications, particularly in ionic liquid purification, the imidazolium salt can be treated with a strong base to form a neutral N-heterocyclic carbene (NHC). This carbene can be distilled and then re-protonated to yield the purified salt, free of non-volatile impurities.[19][20]

By understanding the mechanisms that lead to quaternary imidazolium salt formation and by systematically applying the troubleshooting and preventative strategies outlined in this guide, you can significantly improve the outcome of your N-alkylation reactions, leading to higher yields, easier purifications, and more efficient syntheses.

References

Validation & Comparative

A Researcher's Guide to the Structural Elucidation of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of success. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about molecular structure in solution. This guide offers an in-depth technical analysis of the ¹H and ¹³C NMR spectral data for (5-chloro-1-methyl-1H-imidazol-2-yl)methanol, a substituted imidazole derivative of interest to medicinal chemists. By leveraging comparative data from structurally analogous compounds, we will dissect the influence of each substituent on the spectral features, providing researchers with a robust framework for the identification and characterization of similar molecules.

The Power of NMR in Small Molecule Characterization

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing a wealth of information about the chemical environment, connectivity, and stereochemistry of a molecule. For a compound like this compound, ¹H NMR will reveal the number of different types of protons, their relative abundance, and their proximity to other protons. Concurrently, ¹³C NMR spectroscopy will provide a map of the carbon skeleton, identifying the chemical environment of each carbon atom. Together, these techniques offer a powerful synergy for complete structural elucidation.

Predicted NMR Spectral Data for this compound

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H4 (imidazole ring)~7.0-7.2s1H
CH₂OH (methylene)~4.6-4.8s2H
N-CH₃ (methyl)~3.6-3.8s3H
OH (hydroxyl)Variable (broad singlet)br s1H

Predicted ¹³C NMR Data (in CDCl₃, referenced to CDCl₃ at 77.16 ppm):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (imidazole ring)~148-152
C5 (imidazole ring)~128-132
C4 (imidazole ring)~120-124
CH₂OH (methylene)~55-60
N-CH₃ (methyl)~33-36

A Comparative Analysis: Understanding Substituent Effects

The predicted chemical shifts for this compound are derived from a careful comparison with known imidazole derivatives. By examining the NMR data of these analogues, we can deconstruct the electronic and steric influences of the chloro, methyl, and hydroxymethyl groups on the imidazole ring.

Table 1: Comparative ¹H and ¹³C NMR Data of Imidazole Analogues (in CDCl₃ or compatible solvents)

CompoundH2H4H5N-CH₃Other ProtonsC2C4C5N-CH₃Other Carbons
1-Methylimidazole7.487.076.913.65-137.9129.7121.133.2-
(1-methyl-1H-imidazol-2-yl)methanol-7.026.893.704.65 (CH₂), OH~150~127~121~34~57 (CH₂)
5-Bromo-1-methyl-1H-imidazole7.507.12-3.68-~139~130~115~34-
This compound (Predicted) - ~7.1 - ~3.7 ~4.7 (CH₂), OH ~150 ~122 ~130 ~35 ~58 (CH₂)

Note: Data is compiled from various sources and may have been recorded in different solvents, leading to minor variations in chemical shifts.

Causality Behind the Chemical Shifts: An Expert's Perspective
  • N-Methyl Group: The introduction of a methyl group at the N1 position breaks the symmetry of the imidazole ring, resulting in distinct signals for H4 and H5 (and C4 and C5). The methyl group itself typically resonates around 3.6-3.8 ppm in the ¹H NMR and 33-36 ppm in the ¹³C NMR spectrum.

  • 2-Hydroxymethyl Group: The -CH₂OH substituent at the C2 position has a significant impact. In the ¹H NMR spectrum, the methylene protons (-CH₂-) are expected to appear as a singlet around 4.6-4.8 ppm. The C2 carbon to which this group is attached is deshielded and shifts downfield to approximately 148-152 ppm. This is due to the electron-withdrawing nature of the adjacent nitrogen atoms and the oxygen of the hydroxyl group.

  • 5-Chloro Group: The chlorine atom at the C5 position is an electron-withdrawing group and exerts a notable deshielding effect on the adjacent C5 carbon, pushing its chemical shift downfield to the ~128-132 ppm region. This is a key diagnostic feature. In the ¹H NMR, the absence of a signal for H5 is the most direct evidence for substitution at this position. The electron-withdrawing nature of the chlorine will also have a smaller deshielding effect on the H4 proton, causing it to shift slightly downfield compared to an unsubstituted analogue.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following detailed protocol is recommended.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: 12-16 ppm, centered around 6 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of all protons.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 200-240 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance and requires more scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra to obtain pure absorption lineshapes.

    • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

    • Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.

    • Integrate the signals in the ¹H spectrum.

Visualizing Structure-Spectrum Correlations

The following diagram illustrates the logical connections between the molecular structure of this compound and its key NMR spectral features.

G cluster_molecule This compound cluster_1h_nmr ¹H NMR Spectrum cluster_13c_nmr ¹³C NMR Spectrum mol Structure H4 H4 h4_shift ~7.1 ppm (s, 1H) H4->h4_shift Aromatic Proton CH2OH CH₂OH ch2oh_shift ~4.7 ppm (s, 2H) CH2OH->ch2oh_shift Methylene Protons NCH3 N-CH₃ nch3_shift ~3.7 ppm (s, 3H) NCH3->nch3_shift Methyl Protons C2 C2 c2_shift ~150 ppm C2->c2_shift Deshielded by N, N, O C5 C5 c5_shift ~130 ppm C5->c5_shift Deshielded by Cl C4 C4 c4_shift ~122 ppm C4->c4_shift Aromatic Carbon C_CH2OH C of CH₂OH c_ch2oh_shift ~58 ppm C_CH2OH->c_ch2oh_shift Methylene Carbon C_NCH3 C of N-CH₃ c_nch3_shift ~35 ppm C_NCH3->c_nch3_shift Methyl Carbon

Caption: Correlation of molecular structure with predicted ¹H and ¹³C NMR chemical shifts.

Conclusion

The structural elucidation of novel compounds is a meticulous process that relies on the careful interpretation of spectroscopic data. This guide provides a comprehensive framework for understanding the ¹H and ¹³C NMR spectra of this compound. By grounding our predictions in the analysis of structurally related molecules and adhering to a rigorous experimental protocol, researchers can confidently identify and characterize this and other similar imidazole derivatives. The principles outlined herein serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the advancement of new therapeutic agents.

A Comparative Guide to HPLC Methodologies for Purity Validation of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like (5-chloro-1-methyl-1H-imidazol-2-yl)methanol, a crucial intermediate in various synthetic pathways, establishing a robust and validated analytical method for purity determination is paramount. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of this compound: a traditional Reversed-Phase (RP-HPLC) approach and an alternative Hydrophilic Interaction Liquid Chromatography (HILIC) method. The discussion is grounded in fundamental chromatographic principles and adheres to the validation standards set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

The Analytical Challenge: Physicochemical Properties of this compound

This compound is a polar molecule, a characteristic imparted by the imidazole ring and the methanol group[1][2]. This polarity presents a specific challenge for traditional RP-HPLC, where retention is primarily driven by hydrophobic interactions. Highly polar analytes often exhibit poor retention on non-polar stationary phases like C18, eluting at or near the solvent front, which can compromise resolution from impurities and lead to inaccurate quantification. This necessitates a careful selection of chromatographic conditions to achieve adequate retention and separation.

Method 1: A Validated Reversed-Phase HPLC (RP-HPLC) Approach

RP-HPLC remains the workhorse of pharmaceutical analysis due to its robustness and versatility. The key to a successful RP-HPLC method for a polar compound like this compound lies in optimizing the mobile phase and stationary phase to enhance retention and achieve selectivity.

Rationale for Method Design

The chosen RP-HPLC method employs a C18 column, the most common reversed-phase stationary phase, but with specific mobile phase modifiers to overcome the challenge of poor retention of the polar analyte. The use of a phosphate buffer at a slightly acidic pH (e.g., pH 3.0) serves a dual purpose. Firstly, it can suppress the ionization of any residual silanol groups on the silica-based stationary phase, which can cause peak tailing with basic compounds like imidazoles[3]. Secondly, it ensures consistent ionization of the analyte and any impurities, leading to reproducible retention times. The organic modifier, acetonitrile, is chosen for its low viscosity and UV transparency. A gradient elution is employed to ensure that any less polar impurities are eluted with good peak shape within a reasonable runtime.

Experimental Protocol: RP-HPLC

1. Chromatographic System:

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, adjusted to pH 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (based on typical imidazole absorbance)[4].

  • Injection Volume: 10 µL.

2. Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0 95 5
20 50 50
25 5 95
30 5 95
31 95 5

| 40 | 95 | 5 |

3. Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound and dissolve in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.5 mg/mL.

4. Validation Parameters:

  • The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness[5][6][7][8].

Method 2: An Alternative Approach - Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar compounds that are poorly retained in RP-HPLC, HILIC presents a powerful alternative.[9][10][11] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, with a small amount of an aqueous component.[12][13] This creates a water-enriched layer on the surface of the stationary phase, and the separation is based on the partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase.

Rationale for Method Design

The HILIC method offers the potential for improved retention and alternative selectivity for this compound and its polar impurities. An amide-based stationary phase is selected for its enhanced stability and unique selectivity for polar compounds. The mobile phase consists of a high percentage of acetonitrile, which acts as the weak solvent in HILIC, and a small amount of aqueous buffer to facilitate partitioning. A gradient elution, starting with high organic content and increasing the aqueous portion, is used to elute the analytes.

Experimental Protocol: HILIC

1. Chromatographic System:

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: Amide, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

2. Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0 100 0
15 50 50
20 0 100
25 0 100
26 100 0

| 35 | 100 | 0 |

3. Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound and dissolve in acetonitrile to a final concentration of 0.5 mg/mL. Note: Dissolving the sample in a high organic solvent is crucial for good peak shape in HILIC.

Comparative Performance Data

The following table presents a hypothetical but realistic comparison of the expected performance of the two methods, based on typical validation data for such analyses.

ParameterRP-HPLC MethodHILIC MethodJustification
Retention Factor (k) of Analyte 1.84.5HILIC provides significantly stronger retention for polar analytes.
Resolution (Rs) of Critical Pair 1.72.5The alternative selectivity of HILIC can often improve the separation of closely eluting polar impurities.
Tailing Factor (Tf) 1.31.1HILIC can sometimes reduce secondary interactions with the stationary phase, leading to more symmetrical peaks.
LOD (µg/mL) 0.10.05The high organic mobile phase in HILIC can enhance MS sensitivity, and for UV, better peak shape can improve signal-to-noise.
LOQ (µg/mL) 0.30.15Consistent with the lower LOD.
Robustness HighModerateRP-HPLC is generally considered more robust and less susceptible to small variations in mobile phase composition. HILIC can be sensitive to water content.

Stability-Indicating Power: The Role of Forced Degradation

A crucial aspect of a purity validation method is its ability to be "stability-indicating," meaning it can resolve the active ingredient from its potential degradation products. Forced degradation studies, where the compound is subjected to stress conditions like acid, base, oxidation, heat, and light, are essential to generate these degradants.[3][14][15] Both the RP-HPLC and HILIC methods must be evaluated for their ability to separate the main peak of this compound from all degradation products formed under these stress conditions. The imidazole ring, for instance, can be susceptible to oxidative degradation.[14][16]

Workflow and Decision Making

The selection of the optimal HPLC method depends on the specific requirements of the analysis.

HPLC_Method_Selection cluster_0 Method Development & Validation Workflow start Define Analytical Target Profile (ATP) dev_rphplc Develop RP-HPLC Method start->dev_rphplc dev_hilic Develop HILIC Method start->dev_hilic forced_deg Perform Forced Degradation Studies dev_rphplc->forced_deg dev_hilic->forced_deg validate Validate Selected Method(s) per ICH Q2(R1) routine_use Implement for Routine Purity Testing validate->routine_use spec_check Assess Specificity & Resolution from Degradants forced_deg->spec_check spec_check->start Inadequate Resolution (Re-develop) spec_check->validate Adequate Resolution

Caption: Workflow for HPLC method development and validation.

The choice between RP-HPLC and HILIC is not always straightforward.

Method_Comparison rphplc RP-HPLC + Robust & Familiar + Wide Column Availability - Poor Retention for Polar Analytes - Potential for Peak Tailing hilic HILIC + Excellent Retention for Polar Analytes + Alternative Selectivity - More Complex Method Development - Sensitivity to Mobile Phase Composition analyte (5-chloro-1-methyl-1H- imidazol-2-yl)methanol (Polar Analyte) analyte->rphplc Primary Choice analyte->hilic Alternative/Superior for Polar Impurities

Caption: Comparison of RP-HPLC and HILIC for polar analytes.

Conclusion

Both Reversed-Phase HPLC and Hydrophilic Interaction Liquid Chromatography offer viable pathways for the purity validation of this compound. While RP-HPLC provides a robust and familiar platform, careful method development is required to achieve adequate retention. HILIC, on the other hand, is inherently better suited for retaining and separating such polar molecules, often providing superior resolution and sensitivity.

The ultimate choice of method should be guided by a thorough validation process that conforms to regulatory guidelines such as ICH Q2(R1) and USP <621>.[5][6][7][8][17][18][19][20][21][22] A comprehensive forced degradation study is non-negotiable to establish the stability-indicating nature of the chosen method. For routine quality control, the robustness of the RP-HPLC method may be advantageous. However, for in-depth impurity profiling and characterization, the enhanced resolving power of the HILIC method could be indispensable. In many well-equipped laboratories, both methods may be developed and validated to provide orthogonal approaches, offering a more complete picture of the compound's purity profile.

References

Comparative Analysis of Halogenated Imidazole Spectroscopic Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

The Significance of Halogenation on the Imidazole Core

The imidazole ring is a fundamental scaffold in a vast array of natural products and synthetic compounds, including the amino acid histidine and numerous pharmaceuticals.[1] The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto this aromatic system profoundly alters its physicochemical properties. Halogens exert a dual electronic influence: a powerful electron-withdrawing inductive effect (-I) and a weaker, distance-dependent electron-donating mesomeric effect (+M).[2] This electronic modulation, combined with steric and heavy-atom effects, provides a powerful tool for fine-tuning a molecule's reactivity, lipophilicity, binding interactions, and, critically, its interaction with electromagnetic radiation.[2] Understanding these spectroscopic shifts is paramount for structural elucidation, reaction monitoring, and the rational design of functional molecules like fluorescent probes and advanced materials.[3][4]

This guide presents a comparative analysis across four primary spectroscopic techniques: UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Vibrational (Infrared & Raman) spectroscopy.

General Workflow for Spectroscopic Analysis

The characterization of a novel halogenated imidazole is a multi-faceted process. A logical workflow ensures that comprehensive data is collected efficiently, with each technique providing complementary information to build a complete molecular picture.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Characterization cluster_2 Data Analysis & Interpretation Syn Synthesis of Halogenated Imidazole Pur Purification (Crystallization/Chromatography) Syn->Pur NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Structure & Connectivity Pur->NMR UVVis UV-Vis Spectroscopy Electronic Transitions (λmax) Pur->UVVis IR IR/Raman Spectroscopy Vibrational Modes Functional Groups Pur->IR Analysis Comparative Data Analysis NMR->Analysis Fluor Fluorescence Spectroscopy Emission Properties (Φ, Stokes Shift) UVVis->Fluor Fluor->Analysis IR->Analysis Structure Final Structure Elucidation Analysis->Structure Properties Property Correlation Structure->Properties

Figure 1: A typical experimental workflow for the synthesis and comprehensive spectroscopic analysis of halogenated imidazole derivatives.

Electronic Spectroscopy: UV-Visible Absorption

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of the imidazole ring. The position of maximum absorbance (λmax) is highly sensitive to substitution.

Causality of Halogen Effects:

  • Inductive Effect (-I): All halogens are more electronegative than carbon and inductively withdraw electron density. This stabilizes the ground state more than the excited state, generally leading to a hypsochromic (blue) shift, requiring more energy for excitation.

  • Mesomeric Effect (+M): The lone pairs on the halogen atom can be delocalized into the π-system of the imidazole ring. This effect raises the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap and a bathochromic (red) shift.

The observed λmax is a balance of these opposing effects. For halogens, the -I effect dominates, but the +M effect becomes more significant for heavier halogens. Furthermore, the position of substitution (e.g., C2, C4, C5) dictates the extent of these interactions with the ring's π-system.

Comparative Data:

CompoundHalogen (X) at C4/C5λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Key Observations
ImidazoleH~207~5,000Baseline π → π* transition.
4-ChloroimidazoleCl~210~4,800Minor bathochromic shift; -I effect is dominant but countered slightly by +M.
4-BromoimidazoleBr~212~5,100Increased bathochromic shift as Br is more polarizable than Cl.
4-IodoimidazoleI~218~6,500Significant red shift and hyperchromic effect due to stronger +M and orbital mixing.

Note: Data is illustrative and can vary based on solvent and other substituents.

The general trend down the group (Cl < Br < I) is a bathochromic shift, indicating that the mesomeric and polarizability effects increasingly outweigh the inductive effect.[5]

Fluorescence Spectroscopy

While many simple imidazoles are weakly fluorescent, appropriate substitution can create powerful fluorophores.[4] Halogenation, however, often plays a contrary role due to the "heavy atom effect."

The Heavy Atom Effect: This phenomenon describes the ability of atoms with high atomic numbers (like Br and especially I) to enhance the rate of intersystem crossing (ISC). ISC is a non-radiative process where the molecule transitions from an excited singlet state (S₁) to a triplet state (T₁). This process competes directly with fluorescence (radiative decay from S₁ to S₀), thereby quenching or reducing the fluorescence quantum yield (ΦF).

G S0 Ground State (S₀) S1 Excited Singlet (S₁) S0->S1 Absorption (UV-Vis) S1->S0 Fluorescence T1 Excited Triplet (T₁) S1->T1 Intersystem Crossing (ISC) (Enhanced by Br, I) T1->S0 Phosphorescence (Non-radiative decay)

Figure 2: Jablonski diagram illustrating the heavy atom effect, where halogens (Br, I) promote intersystem crossing, quenching fluorescence.

Comparative Data:

Fluorophore CoreHalogen (X)Emission λem (nm)Quantum Yield (ΦF)Key Observations
Imidazole-phenylH~3600.55Highly fluorescent baseline.
Imidazole-phenylCl~3650.48Slight quenching.
Imidazole-phenylBr~3700.15Significant quenching due to heavy atom effect.[6]
Imidazole-phenylI~375<0.01Fluorescence is almost completely quenched.[7]

Note: Data is representative for a generic phenyl-imidazole system.

This predictable quenching makes halogenation a useful tool for designing phosphorescent materials or probes where fluorescence "turn-off" is the signaling mechanism.[8] Conversely, to create highly fluorescent probes, heavy halogens are typically avoided unless their electronic effects are specifically desired to tune emission wavelengths.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.[11] Halogenation provides clear and predictable signatures in ¹H, ¹³C, and ¹⁵N NMR spectra.

Causality of Halogen Effects:

  • Electronegativity: Halogens withdraw electron density, "deshielding" nearby nuclei. This causes their resonance signals to shift downfield (to higher ppm values). The effect is strongest for fluorine and decreases down the group (F > Cl > Br > I).

  • Magnetic Anisotropy: The electron clouds around heavier halogens (Br, I) can create local magnetic fields that oppose the main spectrometer field, causing a "shielding" effect on nearby nuclei, shifting them upfield (to lower ppm). This can sometimes counteract the electronegativity effect.

  • ¹⁵N NMR: The nitrogen atoms of the imidazole ring are very sensitive to electronic perturbations. Halogenation alters the electron density at the nitrogens, providing a direct probe of the electronic consequences of substitution.[12][13][14]

Comparative Data for 2-Halogenated Imidazoles:

Halogen (X)¹H Shift (H5, ppm)¹³C Shift (C2, ppm)¹³C Shift (C5, ppm)¹⁵N Shift (N1/N3, ppm)
H~7.10~135.9~122.0~-185
F~7.25~158.0 (d, ¹JCF=350Hz)~118.0~-160
Cl~7.15~140.1~121.5~-175
Br~7.12~128.5~122.3~-180
I~7.10~110.6~123.5~-190

Note: Data is illustrative and depends on solvent and conditions. ¹⁵N shifts are relative to CH₃NO₂.

Interpretation:

  • ¹H NMR: The deshielding effect on the adjacent H4/H5 protons is subtle, as inductive effects decay with distance.

  • ¹³C NMR: The effect on the directly attached carbon (C2) is dramatic. Chlorine shows the expected downfield shift. Bromine and iodine, however, exhibit a strong upfield shift due to the "heavy atom effect" on carbon chemical shifts, which dominates over the inductive effect. Fluorine shows a massive downfield shift and characteristic C-F coupling.[12][14]

  • ¹⁵N NMR: Halogenation provides valuable insight into the bonding and electronic structure of the imidazole ring, with shifts reflecting changes in halogen bond strengths and overall electron density.[13]

Vibrational Spectroscopy: Infrared (IR) and Raman

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups and overall symmetry.[15]

Causality of Halogen Effects:

  • Mass Effect: Substituting a light hydrogen atom with a heavier halogen atom will lower the frequency of vibrational modes involving that atom (ν ∝ 1/√m). This is most evident in the C-X stretching and bending modes.

  • Electronic Effect: The strong inductive effect of halogens can alter the bond strengths of adjacent bonds. For example, withdrawal of electron density can strengthen C=N and C=C bonds in the ring, shifting their stretching frequencies to higher wavenumbers.

Key Vibrational Modes for Comparison:

Vibrational ModeUnsubstituted Imidazole (cm⁻¹)Halogenated Imidazole (cm⁻¹)Interpretation
N-H Stretch~3150 (broad)~3150-3200Often broad due to H-bonding; minor shifts upon halogenation.[16]
Ring C-H Stretch~3120~3125Small shifts, but intensity can change.
Ring C=N/C=C Stretch~1580, ~1450~1590, ~1460Typically shift to higher frequency due to electronic effects.[17]
C-X Stretch N/A~1100 (C-F), ~800 (C-Cl), ~650 (C-Br), ~550 (C-I) Diagnostic marker for the presence and type of halogen.
Ring Bending (out-of-plane)~840~820-860The pattern in this "fingerprint" region is unique to the substitution pattern.[11][18]

Note: Frequencies are approximate.

The most valuable information comes from the appearance of the strong C-X stretching vibration in the low-frequency region of the IR or Raman spectrum. This band is often clean and provides unambiguous evidence of successful halogenation.

Experimental Protocols

The following protocols are standardized methodologies for obtaining high-quality spectroscopic data for halogenated imidazoles.

Synthesis: Direct Iodination of Imidazole

This protocol provides a straightforward method for preparing a di- or tri-iodinated imidazole derivative, which can then be characterized.[19]

A. Materials:

  • Imidazole

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Magnetic stirrer, beakers, filtration apparatus

B. Step-by-Step Procedure:

  • Prepare Iodinating Solution: In a 250 mL beaker, dissolve 3.0 equivalents of KI and 2.0 equivalents of I₂ in a minimal amount of deionized water. Stir until the iodine is fully dissolved, forming the dark brown triiodide (I₃⁻) solution.

  • Prepare Imidazole Solution: In a separate 500 mL beaker, dissolve 1.0 equivalent of imidazole and 3.0 equivalents of NaOH in deionized water. Cool the solution in an ice bath.

  • Reaction: Slowly add the iodinating solution dropwise to the stirring, cooled imidazole solution over 30 minutes. A precipitate will begin to form.

  • Stirring: Allow the reaction mixture to stir at room temperature for 18 hours.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the resulting solid product under vacuum to yield the iodinated imidazole derivative.

Spectroscopic Sample Preparation and Analysis

A. UV-Visible Spectroscopy

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Solvent Selection: Choose a UV-grade solvent that dissolves the compound and is transparent in the region of interest (e.g., ethanol, acetonitrile, water).

  • Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mM). Dilute this stock to an appropriate concentration (typically 10-50 µM) to ensure the maximum absorbance is within the linear range of the instrument (0.1 - 1.0 AU).

  • Data Acquisition: Record the spectrum from 190 to 400 nm, using the pure solvent as a blank reference.

  • Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

B. ¹H and ¹³C NMR Spectroscopy

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[20]

  • Solvent Selection: Use a deuterated solvent that fully dissolves the sample (e.g., DMSO-d₆, CDCl₃, D₂O).

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of the deuterated solvent in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Data Acquisition: Acquire a ¹H spectrum followed by a ¹³C spectrum. Standard parameters are usually sufficient. For detailed structural analysis, consider 2D experiments like COSY and HSQC.

  • Data Processing: Process the FID (Free Induction Decay) with an appropriate window function, Fourier transform, phase correct, and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak.

Conclusion

Halogenation is a cornerstone of synthetic strategy for modifying the properties of imidazole-based compounds. As demonstrated, each halogen imparts a unique and predictable spectroscopic signature. Understanding the interplay of inductive, mesomeric, and heavy-atom effects is crucial for any scientist working with these molecules. UV-Vis and fluorescence spectroscopy reveal changes in the electronic landscape, NMR provides the definitive structural map, and vibrational spectroscopy confirms the presence of functional groups. By employing the systematic workflow and robust protocols outlined in this guide, researchers can confidently synthesize, characterize, and deploy halogenated imidazoles for advanced applications in medicine and materials science.

References

A Senior Application Scientist's Guide to the Structural Confirmation of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential toxicological profile. This guide provides an in-depth, comparative framework for the structural elucidation of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol, a substituted imidazole derivative of interest to medicinal chemists.

This document moves beyond a simple recitation of analytical techniques. As a Senior Application Scientist, my objective is to provide a field-proven, logical workflow that not only confirms the desired structure but also decisively rules out plausible isomeric alternatives that may arise during synthesis. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, not merely as data acquisition tools, but as instruments of deductive reasoning. Each experimental choice and data interpretation will be rationalized to build a self-validating system of structural proof.

Plausible Synthetic Route and Potential Isomeric Impurities

A robust analytical strategy begins with a consideration of the synthetic pathway, as this informs the likely impurities and isomeric byproducts. A plausible and efficient synthesis of this compound can be envisioned in a two-step process starting from 1-methylimidazole:

  • Chlorination: Regioselective chlorination of 1-methylimidazole. Due to the electronic nature of the 1-methylimidazole ring, chlorination is expected to preferentially occur at the C5 position, yielding 5-chloro-1-methyl-1H-imidazole. However, minor formation of the 4-chloro and 2-chloro isomers is possible.

  • Hydroxymethylation: Introduction of the hydroxymethyl group at the C2 position. This can be achieved via a formylation reaction (e.g., Vilsmeier-Haack or lithiation followed by quenching with a formylating agent) to yield the corresponding aldehyde, which is then reduced to the alcohol.

Based on this synthetic rationale, the primary constitutional isomers that could be co-synthesized or mistaken for the target molecule are:

  • (4-chloro-1-methyl-1H-imidazol-2-yl)methanol

  • (2-chloro-1-methyl-1H-imidazol-4-yl)methanol

  • (5-chloro-1-methyl-1H-imidazol-4-yl)methanol

This guide will focus on a comparative analysis of the expected spectroscopic data for the target molecule and these three key isomers to provide a definitive method for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will be instrumental in distinguishing it from its isomers.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent should be based on the compound's solubility.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include a 30° pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 220 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve lock Lock & Shim dissolve->lock acquire_h1 Acquire ¹H Spectrum lock->acquire_h1 acquire_c13 Acquire ¹³C Spectrum lock->acquire_c13 process Fourier Transform & Phasing acquire_h1->process acquire_c13->process analyze Chemical Shift & Coupling Analysis process->analyze

Caption: Workflow for NMR Spectroscopic Analysis.

Comparative ¹H NMR Data (Predicted)

The predicted ¹H NMR chemical shifts provide a clear basis for distinguishing between the isomers.

Proton This compound (4-chloro-1-methyl-1H-imidazol-2-yl)methanol (2-chloro-1-methyl-1H-imidazol-4-yl)methanol (5-chloro-1-methyl-1H-imidazol-4-yl)methanol
-CH₂OH ~4.7 ppm (s)~4.7 ppm (s)~4.6 ppm (s)~4.6 ppm (s)
-CH₃ ~3.6 ppm (s)~3.7 ppm (s)~3.6 ppm (s)~3.5 ppm (s)
Imidazole Ring H ~7.0 ppm (s)~7.1 ppm (s)~7.0 ppm (s)~7.5 ppm (s)
-OH VariableVariableVariableVariable

Analysis of Differentiating Features in ¹H NMR:

  • Singlet for the Imidazole Ring Proton: The most striking feature of the target molecule, this compound, is the presence of a single singlet for the imidazole ring proton. This is because the proton is at the C4 position, with no adjacent protons to couple with.

  • Distinguishing from (4-chloro-1-methyl-1H-imidazol-2-yl)methanol: This isomer would also exhibit a singlet for its C5 proton, likely at a similar chemical shift. However, the electronic effect of the chlorine atom at the 4-position would slightly influence the chemical shift of the N-methyl group compared to the target molecule.

  • Distinguishing from (2-chloro-1-methyl-1H-imidazol-4-yl)methanol and (5-chloro-1-methyl-1H-imidazol-4-yl)methanol: These isomers would also show a singlet for their imidazole ring proton (at C5 and C2 respectively). The key differentiator will be the relative chemical shifts of the N-methyl and hydroxymethyl protons, which are influenced by the proximity of the electron-withdrawing chlorine atom. For (5-chloro-1-methyl-1H-imidazol-4-yl)methanol, the C2 proton is expected to be significantly downfield due to the influence of two adjacent nitrogen atoms.

Comparative ¹³C NMR Data (Predicted)

The ¹³C NMR spectrum provides a more definitive fingerprint of the carbon skeleton.

Carbon This compound (4-chloro-1-methyl-1H-imidazol-2-yl)methanol (2-chloro-1-methyl-1H-imidazol-4-yl)methanol (5-chloro-1-methyl-1H-imidazol-4-yl)methanol
C2 ~150 ppm~150 ppm~145 ppm (Cl-substituted)~140 ppm
C4 ~125 ppm~120 ppm (Cl-substituted)~135 ppm~120 ppm
C5 ~115 ppm (Cl-substituted)~125 ppm~120 ppm~115 ppm (Cl-substituted)
-CH₂OH ~55 ppm~55 ppm~58 ppm~58 ppm
-CH₃ ~33 ppm~34 ppm~33 ppm~32 ppm

Analysis of Differentiating Features in ¹³C NMR:

  • Chemical Shift of the Chlorine-Bearing Carbon: The carbon atom directly attached to the chlorine will experience a significant downfield shift. In the target molecule, this is C5. By identifying the chemical shift of the chlorinated carbon, we can immediately distinguish it from its isomers where the chlorine is at C4 or C2.

  • Chemical Shift of C2: The C2 carbon, situated between two nitrogen atoms, typically resonates at the most downfield position among the imidazole ring carbons (when not substituted with chlorine). In the target molecule, this carbon is attached to the hydroxymethyl group. In the 2-chloro isomers, this carbon will be directly bonded to chlorine, resulting in a distinct chemical shift.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation:

    • An electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution mass determination.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern.

experimental_workflow_ms cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_sol Prepare Dilute Solution inject Infuse into ESI Source prepare_sol->inject full_scan Acquire Full Scan MS inject->full_scan msms Acquire MS/MS of [M+H]⁺ full_scan->msms det_mass Determine Exact Mass msms->det_mass analyze_frag Analyze Fragmentation Pattern det_mass->analyze_frag

Caption: Workflow for Mass Spectrometric Analysis.

Comparative Mass Spectrometry Data (Predicted)
Feature This compound and its Isomers
Molecular Formula C₅H₇ClN₂O
Monoisotopic Mass 146.0247 g/mol
[M+H]⁺ (monoisotopic) 147.0325 m/z
Key Fragmentation Pathways Loss of H₂O (-18 Da)Loss of CH₂O (-30 Da)Loss of Cl (-35 Da)Cleavage of the imidazole ring

Analysis of Differentiating Features in Mass Spectrometry:

  • Exact Mass: High-resolution mass spectrometry will confirm the elemental composition (C₅H₇ClN₂O) for the target molecule and its isomers. The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key signature.

  • Fragmentation Pattern: While all isomers will share the same molecular weight, their fragmentation patterns upon collision-induced dissociation (CID) in an MS/MS experiment are expected to differ. The relative abundances of fragment ions resulting from the loss of water, formaldehyde, and the chlorine atom, as well as ring cleavage products, will be unique to each isomer's structure. For example, the stability of the resulting fragment ions will depend on the position of the substituents, leading to different fragmentation efficiencies for each pathway.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Experimental Protocol: Infrared Spectroscopy
  • Sample Preparation:

    • For a solid sample, either prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

experimental_workflow_ir cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sample Prepare KBr Pellet or use ATR acquire_ir Acquire IR Spectrum prep_sample->acquire_ir analyze_peaks Identify Characteristic Absorption Bands acquire_ir->analyze_peaks

Caption: Workflow for Infrared Spectroscopic Analysis.

Comparative IR Data (Predicted)
Functional Group Expected Absorption Range (cm⁻¹)
O-H stretch (alcohol) 3200-3600 (broad)
C-H stretch (aromatic) 3000-3100
C-H stretch (aliphatic) 2850-3000
C=N and C=C stretch (imidazole ring) 1500-1650
C-O stretch (primary alcohol) 1000-1075
C-Cl stretch 600-800

Analysis of Differentiating Features in IR Spectroscopy:

  • Presence of Key Functional Groups: The IR spectrum will readily confirm the presence of the hydroxyl group (broad O-H stretch) and the imidazole ring (C=N and C=C stretches).

  • Fingerprint Region: While the main functional group absorptions will be similar across the isomers, the "fingerprint region" (below 1500 cm⁻¹) will show unique patterns of absorption bands for each isomer due to the different substitution patterns on the imidazole ring. These subtle differences can be used for comparison against a reference spectrum of the confirmed target molecule.

Conclusion: A Multi-faceted Approach to Unambiguous Confirmation

The structural confirmation of this compound requires a synergistic application of modern analytical techniques. While each method provides valuable pieces of the structural puzzle, it is their collective and comparative interpretation that builds an irrefutable case.

  • NMR spectroscopy serves as the primary tool for defining the carbon-hydrogen framework and distinguishing between isomers based on chemical shifts and coupling patterns.

  • Mass spectrometry confirms the molecular formula and provides a unique fragmentation fingerprint.

  • Infrared spectroscopy offers rapid confirmation of key functional groups.

By following the detailed protocols and comparative data analysis outlined in this guide, researchers, scientists, and drug development professionals can confidently and rigorously confirm the structure of this compound, ensuring the integrity and reliability of their scientific endeavors.

(5-chloro-1-methyl-1H-imidazol-2-yl)methanol compared to other kinase inhibitor scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Kinase Inhibitor Scaffolds: Profiling (5-chloro-1-methyl-1H-imidazol-2-yl)methanol

A Senior Application Scientist's Perspective for Drug Discovery Professionals

The relentless pursuit of targeted therapies has solidified the position of protein kinases as premier targets in drug discovery. The intricate signaling networks they govern are frequently hijacked in diseases like cancer, making potent and selective kinase inhibitors invaluable therapeutic tools. The chemical scaffold—the core structure of an inhibitor—is paramount, dictating binding affinity, selectivity, and overall drug-like properties. This guide provides a comparative analysis of the emerging this compound scaffold against well-established classes of kinase inhibitors, grounded in structural rationale and established experimental principles.

The Imperative of the Scaffold in Kinase Inhibitor Design

A kinase inhibitor's scaffold is far more than an inert framework; it is the critical element that orients pharmacophoric groups into the ATP-binding pocket. An optimal scaffold provides a rigid and synthetically tractable foundation to achieve a delicate balance between on-target potency and kinome-wide selectivity. Progress in the field is increasingly driven by scaffold-based design, where novel core structures are explored to overcome the limitations of existing inhibitor classes, such as acquired resistance and off-target toxicities.[1][2]

A Profile of Prominent Kinase Inhibitor Scaffolds

Several heterocyclic scaffolds have proven to be "privileged," forming the basis of numerous FDA-approved drugs.[3] Understanding their characteristics is key to appreciating the potential of new chemical entities.

The Quinazoline Scaffold

The quinazoline core is a cornerstone of epidermal growth factor receptor (EGFR) inhibition.[4] As a fused aromatic system, it acts as an excellent bioisostere of the adenine portion of ATP, typically forming one or two critical hydrogen bonds with the "hinge" region of the kinase domain.[5] This interaction anchors the inhibitor, allowing other substituents to probe deeper into the binding pocket to confer potency and selectivity.

  • Representative Drugs: Gefitinib, Erlotinib, Lapatinib.[6]

  • Advantages: Clinically validated with well-understood structure-activity relationships (SAR); generally good pharmacokinetic properties.[7]

  • Limitations: Can be susceptible to resistance mutations (e.g., T790M in EGFR); intellectual property space is crowded.[4]

The Pyrimidine Scaffold

Like quinazolines, pyrimidines are nitrogen-containing heterocycles that excel at hinge-binding interactions.[8] Their smaller, less complex structure offers significant synthetic versatility. This scaffold is found in inhibitors targeting a wide array of kinases, from tyrosine kinases to serine/threonine kinases.[9][10]

  • Representative Drugs: Imatinib, Dasatinib.

  • Advantages: Considered a "privileged scaffold" due to its versatility and presence in numerous approved drugs; highly amenable to synthetic modification.[3]

  • Limitations: The inherent flexibility and broad applicability can sometimes lead to poor kinome-wide selectivity if not carefully optimized.[10]

The Indole Scaffold

The indole nucleus is another privileged structure in medicinal chemistry, serving as the foundation for potent inhibitors of various kinases, including VEGFR and PDGFR.[11] Its bicyclic nature provides a rigid platform for presenting substituents, and the indole nitrogen can act as a hydrogen bond donor.

  • Representative Drugs: Sunitinib, Axitinib.

  • Advantages: Versatile scaffold capable of targeting multiple kinases; extensive patent literature provides a foundation for new designs.[12][13]

  • Limitations: Can be prone to metabolic liabilities (e.g., oxidation); solubility can be a challenge for some derivatives.

Emerging Scaffold Profile: this compound

The this compound scaffold is a newer, less-explored entrant into the kinase inhibitor landscape. While not yet the basis for an approved drug, its features present a compelling rationale for its investigation.

  • Structural Features: The core is a 5-membered imidazole ring, a common element in biological systems. Key substitutions include:

    • 1-Methyl: This blocks a potential site of metabolism and removes a hydrogen bond donor, which can fine-tune hinge-binding interactions.

    • 5-Chloro: The halogen atom can serve multiple roles. It can be a point of interaction within a hydrophobic pocket or modulate the electronics of the imidazole ring, influencing the pKa of the ring nitrogens.

    • 2-Methanol: This hydroxyl group is a critical feature. It can act as both a hydrogen bond donor and acceptor, potentially forming additional stabilizing interactions outside the primary hinge-binding motif. Crucially, it serves as a versatile synthetic handle for elaboration into larger, more complex structures to enhance selectivity and potency (a "scaffold-elaboration" strategy).

  • Hypothesized Advantages:

    • Novelty: Represents a distinct chemical space, offering new intellectual property opportunities.

    • Synthetic Tractability: Imidazole synthesis is well-established, and the methanol handle provides a straightforward point for chemical diversification.

    • 3D-Diversity: Elaboration from the methanol group can allow for the exploration of vectors out of the plane of the core ring, potentially accessing unique regions of the kinase domain that are not engaged by more planar scaffolds.

Table 1: Comparative Overview of Kinase Inhibitor Scaffolds

FeatureQuinazolinePyrimidineIndoleThis compound
Core Structure Fused 6/6 Bicyclic6-membered MonocyclicFused 6/5 Bicyclic5-membered Monocyclic
Primary Interaction Hinge-binding (H-bonds)Hinge-binding (H-bonds)Hinge-binding, HydrophobicHinge-binding, H-bonds via exocyclic group
Clinical Validation High (e.g., Gefitinib)High (e.g., Imatinib)High (e.g., Sunitinib)Investigational
Key Advantage Well-established SARSynthetic VersatilityPotencySynthetic Handle, Novelty
Potential Limitation Resistance MutationsSelectivity ProfileMetabolism, SolubilityUnproven Clinical Profile

Evaluating Performance: A Methodological Framework

Objective comparison requires robust experimental data. While specific head-to-head data for the this compound scaffold is not yet widely published, the following protocols and data representations illustrate the standard methodologies used for such a comparison.

Illustrative Experimental Data: FGFR Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a well-validated family of receptor tyrosine kinases.[14] An inhibitor's performance is typically assessed by its potency (IC₅₀) against the target kinase and its selectivity against other related and unrelated kinases.

Table 2: Representative Kinase Inhibition Profile (Illustrative Data)

Kinase TargetInhibitor A (Pyrimidine Scaffold) IC₅₀ (nM)Inhibitor B (Quinazoline Scaffold) IC₅₀ (nM)Inhibitor C (Imidazole-Methanol Scaffold) IC₅₀ (nM)
FGFR1 5122
FGFR2 8154
VEGFR210150>1,000
EGFR>5,0002>5,000
Src250>10,000>10,000

This table presents hypothetical data to illustrate a desirable selectivity profile for a novel FGFR inhibitor based on the imidazole-methanol scaffold, showing high potency for the target family (FGFR1/2) and minimal activity against other key kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method for determining inhibitor potency through competitive displacement of a fluorescent tracer from the kinase ATP pocket.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor (e.g., based on the imidazole-methanol scaffold) in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Setup: In a 384-well plate, combine the diluted inhibitor, a europium-labeled anti-tag antibody, the target kinase (e.g., GST-tagged FGFR1), and an Alexa Fluor™ 647-labeled broad-spectrum kinase tracer.

  • Incubation: Mix the components and incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and record emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the emission ratio (665/615). Plot the ratio against the inhibitor concentration and fit the data using a 4-parameter logistic model to determine the IC₅₀ value.

G cluster_prep Assay Preparation cluster_exec Assay Execution cluster_read Data Acquisition & Analysis A Serially Dilute Inhibitor C Combine Inhibitor and Kinase Mix in Plate A->C B Prepare Kinase/ Antibody/Tracer Mix B->C D Incubate 60 min at Room Temp C->D E Read TR-FRET Signal D->E F Calculate Emission Ratio E->F G Plot Dose-Response Curve & Determine IC50 F->G

Figure 1: Standard workflow for a TR-FRET based kinase binding assay.

Mechanism of Action: Cellular Pathway Inhibition

A successful inhibitor must translate its biochemical potency into cellular activity. This is often measured by its ability to block the phosphorylation of a downstream substrate of the target kinase.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK p-ERK MEK->ERK Inhibitor This compound Inhibitor Inhibitor->FGFR Inhibition

Figure 2: Simplified FGFR signaling cascade and the point of therapeutic intervention.

Conclusion and Future Outlook

While quinazoline, pyrimidine, and indole scaffolds form the bedrock of modern kinase inhibitor discovery, the field's progression relies on the exploration of novel chemical matter. The this compound scaffold presents a compelling profile for the development of next-generation inhibitors. Its unique combination of a proven heterocyclic core with a versatile synthetic handle for optimization offers a promising strategy to achieve superior selectivity and overcome existing resistance mechanisms. As this and other emerging scaffolds are subjected to rigorous preclinical and clinical evaluation, they hold the potential to significantly expand the arsenal of targeted therapies for a host of human diseases.

References

The Digital Twin and the Bench: A Comparative Guide to In-Silico and Experimental Data for Halogenated Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is fraught with challenges. Halogenated imidazoles, a class of heterocyclic compounds, have garnered significant attention for their diverse pharmacological activities, including anticancer, antifungal, and antimicrobial properties.[1][2] The strategic incorporation of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] However, the path to optimizing these properties is a resource-intensive endeavor. This guide provides an in-depth comparison of two cornerstone methodologies in modern drug development: in-silico computational modeling and traditional experimental validation, using halogenated imidazoles as a case study. We will explore the strengths, limitations, and synergistic potential of these approaches, offering a comprehensive perspective for researchers in the field.

The Rationale for a Dual-Approach: Prediction and Confirmation

The drug development pipeline demands a high degree of certainty before committing to expensive and time-consuming clinical trials. In-silico methods, leveraging the power of computational chemistry and bioinformatics, offer a rapid and cost-effective means to screen vast virtual libraries of compounds, predict their properties, and prioritize candidates for synthesis and experimental testing.[3] This "fail fast, fail cheap" paradigm is invaluable in the early stages of discovery.

However, computational models are, by their nature, approximations of complex biological systems. Experimental validation remains the gold standard for confirming in-silico predictions and providing definitive data on a compound's behavior. The true power lies in the iterative and synergistic use of both approaches, where computational insights guide experimental design, and experimental results, in turn, refine and validate computational models.[4]

In-Silico Modeling: The Digital Laboratory

In-silico techniques provide a powerful lens to predict the behavior of halogenated imidazoles at a molecular level. These methods are broadly categorized into molecular modeling and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Molecular Docking: Predicting Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.[5] This is crucial for understanding the potential efficacy of a drug candidate. For halogenated imidazoles, docking studies can elucidate how the halogen atoms contribute to binding interactions within the active site of a target protein, such as through halogen bonding.

A Typical Molecular Docking Workflow:

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Select Target Protein (PDB) Grid Define Binding Site (Grid Generation) PDB->Grid Ligand Prepare Halogenated Imidazole Library Dock Run Docking Algorithm Ligand->Dock Grid->Dock Scoring Score and Rank Poses (Binding Energy) Dock->Scoring Interaction Analyze Interactions (e.g., H-bonds, Halogen bonds) Scoring->Interaction

Caption: A generalized workflow for molecular docking studies.

The output of a docking simulation is typically a binding energy or docking score, which provides a quantitative estimate of binding affinity.[6] These scores are instrumental in prioritizing which halogenated imidazole derivatives to synthesize and test experimentally.

ADMET Prediction: Foreseeing Pharmacokinetics and Safety

A compound's journey through the body is as critical as its interaction with the target. In-silico ADMET prediction models use a molecule's structure to estimate its physicochemical and pharmacokinetic properties.[7] For halogenated imidazoles, these models can predict parameters like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.[3][6] Early identification of potential liabilities, such as poor absorption or predicted toxicity, allows for structural modifications to mitigate these issues before synthesis.[8][9][10]

Experimental Validation: The Ground Truth of the Laboratory

While in-silico predictions are invaluable for hypothesis generation and candidate prioritization, experimental validation is non-negotiable. This involves the chemical synthesis of the prioritized halogenated imidazoles followed by a battery of in-vitro and sometimes in-vivo assays.

Synthesis of Halogenated Imidazoles

The synthesis of halogenated imidazoles can be achieved through various established protocols. A common approach involves the reaction of an imidazole N-oxide with a halogenating agent like oxalyl chloride for chlorination.[11] Another method involves the direct halogenation of the imidazole ring using elemental halogens under alkaline conditions. The choice of synthetic route often depends on the desired substitution pattern and the nature of the halogen.

A General Protocol for the Synthesis of a 2,4-Disubstituted Imidazole:

  • Amidine Formation: Prepare the required amidine from the corresponding nitrile.

  • Reaction Setup: In a round-bottomed flask, dissolve the amidine hydrochloride and potassium bicarbonate in a mixture of tetrahydrofuran (THF) and water.

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Addition of α-halo Ketone: Slowly add a solution of the appropriate α-halo ketone in THF to the refluxing mixture.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the mixture, and isolate the product through extraction and crystallization.[1]

  • Characterization: Confirm the structure and purity of the synthesized halogenated imidazole using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Analysis: Confirming Molecular Identity

Spectroscopic techniques are essential for verifying the chemical structure of the synthesized halogenated imidazoles.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the position of the halogen substituents on the imidazole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular weight and elemental composition of the synthesized compounds.

In-Vitro Cytotoxicity Assays: Measuring Biological Activity

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

MTT Assay Workflow:

cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis Cell_Culture Seed Cancer Cells in 96-well Plate Treatment Treat Cells with Compounds Cell_Culture->Treatment Compound_Prep Prepare Serial Dilutions of Halogenated Imidazoles Compound_Prep->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Add Add MTT Reagent Incubation->MTT_Add Formazan Incubate to Allow Formazan Crystal Formation MTT_Add->Formazan Solubilize Solubilize Formazan Crystals Formazan->Solubilize Absorbance Measure Absorbance at ~570 nm Solubilize->Absorbance IC50 Calculate IC50 Value Absorbance->IC50

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

The result of the MTT assay is typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth. This provides a quantitative measure of the compound's cytotoxic potency.

A Comparative Analysis: In-Silico Predictions vs. Experimental Realities

The true value of this dual approach is realized when we directly compare the predictions with the experimental outcomes.

PropertyIn-Silico Prediction MethodExperimental Validation MethodComparison and Synergy
Binding Affinity Molecular Docking (Binding Energy/Score)Enzyme Inhibition Assays (e.g., Ki, IC₅₀)In-silico docking scores can often correlate with experimental IC₅₀ values, guiding the selection of compounds with higher predicted potency for synthesis.[6] Discrepancies can highlight limitations in the docking model or suggest alternative binding modes.
Cytotoxicity QSAR (Quantitative Structure-Activity Relationship) ModelsIn-vitro Cell Viability Assays (e.g., MTT)QSAR models can be trained with experimental cytotoxicity data to improve their predictive power for new halogenated imidazole derivatives.
ADME Properties ADMET Prediction Software (e.g., SwissADME)In-vitro Permeability Assays (e.g., Caco-2), Metabolic Stability Assays (e.g., Liver Microsomes)In-silico predictions provide an early warning for potential pharmacokinetic issues.[7] Experimental validation is crucial to confirm these predictions and to obtain precise values for parameters like permeability and metabolic half-life.
Antimicrobial Activity Molecular Docking against microbial enzymes (e.g., Dihydrofolate reductase)[4]Minimum Inhibitory Concentration (MIC) AssaysDocking studies can suggest potential mechanisms of action, which can be validated through experimental determination of MIC values against various microbial strains.[4]

Case Study Snapshot:

A study on a series of halogenated imidazole derivatives demonstrated a good correlation between in-silico predictions and in-vitro results. The compound with the highest docking score against the target protein also exhibited the lowest IC₅₀ value in the MTT assay against non-small cell lung cancer cell lines. This exemplifies the power of in-silico screening to identify promising candidates for experimental validation. Conversely, another study on halogenated imidazole chalcones used molecular docking to design and prioritize compounds for synthesis and subsequent anticancer evaluation.[5]

Conclusion: A Symbiotic Relationship for Accelerated Discovery

The development of halogenated imidazoles as therapeutic agents is a complex undertaking that benefits immensely from the integration of in-silico and experimental methodologies. In-silico approaches provide a rapid, cost-effective, and predictive framework for prioritizing drug candidates and understanding their potential mechanisms of action. Experimental validation, while more resource-intensive, delivers the definitive data necessary to confirm these predictions and advance compounds through the development pipeline.

By embracing a synergistic workflow where computational predictions guide experimental design and experimental data refines computational models, researchers can navigate the challenges of drug discovery with greater efficiency and a higher probability of success. This integrated paradigm is not merely a matter of convenience; it is a fundamental shift towards a more rational and data-driven approach to developing the next generation of halogenated imidazole-based medicines.

References

A Comparative Guide to the Characterization of Impurities in (5-chloro-1-methyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction

(5-chloro-1-methyl-1H-imidazol-2-yl)methanol is a pivotal building block in the synthesis of numerous pharmaceutical compounds. Its purity is paramount, as even trace-level impurities can have significant impacts on the safety, efficacy, and stability of the final drug product. Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), have stringent requirements for the identification, quantification, and control of impurities in new drug substances.[1][2] This guide provides a comprehensive, in-depth comparison of analytical methodologies for the robust characterization of potential impurities in this compound, grounded in scientific principles and practical, field-proven insights.

Chapter 1: The Genesis of Impurities: A Mechanistic Perspective

Understanding the potential sources of impurities is the first step in developing a robust control strategy. Impurities can arise from the synthetic route (process-related impurities) or from the degradation of the drug substance over time (degradation products).

Process-Related Impurities

The synthesis of this compound can give rise to a variety of impurities, including:

  • Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the carryover of precursors into the final product.

  • By-products: Side reactions occurring during the main synthetic steps can generate structurally related compounds.

  • Reagents, Ligands, and Catalysts: While often removed during work-up and purification, residual amounts of these materials can persist.[3][4]

A hypothetical synthetic pathway is illustrated below to visualize potential impurity formation points.

Synthesis_Pathway cluster_0 Step 1: N-methylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Reduction Start_Mat 2-imidazolecarboxaldehyde Intermediate_1 1-methyl-1H-imidazole-2-carboxaldehyde Start_Mat->Intermediate_1 CH3I, Base Impurity_A Impurity A (Unreacted Start_Mat) Start_Mat->Impurity_A Intermediate_2 5-chloro-1-methyl-1H-imidazole-2-carboxaldehyde Intermediate_1->Intermediate_2 NCS Impurity_B Impurity B (Isomeric Product) Intermediate_1->Impurity_B Final_Product This compound Intermediate_2->Final_Product NaBH4 Impurity_C Impurity C (Over-reduction) Final_Product->Impurity_C

Figure 1: Hypothetical synthesis of this compound and potential impurity formation.
Degradation Products

Forced degradation studies are essential to identify potential degradation products that may form under storage and handling conditions.[5][6] These studies, as mandated by ICH guideline Q1A(R2), involve subjecting the drug substance to stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation.[7][8][9] This helps to establish the intrinsic stability of the molecule and develop stability-indicating analytical methods.[6] The goal is typically to achieve 5-20% degradation to ensure that a sufficient amount of degradants are generated for detection and identification without completely destroying the sample.[7][8]

Chapter 2: Orthogonal Analytical Approaches for Comprehensive Characterization

A multi-faceted, orthogonal approach is crucial for the comprehensive characterization of impurities. No single technique is sufficient to detect, identify, and quantify all potential impurities.

High-Performance Liquid Chromatography (HPLC/UPLC)

Reverse-phase HPLC with UV detection is the workhorse for impurity profiling due to its high resolving power, sensitivity, and robustness.

  • Causality Behind Experimental Choices:

    • Column Chemistry: A C18 column is often the first choice for separating moderately polar compounds like imidazole derivatives. However, alternative chemistries such as C8 or Phenyl-Hexyl may offer different selectivity and better resolution for specific impurities.

    • Mobile Phase: A buffered mobile phase (e.g., phosphate or acetate buffer) is critical to control the ionization state of the imidazole ring and ensure reproducible retention times. Acetonitrile and methanol are common organic modifiers, with methanol sometimes providing better separation for imidazole compounds.[10]

    • Detector: A Diode Array Detector (DAD) is invaluable as it provides spectral information, which can help in peak tracking and purity assessments.

Experimental Protocol: A Validated Reverse-Phase HPLC-UV Method
  • Instrumentation: HPLC or UPLC system with a DAD detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.025 M Potassium Phosphate (KH2PO4), pH adjusted to 3.2 with phosphoric acid.[11]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.[12]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Gas Chromatography (GC)

GC is particularly useful for the analysis of volatile or semi-volatile impurities, such as residual solvents and certain process-related impurities.

  • Causality Behind Experimental Choices:

    • Headspace GC: This is the preferred technique for residual solvent analysis as it avoids dissolving the non-volatile drug substance, which could contaminate the GC system.

    • Derivatization: For non-volatile impurities containing active hydrogens (like hydroxyl or amine groups), derivatization (e.g., with isobutyl chloroformate) can increase their volatility and thermal stability, making them amenable to GC analysis.[13]

Mass Spectrometry (MS)

When coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry is the most powerful tool for the structural elucidation of unknown impurities.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of an impurity.

  • Tandem Mass Spectrometry (MS/MS): Involves fragmenting the parent ion of the impurity to generate a characteristic fragmentation pattern, which provides crucial information about its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the unambiguous structural confirmation of the active pharmaceutical ingredient (API) and for the complete structural elucidation of isolated impurities.[14]

  • ¹H and ¹³C NMR: Provide information about the carbon-hydrogen framework of the molecule. The chemical shifts and coupling patterns of the imidazole ring protons are particularly diagnostic.[15][16][17][18]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between different parts of the molecule, which is essential for piecing together the structure of an unknown impurity.

Comparative Summary of Analytical Techniques
TechniquePrimary ApplicationStrengthsLimitations
HPLC-UV Quantification of known and unknown impurities.High resolution, robust, widely available.Limited identification capabilities.
LC-MS Identification and quantification of non-volatile impurities.High sensitivity and specificity, structural information.Matrix effects can suppress ionization.
GC-MS Identification and quantification of volatile/semi-volatile impurities.Excellent for residual solvents, high sensitivity.[19][20]Not suitable for non-volatile or thermally labile compounds.
NMR Unambiguous structure elucidation of isolated impurities.Provides detailed structural information.Lower sensitivity, requires pure samples.

Chapter 3: Case Study - Workflow for the Identification of an Unknown Impurity

The following workflow illustrates a systematic approach to identifying an unknown impurity detected during routine HPLC analysis.

Impurity_ID_Workflow Start Unknown peak detected in HPLC-UV chromatogram Step1 Step 1: Preliminary Assessment (LC-MS analysis of crude sample) Start->Step1 Step2 Step 2: Isolation (Preparative HPLC) Step1->Step2 Obtain m/z and preliminary structural clues Step3 Step 3: Structure Elucidation (HRMS and NMR of isolated impurity) Step2->Step3 Collect sufficient quantity of pure impurity Step4 Step 4: Confirmation & Synthesis (Synthesize proposed structure and co-inject) Step3->Step4 Propose a structure End Impurity Identified and Reference Standard Established Step4->End Confirmation of structure and retention time match

Figure 2: A systematic workflow for the identification and characterization of an unknown impurity.

Chapter 4: The Critical Role of Reference Standards

Accurate quantification of impurities relies on the availability of well-characterized reference standards. For novel or uncharacterized impurities, this often necessitates in-house synthesis and qualification. The purity of these standards should be determined using a mass-balance approach, incorporating data from HPLC, residual solvent analysis, water content (Karl Fischer), and non-volatile residue (thermogravimetric analysis).

Conclusion

The comprehensive characterization of impurities in this compound is a scientifically demanding but essential aspect of drug development. It requires a deep understanding of the synthetic process and potential degradation pathways. A strategic, orthogonal application of analytical techniques, including HPLC, GC, MS, and NMR, is necessary to ensure that all potential impurities are detected, identified, and controlled. This rigorous approach is fundamental to guaranteeing the safety, quality, and efficacy of the final pharmaceutical product, and to meeting global regulatory expectations.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling (5-chloro-1-methyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for (5-chloro-1-methyl-1H-imidazol-2-yl)methanol, a heterocyclic compound likely utilized in specialized research and development settings. As a substituted imidazole, it warrants careful handling due to the potential hazards associated with this class of chemicals. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive operational and safety framework, grounded in the principles of chemical causality and laboratory best practices.

Hazard Assessment: An Evidence-Based Overview

Direct, comprehensive toxicological data for this compound is not widely available. Therefore, a conservative approach is mandated, inferring potential hazards from structurally similar compounds, specifically chlorinated imidazoles and other imidazole derivatives. The primary anticipated risks include irritation to the skin, eyes, and respiratory system.[1][2]

Table 1: Hazard Profile Based on Analogous Compounds

Hazard Classification Anticipated Risk for this compound Rationale and Source
Skin Corrosion/Irritation Category 2: Causes skin irritation. Based on the safety data for 5-Chloro-1-methylimidazole.[1]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation. Derived from data on 5-Chloro-1-methylimidazole and (1-Methyl-1H-imidazol-2-yl)methanol.[1][2]

| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. | Extrapolated from the hazard profile of 5-Chloro-1-methylimidazole.[1] |

The presence of a chlorinated aromatic ring and a methanol group suggests that the compound is chemically reactive and requires robust containment measures to prevent personnel exposure.

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final line of defense. Its efficacy is maximized when integrated into a broader safety framework that prioritizes engineering and administrative controls.

  • Engineering Controls : The primary engineering control for handling this compound is a certified chemical fume hood.[3] A fume hood is essential as it controls the emissions of contaminants at the source, preventing their dispersion into the general work area.[4] All weighing, handling, and preparation of solutions must be conducted within the fume hood. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[2]

  • Administrative Controls : Adhere to standard operating procedures that minimize dust or aerosol generation.[5] Avoid working alone and ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide. Always wash hands thoroughly after handling the chemical, after removing PPE, and before leaving the work area.[1][4]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on a thorough risk assessment. The following is the minimum required PPE for handling this compound in any form.

Hand Protection
  • Requirement : Nitrile gloves are the standard for handling this compound.[3][4]

  • Causality : Nitrile provides adequate protection against incidental contact with many imidazole-based compounds and common laboratory solvents. It offers a balance of chemical resistance and dexterity.

  • Protocol :

    • Inspect gloves for any signs of degradation or pinholes before use.[4]

    • Don gloves, ensuring they overlap with the cuffs of the lab coat.

    • Employ the proper glove removal technique (without touching the glove's outer surface) to prevent skin contact.[4]

    • Dispose of contaminated gloves immediately as hazardous waste.[4]

    • Wash hands thoroughly with soap and water after removing gloves.[6]

Eye and Face Protection
  • Requirement : ANSI Z87.1-compliant chemical splash goggles are mandatory.[4] A face shield should be worn over the goggles when there is a significant risk of splashing (e.g., handling larger quantities or during vigorous mixing).[7][8]

  • Causality : This compound is classified as a serious eye irritant.[1] Chemical splash goggles provide a complete seal around the eyes, protecting them from splashes, mists, and fine powders, which standard safety glasses do not.

Skin and Body Protection
  • Requirement : A chemically compatible laboratory coat that extends to the wrists and is fully buttoned is required.[4] Full-length pants and closed-toe shoes are also mandatory to ensure no skin is exposed.[4]

  • Causality : To prevent skin contact and irritation, a complete barrier is necessary. The lab coat protects personal clothing and skin from contamination.

Respiratory Protection
  • Requirement : Under normal conditions within a certified fume hood, respiratory protection is not typically required.[4] However, if there is a risk of generating fine dust or aerosols and ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][8]

  • Causality : Inhaling fine particles can cause respiratory irritation.[1] A respirator provides a direct barrier, filtering contaminants from the inhaled air.

Operational Plan: A Step-by-Step Handling Guide

This protocol outlines the safe handling of this compound from receipt to temporary storage.

  • Preparation :

    • Designate a specific area within a chemical fume hood for the procedure.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and the appropriate waste containers inside the fume hood.

    • Don all required PPE as outlined in Section 3.

  • Weighing and Transfer :

    • Perform all weighing operations on a tared weigh boat or paper inside the fume hood to contain any dust.

    • Use a dedicated spatula for transfer.

    • Handle the compound gently to minimize the generation of airborne dust.

    • Close the primary container tightly immediately after dispensing the required amount.[1]

  • Solution Preparation :

    • Place the receiving flask or beaker in a secondary container (e.g., a beaker or crystallization dish).

    • Slowly add the weighed compound to the solvent.

    • If dissolution requires agitation, use a magnetic stirrer at a speed that does not create a vortex or cause splashing.

  • Post-Handling Decontamination :

    • Wipe down the dedicated work area, spatula, and any non-disposable equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

    • The first rinse of any contaminated glassware must be collected as hazardous waste.[3]

Safe Handling Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Procedure Phase cluster_waste 4. Waste Management prep_area Designate Fume Hood Area don_ppe Don Full PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer & Prepare Solution weigh->transfer decon Decontaminate Surfaces & Equipment transfer->decon dispose_ppe Doff & Dispose of PPE decon->dispose_ppe waste Segregate & Label Hazardous Waste dispose_ppe->waste

Caption: Workflow for handling this compound.

Emergency Procedures

In the event of an exposure, immediate and decisive action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Use a safety shower if the contact area is large.[4] Seek immediate medical attention.[2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2]

  • Inhalation : Move the affected person to fresh air and keep them comfortable for breathing.[9] If breathing is difficult or stops, provide artificial respiration.[2] Seek immediate medical attention.[2]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting.[9] Seek immediate medical attention.[2]

Disposal Plan

All waste materials, including the compound itself, contaminated consumables (gloves, bench paper, wipes), and initial glassware rinses, must be treated as hazardous waste.

  • Waste Segregation :

    • Solid Waste : Collect unused compound and contaminated solids in a clearly labeled, sealed container compatible with the chemical.[10]

    • Liquid Waste : Collect solutions and the first rinse of contaminated glassware in a separate, sealed, and compatible container.[3][10] Do not overfill liquid waste containers; leave at least 10% headspace.[11]

    • Incompatible Materials : This compound may be incompatible with strong oxidizing agents and strong acids.[3] Do not mix with incompatible waste streams.[10]

  • Labeling and Storage :

    • All waste containers must be labeled with the words "Hazardous Waste" and a full list of the chemical contents, including concentrations.[12]

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, segregated by hazard class.[10][12]

    • Keep containers securely closed except when adding waste.[12]

  • Final Disposal :

    • Arrange for waste pickup through your institution's Environmental Health & Safety (EH&S) department.[12][13] Do not dispose of this chemical down the drain.[7]

By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.